Product packaging for 5-Methyl-4-phenylpyrimidin-2-amine(Cat. No.:CAS No. 61541-77-3)

5-Methyl-4-phenylpyrimidin-2-amine

Cat. No.: B1606687
CAS No.: 61541-77-3
M. Wt: 185.22 g/mol
InChI Key: JVMSDEJRNSSPMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Methyl-4-phenylpyrimidin-2-amine is a useful research compound. Its molecular formula is C11H11N3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 248027. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3 B1606687 5-Methyl-4-phenylpyrimidin-2-amine CAS No. 61541-77-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-4-phenylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-8-7-13-11(12)14-10(8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMSDEJRNSSPMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311943
Record name 5-methyl-4-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61541-77-3
Record name MLS003115292
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248027
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methyl-4-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Methyl-4-phenylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its unique arrangement of nitrogen atoms allows for a multitude of hydrogen bonding interactions, making it an ideal candidate for targeting various biological macromolecules. Within this class of compounds, 5-Methyl-4-phenylpyrimidin-2-amine stands out as a key building block in the development of kinase inhibitors and other therapeutic agents. Its structural rigidity, combined with the potential for diverse functionalization, makes it a compound of significant interest for researchers in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, synthesis, and characterization.

Molecular Structure and Properties

This compound possesses a molecular formula of C₁₁H₁₁N₃ and a molecular weight of 185.23 g/mol . The structure, identified by CAS number 61541-77-3, features a central pyrimidine ring substituted with an amino group at the 2-position, a phenyl group at the 4-position, and a methyl group at the 5-position.

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 61541-77-3[1]
Molecular Formula C₁₁H₁₁N₃[2]
Molecular Weight 185.23 g/mol [1]
Boiling Point 386.2°C at 760 mmHg[2]
Flash Point 215.7°C[2]
Density 1.159 g/cm³[2]
Appearance Solid (form may vary)General knowledge
Solubility Likely soluble in polar organic solvents such as DMSO and methanol.[3]

Synthesis of this compound

A robust and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient construction of the target molecule from readily available starting materials. The general strategy involves the coupling of a halogenated 2-aminopyrimidine derivative with phenylboronic acid.

A plausible and efficient synthetic route is a two-step process starting from the commercially available 2-amino-4-hydroxy-6-methylpyrimidine.

Step 1: Synthesis of 2-Amino-4-chloro-5-methylpyrimidine

The initial step involves the chlorination of 2-amino-4-hydroxy-6-methylpyrimidine. This transformation is crucial as it introduces a leaving group (chlorine) at the 4-position of the pyrimidine ring, which is necessary for the subsequent Suzuki coupling.

Synthesis_Step1 start 2-Amino-4-hydroxy-5-methylpyrimidine product 2-Amino-4-chloro-5-methylpyrimidine start->product Reflux reagent POCl₃ reagent->product

Figure 2: Synthesis of the key intermediate, 2-Amino-4-chloro-5-methylpyrimidine.

Experimental Protocol: Synthesis of 2-Amino-4-chloro-5-methylpyrimidine [4][5]

  • To a round-bottom flask, add 2-amino-4-hydroxy-5-methylpyrimidine.

  • Carefully add phosphorus oxychloride (POCl₃) in excess.

  • Heat the mixture to reflux and maintain until the reaction is complete (the mixture becomes homogeneous).

  • After completion, remove the excess POCl₃ under reduced pressure.

  • Cautiously pour the cooled residue onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., ammonia solution) to a pH of approximately 8.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., 50% ethanol) to afford the pure 2-amino-4-chloro-5-methylpyrimidine.

Causality: Phosphorus oxychloride is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings into chlorides. The reflux condition provides the necessary activation energy for the reaction to proceed to completion. The workup with ice and subsequent neutralization is critical for quenching the reactive POCl₃ and precipitating the product.

Step 2: Suzuki-Miyaura Coupling to Yield this compound

The final step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the synthesized 2-amino-4-chloro-5-methylpyrimidine and phenylboronic acid. This reaction forms the key carbon-carbon bond between the pyrimidine ring and the phenyl group.

Synthesis_Step2 start 2-Amino-4-chloro-5-methylpyrimidine product This compound start->product reagent1 Phenylboronic Acid reagent1->product reagent2 Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) reagent2->product

Figure 3: Final Suzuki-Miyaura coupling step.

General Experimental Protocol: Suzuki-Miyaura Coupling [3][6][7]

  • In a reaction vessel, combine 2-amino-4-chloro-5-methylpyrimidine, phenylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%), and a base (e.g., potassium carbonate or potassium phosphate, 2-3 equivalents).

  • Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the mixture to a temperature typically ranging from 80 to 110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Causality: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction, which involves oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for the transmetalation step. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

Spectral Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the pyrimidine ring proton, the methyl protons, and the protons of the amino group. The chemical shifts will be influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The number of signals will correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts will be indicative of the hybridization and electronic environment of each carbon.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 2: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3250N-H Stretch (asymmetric and symmetric)Primary Amine (-NH₂)
3100-3000C-H StretchAromatic (Phenyl and Pyrimidine)
2950-2850C-H StretchAliphatic (Methyl)
1650-1580N-H BendPrimary Amine (-NH₂)
1600-1450C=C and C=N StretchAromatic Rings (Phenyl and Pyrimidine)
1335-1250C-N StretchAromatic Amine

Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight of the compound (185.23). The fragmentation pattern can provide further structural information.

Reactivity of the 2-Aminopyrimidine Core

The 2-aminopyrimidine core of this compound exhibits a rich and versatile reactivity profile, making it a valuable synthon in organic chemistry.

  • N-Functionalization of the Amino Group : The primary amino group at the 2-position is nucleophilic and can readily undergo a variety of reactions, including acylation, alkylation, sulfonylation, and condensation with aldehydes and ketones to form Schiff bases. This allows for the introduction of a wide range of substituents to modulate the compound's physicochemical and biological properties.[4]

  • Electrophilic Aromatic Substitution : The pyrimidine ring is generally electron-deficient; however, the presence of the electron-donating amino group can activate the ring towards electrophilic substitution, although harsher conditions may be required compared to more electron-rich aromatic systems.

  • Palladium-Catalyzed Cross-Coupling Reactions : As demonstrated in its synthesis, the pyrimidine ring can participate in cross-coupling reactions. Further functionalization of the ring may be possible through these methods.

Applications in Drug Discovery and Development

The 2-aminopyrimidine scaffold is a cornerstone in the design of kinase inhibitors. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group can form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. This compound and its derivatives have been investigated as inhibitors of various kinases, including Janus kinases (JAKs) and Polo-like kinase 4 (PLK4).[2][8]

The phenyl group at the 4-position and the methyl group at the 5-position can be directed towards different pockets within the kinase active site, and modifications of these groups can be used to tune the potency and selectivity of the inhibitor. For instance, derivatives of N-phenylpyrimidin-2-amine have been developed as potent c-Met inhibitors for the treatment of cancer.

The versatility of the 2-aminopyrimidine core allows for the creation of extensive compound libraries for high-throughput screening, making this compound a valuable starting point for the discovery of novel therapeutic agents.

Conclusion

This compound is a heterocyclic compound of significant interest due to its prevalence in medicinally important molecules. Its synthesis can be efficiently achieved through modern synthetic methodologies such as the Suzuki-Miyaura cross-coupling reaction. The chemical properties of this compound, particularly the reactivity of the 2-aminopyrimidine core, provide a versatile platform for the development of new chemical entities. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and scientists working in the field of drug discovery and development.

References

An In-depth Technical Guide to the Structure Elucidation of 5-Methyl-4-phenylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The precise structural characterization of novel pyrimidine derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring their potential as drug candidates. This guide provides a comprehensive, in-depth walkthrough of the structure elucidation of a key pyrimidine derivative, 5-Methyl-4-phenylpyrimidin-2-amine. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, we will construct a self-validating analytical workflow. This document is designed to not only confirm the structure of the title compound but also to serve as a practical guide for researchers engaged in the characterization of similar heterocyclic molecules.

Introduction: The Significance of Pyrimidine Scaffolds and the Need for Rigorous Elucidation

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring.[2][3] Their derivatives are of immense interest in drug discovery, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The seemingly subtle placement of substituents on the pyrimidine ring can dramatically alter a compound's biological and pharmacological profile.

The title compound, this compound, is a representative example of a substituted aminopyrimidine. Its structural features—an amino group at the 2-position, a phenyl ring at the 4-position, and a methyl group at the 5-position—all contribute to its unique chemical properties and potential biological interactions. An unambiguous determination of this substitution pattern is crucial for its development and application. This guide will detail the synergistic application of modern spectroscopic techniques to achieve this.

Experimental Design: A Multi-faceted Approach to Structural Verification

To ensure the unequivocal elucidation of the molecular structure, a multi-pronged analytical strategy is employed. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a high degree of confidence in the final assignment. The existence of experimental data for this compound is confirmed by its entry in spectral databases.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. We will utilize both ¹H NMR and ¹³C NMR.

  • ¹H NMR Spectroscopy Protocol:

    • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the clear observation of exchangeable protons (e.g., -NH₂).

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Parameters:

      • Acquire a standard one-dimensional ¹H spectrum.

      • The chemical shift range should be set from 0 to 12 ppm.

      • Reference the spectrum to the residual solvent peak (CHCl₃: δ 7.26 ppm; DMSO-d₅: δ 2.50 ppm).

      • Integration of all signals will be performed to determine the relative number of protons.

      • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce proton-proton connectivities.

  • ¹³C NMR Spectroscopy Protocol:

    • Sample Preparation: Use the same sample prepared for ¹H NMR.

    • Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

    • Parameters:

      • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

      • The chemical shift range should be set from 0 to 180 ppm.

      • Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and crucial information about its fragmentation pattern, which aids in confirming the presence of specific structural motifs.

  • Mass Spectrometry Protocol:

    • Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule, which is expected to readily protonate to form [M+H]⁺ ions.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) to obtain an accurate mass measurement.

    • Data Acquisition: Acquire a full scan mass spectrum in positive ion mode. The expected monoisotopic mass for C₁₁H₁₁N₃ is 185.0953 g/mol . The protonated molecule [M+H]⁺ should be observed at m/z 186.1031.

    • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

  • FTIR Spectroscopy Protocol:

    • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

    • Instrument: A standard FTIR spectrometer.

    • Data Acquisition: Scan the sample over the range of 4000 to 400 cm⁻¹.

Data Interpretation and Structure Elucidation

Analysis of ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. Based on analogous structures in the literature, the following signals are predicted for this compound:

  • Aromatic Protons (Phenyl Ring): A multiplet in the range of δ 7.2-7.8 ppm, integrating to 5 protons. The exact appearance will depend on the degree of restricted rotation of the phenyl ring.

  • Pyrimidine Ring Proton: A singlet for the proton at the 6-position of the pyrimidine ring, expected to appear downfield, likely in the range of δ 8.0-8.5 ppm.

  • Amino Protons (-NH₂): A broad singlet, typically in the range of δ 5.0-6.5 ppm, integrating to 2 protons. The chemical shift of these protons is concentration and solvent-dependent, and they may exchange with D₂O.

  • Methyl Protons (-CH₃): A singlet in the upfield region, likely around δ 2.2-2.6 ppm, integrating to 3 protons.

Analysis of ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom. The predicted chemical shifts are as follows:

Predicted Chemical Shift (ppm)AssignmentRationale
160-165C2 (attached to -NH₂)The amino group has a strong shielding effect.
155-160C4 (attached to phenyl)Attached to a nitrogen and a phenyl group.
150-155C6Aromatic CH in the pyrimidine ring.
128-135Phenyl carbonsTypical range for aromatic carbons.[5]
110-120C5 (attached to -CH₃)Shielded by the adjacent methyl group.
15-25-CH₃Typical range for an aromatic methyl carbon.

Workflow for Structure Elucidation

StructureElucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Structure Confirmation Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Synthesis->MS FTIR FTIR Spectroscopy Synthesis->FTIR NMR_Data ¹H: Chemical Shifts, Integration, Multiplicity ¹³C: Chemical Shifts NMR->NMR_Data MS_Data Molecular Ion ([M+H]⁺) Fragmentation Pattern MS->MS_Data FTIR_Data Functional Group Identification (N-H, C=N, C=C) FTIR->FTIR_Data Structure Elucidated Structure: This compound NMR_Data->Structure MS_Data->Structure FTIR_Data->Structure

Caption: Workflow for the structure elucidation of this compound.

Analysis of Mass Spectrum

The mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 186. The high-resolution mass should be within 5 ppm of the calculated value. The fragmentation pattern in MS/MS will be key to confirming the connectivity.

  • Predicted Fragmentation Pathways:

    • Loss of a hydrogen atom: [M+H-H]⁺ at m/z 185.

    • Loss of the methyl group: [M+H-CH₃]⁺ at m/z 171.

    • Cleavage of the pyrimidine ring can lead to characteristic fragments. For instance, the loss of HCN from the pyrimidine ring is a common fragmentation pathway.

    • Fragments corresponding to the phenyl group (m/z 77) or a phenyl-containing fragment are also expected.

Amines typically undergo α-cleavage, but in this aromatic system, the fragmentation will be more complex and driven by the stability of the resulting ions.[6][7]

Analysis of FTIR Spectrum

The FTIR spectrum will confirm the presence of key functional groups:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3250N-H stretchPrimary amine (-NH₂)[8]
3100-3000C-H stretchAromatic C-H
2950-2850C-H stretchMethyl C-H
1650-1580N-H bendPrimary amine (-NH₂)
1600-1475C=C and C=N stretchAromatic rings (phenyl and pyrimidine)[9][10]
1335-1250C-N stretchAromatic amine

The presence of two bands in the N-H stretching region would be characteristic of a primary amine.

Conclusion: Convergent Evidence for the Structure of this compound

The synergistic interpretation of data from ¹H NMR, ¹³C NMR, mass spectrometry, and FTIR spectroscopy provides a robust and self-validating method for the structure elucidation of this compound. The ¹H and ¹³C NMR data establish the carbon-hydrogen framework and the substitution pattern on the pyrimidine and phenyl rings. Mass spectrometry confirms the molecular formula and provides fragmentation data consistent with the proposed structure. Finally, FTIR spectroscopy verifies the presence of the key functional groups. This comprehensive approach ensures the high-fidelity characterization of this important pyrimidine derivative, which is a critical step in its potential development for pharmaceutical applications.

References

An In-depth Technical Guide to 5-Methyl-4-phenylpyrimidin-2-amine (CAS No. 61541-77-3)

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, analysis, and potential therapeutic applications of 5-Methyl-4-phenylpyrimidin-2-amine. By synthesizing established chemical principles with insights from contemporary research on related heterocyclic compounds, this document provides a robust framework for utilizing this molecule in a research and development context.

Introduction: The Prominence of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous biologically active molecules, including several approved drugs. Its prevalence stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological macromolecules. The 2-aminopyrimidine moiety, in particular, is a well-established "hinge-binder" for various protein kinases, making it a privileged scaffold in the design of kinase inhibitors for oncology, immunology, and other therapeutic areas.[1][2] this compound (CAS No. 61541-77-3), with its characteristic substitution pattern, represents a valuable chemical entity for further exploration and derivatization in drug discovery programs. This guide will delve into its fundamental characteristics and its potential as a building block for novel therapeutics.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
CAS Number 61541-77-3[3][4][5]
Molecular Formula C₁₁H₁₁N₃[3][]
Molecular Weight 185.23 g/mol [3][4]
IUPAC Name This compound[4]
Canonical SMILES CC1=CN=C(N=C1C2=CC=CC=C2)N[4]
InChI Key JVMSDEJRNSSPMM-UHFFFAOYSA-N[4][]
Density (Predicted) 1.159 g/cm³[4][]
Boiling Point (Predicted) 386.2°C at 760 mmHg[4]
Flash Point (Predicted) 215.7°C[4]

Synthesis and Purification Protocol

Proposed Synthetic Pathway: Condensation of a Phenyl-substituted Acetoacetaldehyde equivalent with Guanidine

The core principle of this synthesis is the reaction of a 1,3-dielectrophile with guanidine, which provides the N-C-N fragment of the pyrimidine ring. The phenyl and methyl groups at positions 4 and 5, respectively, necessitate a specific β-dicarbonyl precursor.

Diagram 1: Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 2-Methyl-3-oxo-3-phenylpropanal C Base (e.g., NaOEt) Solvent (e.g., Ethanol) Heat (Reflux) A->C Step 1: Condensation B Guanidine Hydrochloride B->C D This compound C->D Step 2: Cyclization & Aromatization

Step-by-Step Experimental Protocol

Rationale: This protocol employs a base-catalyzed condensation reaction. Sodium ethoxide serves to deprotonate the guanidine, rendering it a more potent nucleophile, and to catalyze the cyclization and subsequent dehydration to form the aromatic pyrimidine ring. Ethanol is a suitable polar protic solvent for these reactants.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium ethoxide (1.1 equivalents) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Guanidine: Add guanidine hydrochloride (1.0 equivalent) to the stirred solution and allow it to react for 15-20 minutes to form free guanidine.

  • Addition of β-Dicarbonyl Precursor: Dissolve 2-methyl-3-oxo-3-phenylpropanal (1.0 equivalent) in a minimal amount of anhydrous ethanol and add it dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain this temperature for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Neutralize the excess base with a dilute acid (e.g., 1M HCl) until the pH is approximately 7.

  • Extraction: Remove the ethanol under reduced pressure. To the resulting residue, add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

Self-Validation: The purity of the final product should be confirmed by HPLC analysis, and its identity verified through spectroscopic methods as outlined in the following section. The melting point of the purified solid should also be determined and recorded.

Spectroscopic and Analytical Characterization

Characterization is crucial for confirming the identity and purity of the synthesized compound. Based on its structure, the following spectroscopic signatures are expected.

Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR - A singlet for the methyl (CH₃) protons (~2.2-2.5 ppm).- A singlet for the pyrimidine C-H proton (~8.0-8.5 ppm).- Multiplets for the phenyl (C₆H₅) protons (~7.2-7.8 ppm).- A broad singlet for the amine (NH₂) protons, which is D₂O exchangeable (~5.0-6.0 ppm).
¹³C NMR - Resonances for the pyrimidine ring carbons (~110-165 ppm).- Resonances for the phenyl ring carbons (~125-140 ppm).- A resonance for the methyl carbon (~15-20 ppm).
Mass Spec (MS) The molecular ion peak [M+H]⁺ should be observed at m/z 186.10, corresponding to the molecular formula C₁₁H₁₁N₃.
FT-IR - N-H stretching vibrations for the primary amine (~3300-3500 cm⁻¹).- C=N and C=C stretching vibrations of the pyrimidine and phenyl rings (~1500-1650 cm⁻¹).- C-H stretching vibrations (~2900-3100 cm⁻¹).
Analytical Workflow for Purity Assessment

Diagram 2: Analytical Workflow for Quality Control

G A Synthesized Product B HPLC Analysis (Purity Assessment) A->B C LC-MS Analysis (Mass Verification) A->C D NMR Spectroscopy (Structural Confirmation) A->D E Qualified Material (>95% Purity) B->E C->E D->E

Potential Applications in Drug Discovery

The true value of this compound lies in its potential as a scaffold for the development of targeted therapeutics. The 2-aminopyrimidine core is a proven pharmacophore for kinase inhibition. By analyzing published research on structurally similar molecules, we can infer high-potential applications for this compound.

Scaffold for Kinase Inhibitor Development

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminopyrimidine structure is adept at forming key hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases.

  • Janus Kinase (JAK) Inhibitors: The JAK-STAT pathway is central to cytokine signaling in the immune system. Mutations, such as JAK2V617F, lead to myeloproliferative neoplasms (MPNs).[1] Research has demonstrated that N-phenylpyrimidin-2-amine derivatives can be potent and selective JAK2 inhibitors.[1][2] The phenyl group at the 4-position of the core molecule can be further functionalized to explore the solvent-exposed region of the kinase, potentially enhancing potency and selectivity.[1]

  • Polo-like Kinase 4 (PLK4) Inhibitors: PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis. Novel pyrimidin-2-amine derivatives have been developed as potent PLK4 inhibitors for anticancer applications.[7] The core structure of this compound provides an excellent starting point for designing new PLK4 inhibitors.

  • Aurora Kinase Inhibitors: Aurora kinases (A and B) are critical for mitotic progression, and their inhibition leads to mitotic failure and cell death in cancer cells. N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases.[8] This suggests that the N-phenylpyrimidin-2-amine scaffold is a viable starting point for developing inhibitors against this kinase family.

Diagram 3: 2-Aminopyrimidine as a Kinase Hinge-Binder

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor This compound hinge Hinge Region (e.g., LEU, TYR residues) atp_pocket ATP Pocket pyrimidine_core Pyrimidine Core pyrimidine_core->hinge H-Bond Acceptor amino_group 2-Amino Group amino_group->hinge H-Bond Donor phenyl_group 4-Phenyl Group (Vector for SAR) phenyl_group->atp_pocket Occupies Hydrophobic Pocket

Potential as an Antifungal Agent

Invasive fungal infections pose a significant threat to human health. One of the primary targets for antifungal drugs is sterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis. Recent studies have shown that 2-phenylpyrimidine derivatives can act as novel CYP51 inhibitors, exhibiting broad-spectrum antifungal activity.[9] The 4-phenyl group on this compound could be a key pharmacophoric element for binding to the active site of fungal CYP51, making this compound and its derivatives promising candidates for the development of new antifungal agents.

Handling, Storage, and Safety

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from direct sunlight and incompatible materials such as strong oxidizing agents.

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Safety: While specific toxicity data for this compound is not available, related aminopyrimidines may cause skin and eye irritation. It is prudent to treat this compound as potentially harmful if swallowed or inhaled.[10] Always consult the Material Safety Data Sheet (MSDS) provided by the supplier before use.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in drug discovery and development. Its 2-aminopyrimidine core serves as a privileged scaffold for targeting a wide range of protein kinases implicated in cancer and inflammatory diseases. Furthermore, emerging research points to the potential of the phenylpyrimidine framework in developing novel antifungal agents. This guide provides a foundational understanding of its properties, a practical protocol for its synthesis, and a scientifically-grounded perspective on its potential applications. It is hoped that this resource will empower researchers to effectively utilize this valuable chemical tool in their pursuit of novel therapeutic agents.

References

biological activity of 5-Methyl-4-phenylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of the 5-Methyl-4-phenylpyrimidin-2-amine Scaffold

Abstract

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including several approved drugs. Within this class, the this compound core represents a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. This guide provides a comprehensive technical overview of the biological activities associated with derivatives of this scaffold. We will delve into the key therapeutic areas where these compounds have shown significant promise, primarily focusing on their potent anticancer properties through kinase inhibition. This document will explore synthesis strategies, mechanisms of action, structure-activity relationships (SAR), and the preclinical data that underscore the therapeutic potential of this chemical series.

Introduction: The Pyrimidin-2-amine Privileged Scaffold

In the landscape of drug discovery, privileged scaffolds are molecular architectures that appear recurrently in active agents against different biological targets. The N-phenylpyrimidin-2-amine framework is a classic example, forming the core of numerous FDA-approved kinase inhibitors[1]. The strategic placement of substituents on the pyrimidine and phenyl rings allows for fine-tuning of potency, selectivity, and pharmacokinetic properties. The this compound variant, the focus of this guide, has emerged as a particularly fruitful starting point for the development of targeted therapies, most notably in oncology. Its derivatives have been extensively explored as inhibitors of critical signaling proteins that drive cancer progression.

General Synthesis Strategies

The generation of diverse libraries of this compound derivatives typically relies on robust and versatile cross-coupling methodologies. A common and effective approach begins with a di-substituted pyrimidine, such as 2,4-dichloro-5-methylpyrimidine. This allows for sequential, selective reactions to build the final molecule.

A representative synthetic workflow involves an initial nucleophilic substitution or a Suzuki coupling reaction at the C4 position, followed by a Buchwald-Hartwig cross-coupling to install the substituted amine at the C2 position. This modular approach is highly amenable to creating a wide array of analogs for SAR studies.

Experimental Protocol: Representative Synthesis of a Derivative
  • Step 1: Suzuki Coupling: To a solution of 2,4-dichloro-5-methylpyrimidine in a dioxane/ethanol/water mixture, add potassium carbonate, a palladium catalyst such as PdCl₂(dppf)₂, and the desired boronic acid (e.g., a substituted pyrazole boronate).[2]

  • Step 2: Heating: Heat the reaction mixture at 80°C for 2-4 hours under an inert atmosphere (e.g., Nitrogen).[2]

  • Step 3: Work-up & Purification: After cooling, perform an extractive work-up and purify the resulting intermediate (e.g., 2-chloro-5-methyl-4-(pyrazol-4-yl)pyrimidine) via column chromatography.

  • Step 4: Buchwald-Hartwig Amination: Combine the purified intermediate with the desired aniline derivative in a suitable solvent like dioxane. Add a palladium catalyst and a ligand (e.g., Pd₂(dba)₃, X-Phos) and a base (e.g., K₂CO₃).

  • Step 5: Final Assembly: Heat the mixture under reflux until the reaction is complete, as monitored by TLC or LC-MS.[2][3]

  • Step 6: Final Purification: After cooling, perform a final work-up and purification to yield the target N-phenyl-5-methyl-4-(substituted)pyrimidin-2-amine derivative.

This two-step coupling strategy offers high flexibility in modifying both the C4 and C2 positions of the pyrimidine core, which is crucial for optimizing biological activity.

G start 2,4-Dichloro-5-methylpyrimidine + R1-Boronic Acid suzuki Suzuki Coupling (Pd Catalyst, Base) start->suzuki intermediate Intermediate: 2-Chloro-5-methyl-4-(R1)pyrimidine suzuki->intermediate buchwald Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) intermediate->buchwald final Final Product: 5-Methyl-4-(R1)-N-(R2)pyrimidin-2-amine buchwald->final aniline Aniline Derivative (R2-NH2) aniline->buchwald

Caption: General Synthetic Workflow for Derivatives.

Key Biological Activity: Anticancer Properties via Kinase Inhibition

The most significant biological activities reported for this compound derivatives are their potent and often selective inhibition of protein kinases. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.

Janus Kinase 2 (JAK2) Inhibition

Mutations in Janus Kinase 2 (JAK2), particularly the JAK2V617F mutation, are a primary driver of myeloproliferative neoplasms (MPNs), a group of blood cancers.[2][4] This mutation leads to constitutive activation of the kinase, promoting uncontrolled cell proliferation. Derivatives of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine have been identified as highly potent and selective JAK2 inhibitors.

Mechanism of Action: These compounds act as ATP-competitive inhibitors. The pyrimidin-2-amine core is crucial for activity, forming key hydrogen bonds with the hinge region of the JAK2 kinase domain, specifically with the backbone of residues Tyrosine 931 (TYR931) and Leucine 932 (LEU932).[2] This interaction anchors the inhibitor in the active site, blocking ATP from binding and preventing the autophosphorylation and activation of JAK2 and its downstream signaling pathways, such as the STAT pathway.

One standout compound, designated A8 , demonstrated an IC₅₀ value of 5 nM against JAK2 kinase.[2][4] Furthermore, it showed significant selectivity for JAK2 over other JAK family members, which is critical for minimizing off-target effects and improving the safety profile.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 activates pJAK2 p-JAK2 (Active) JAK2->pJAK2 autophosphorylates STAT STAT pSTAT p-STAT STAT->pSTAT pJAK2->STAT phosphorylates STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerizes Gene Gene Transcription (Proliferation, Survival) STAT_dimer->Gene Inhibitor Compound A8 (JAK2 Inhibitor) Inhibitor->pJAK2 BLOCKS Cytokine Cytokine Cytokine->CytokineReceptor

Caption: The JAK-STAT Signaling Pathway and Point of Inhibition.

Quantitative Data Summary

CompoundTargetIC₅₀ (nM)Selectivity (Fold vs. JAK2)Cell LineGI₅₀ (nM)
A8 JAK25-SET-222
JAK119338.6xBa/F3-JAK2V617F20
JAK327354.6xMOLM-13>1000
TYK220641.2x

Data compiled from references[2][4]. IC₅₀ represents the concentration for 50% inhibition of kinase activity. GI₅₀ represents the concentration for 50% inhibition of cell growth.

Polo-like Kinase 4 (PLK4) Inhibition

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for proper cell division.[3] Overexpression of PLK4 is common in various cancers, leading to genomic instability and tumorigenesis. Consequently, PLK4 has emerged as a promising anticancer target. A series of novel pyrimidin-2-amine derivatives have been developed as potent PLK4 inhibitors.

Mechanism and SAR: Similar to JAK2 inhibitors, these compounds bind to the ATP-binding pocket of PLK4. Molecular docking studies show that the aminopyrimidine core interacts with the kinase hinge region.[3] Structure-activity relationship studies revealed that introducing specific hydrophilic fragments into the solvent-exposed region and hydrophobic groups into a pocket adjacent to the DFG motif could significantly enhance potency. Compound 8h from one such study showed a PLK4 IC₅₀ of 6.7 nM and exhibited excellent antiproliferative activity against breast cancer cell lines.[3]

CompoundTargetIC₅₀ (nM)Cell Line (Breast Cancer)Antiproliferative IC₅₀ (µM)
3b PLK431.2MCF-70.093
3r PLK417.4MDA-MB-2310.089
8h PLK46.7BT4740.052
Centrinone (Control) PLK42.71MCF-70.047

Data compiled from reference[3].

Other Anticancer Targets

The versatility of the pyrimidin-2-amine scaffold is further highlighted by its activity against other cancer-related targets:

  • Aurora Kinases: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were found to be potent inhibitors of Aurora A and B kinases, leading to mitotic failure and cancer cell death.[5]

  • Cyclin-Dependent Kinase 9 (CDK9): Derivatives with a thiazole group at the C4 position showed high activity as CDK9 inhibitors, which is involved in regulating transcription.[6]

  • USP1/UAF1 Deubiquitinase: While a different isomer (pyrimidin-4-amine), related structures have shown potent inhibition of the USP1/UAF1 deubiquitinase complex, which is involved in DNA damage repair, presenting another avenue for anticancer therapy.[7]

Antimicrobial and Antioxidant Activities

While the primary focus has been on oncology, the broader pyrimidinamine scaffold has also been investigated for other therapeutic properties. A study on N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives demonstrated moderate antimicrobial and antioxidant activities.[8][9]

  • Antimicrobial Activity: Certain derivatives showed moderate activity against clinically isolated bacterial and fungal strains.[8]

  • Antioxidant Activity: Two compounds from the series exhibited good radical-scavenging activity in a DPPH assay.[8]

Though structurally distinct from the kinase inhibitors, these findings underscore the chemical tractability and diverse biological potential of the core pyrimidine structure.

Preclinical Development and Pharmacokinetics

A critical step in drug development is optimizing the pharmacokinetic (PK) properties of a lead compound. For the selective JAK2 inhibitor A8 , researchers not only achieved high potency but also significantly improved its drug-like properties compared to the initial lead compound.

Pharmacokinetic Profile of Compound A8

ParameterValueImplication
Human Liver Microsomal Stability Significantly ImprovedReduced metabolic breakdown, potentially leading to a longer half-life in the body.
Bioavailability (in vivo) 41.1%A substantial fraction of the drug is absorbed and reaches systemic circulation when administered orally.[4]

These improvements, particularly the enhanced metabolic stability achieved by replacing an amide bond with a more robust sulfonamide, are crucial for advancing a compound from a laboratory tool to a viable clinical candidate.[2]

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation kinase_assay Biochemical Kinase Assay (Determine IC₅₀) lead_opt Lead Optimization (SAR Studies) kinase_assay->lead_opt cell_assay Cellular Proliferation Assay (e.g., SET-2, Ba/F3) (Determine GI₅₀) selectivity Kinase Selectivity Panel (e.g., JAK1, JAK3, TYK2) cell_assay->selectivity metabolism Liver Microsomal Stability Assay selectivity->metabolism pk_study Pharmacokinetic Study (Determine Bioavailability) metabolism->pk_study efficacy Tumor Xenograft Model (Assess Anti-tumor Efficacy) pk_study->efficacy candidate Preclinical Candidate efficacy->candidate lead_id Lead Identification lead_id->kinase_assay lead_opt->cell_assay

Caption: A Typical Preclinical Evaluation Workflow.

Conclusion

The this compound scaffold is a highly versatile and valuable starting point for the design of potent and selective inhibitors of various therapeutic targets. The extensive research into its derivatives has primarily yielded powerful anticancer agents, particularly inhibitors of kinases like JAK2 and PLK4 that are central to tumor growth and survival. The modular synthesis allows for extensive structure-activity relationship studies, leading to the optimization of not only potency and selectivity but also crucial pharmacokinetic properties. The success in developing preclinical candidates like the JAK2 inhibitor A8 highlights the profound potential of this scaffold in modern, targeted drug discovery. Future research will likely continue to expand the range of biological targets for this privileged framework, potentially uncovering new therapies for a host of diseases.

References

5-Methyl-4-phenylpyrimidin-2-amine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of the 5-Methyl-4-phenylpyrimidin-2-amine Scaffold as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-phenylpyrimidin-2-amine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to effectively target the ATP-binding site of various protein kinases.[1] This guide focuses on the this compound core, a specific embodiment of this scaffold that has given rise to a new generation of potent and selective kinase inhibitors. We will delve into the primary mechanism of action for this class of compounds—inhibition of Janus Kinase 2 (JAK2)—a critical mediator in myeloproliferative neoplasms.[2][3] Furthermore, this document will explore the scaffold's broader utility against other oncologically relevant kinases such as c-Met and Aurora Kinases.[4][5] By synthesizing data from seminal studies, we will provide a detailed examination of the molecular interactions, downstream cellular consequences, and the critical experimental workflows required to characterize and validate the mechanism of action for this important class of therapeutic agents.

Introduction: The Phenylaminopyrimidine Privileged Scaffold

The phenylaminopyrimidine core structure is a recurring motif in a multitude of clinically significant kinase inhibitors, most famously exemplified by Imatinib, a cornerstone in targeted cancer therapy.[1] This scaffold's success lies in its intrinsic ability to mimic the purine core of ATP, allowing it to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The this compound variant builds upon this foundation, with substitutions at the 5-position and 4-position of the pyrimidine ring, and on the phenyl ring, enabling fine-tuning of potency and selectivity against specific kinase targets.

The primary focus of recent research for this scaffold has been the inhibition of the JAK family of non-receptor tyrosine kinases, particularly JAK2.[2][3] The discovery of the activating JAK2V617F mutation in a high percentage of patients with myeloproliferative neoplasms (MPNs) has made it a highly sought-after therapeutic target.[2][3] Derivatives of the this compound core have demonstrated exceptional potency and selectivity for JAK2, offering a promising avenue for the treatment of these hematological disorders.[2][3]

Primary Mechanism of Action: Selective JAK2 Inhibition

The predominant mechanism of action for optimized this compound derivatives is the potent and selective inhibition of JAK2 kinase activity.

Molecular Target Interaction

Compounds based on this scaffold function as ATP-competitive inhibitors. The core pyrimidin-2-amine moiety is crucial for anchoring the molecule within the ATP-binding site of JAK2. Molecular docking and structural studies reveal a conserved binding mode:

  • Hinge Region Interaction: The pyrimidine ring forms critical hydrogen bonds with amino acid residues in the hinge region of the kinase, specifically with the backbone of Leucine 932 (LEU932) and Tyrosine 931 (TYR931).[2] This interaction is fundamental to the inhibitory activity of this entire class of compounds.[2]

  • Hydrophobic Pocket Occupancy: The 4-phenyl group extends into a hydrophobic pocket, with further substitutions on this ring allowing for optimization of van der Waals interactions and selectivity.

  • Solvent Front Engagement: Modifications, often at the para-position of the phenyl ring, extend towards the solvent-exposed region. Introducing structures like sulfonamides can form additional hydrogen bonds with residues such as Glutamine 853 (GLN853) and Leucine 855 (LEU855), which significantly enhances both potency and selectivity against other JAK family members (JAK1, JAK3, TYK2).[2]

Below is a diagram illustrating the binding mode of a representative inhibitor within the JAK2 ATP-binding pocket.

JAK2_Binding_Mode cluster_kinase JAK2 ATP-Binding Pocket cluster_inhibitor This compound Scaffold HINGE LEU932 TYR931 SOLVENT Solvent Region (GLN853, LEU855) HYDROPHOBIC Hydrophobic Pocket INHIBITOR Pyrimidin-2-amine Core 4-Phenyl Group Solvent-Facing Group INHIBITOR:f0->HINGE:f0 H-Bonds INHIBITOR:f0->HINGE:f1 INHIBITOR:f2->SOLVENT H-Bonds & Selectivity INHIBITOR:f1->HYDROPHOBIC Hydrophobic Interactions

Caption: Binding mode of the inhibitor scaffold in the JAK2 kinase domain.

Downstream Signaling Pathway Inhibition

JAK2 activation, often driven by the V617F mutation, leads to the constitutive phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. This aberrant signaling cascade drives cell proliferation and survival.

By inhibiting JAK2, this compound derivatives block this entire pathway. The inhibition of JAK2 autophosphorylation prevents the subsequent phosphorylation of STAT proteins. As a result, phosphorylated STAT (pSTAT) levels decrease, preventing their dimerization, nuclear translocation, and transcription of target genes responsible for cell growth and survival.

The following diagram illustrates the JAK-STAT signaling pathway and the point of inhibition.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates pJAK2 pJAK2 JAK2->pJAK2 Autophosphorylation STAT STAT pJAK2->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Initiates Inhibitor 5-Methyl-4-phenyl- pyrimidin-2-amine Inhibitor->pJAK2 INHIBITS

Caption: Inhibition of the JAK-STAT signaling pathway.

Cellular and Phenotypic Consequences

The inhibition of the JAK-STAT pathway translates into distinct, measurable cellular effects in relevant cancer cell lines (e.g., SET-2 or Ba/F3-JAK2V617F cells).[2] These include:

  • Anti-proliferative Activity: A significant reduction in cell proliferation and viability.

  • Cell Cycle Arrest: Blockade of the cell cycle, often in the G0/G1 phase.[2]

  • Induction of Apoptosis: Triggering of programmed cell death as a result of survival signal withdrawal.[2]

Broadening the Target Scope: A Versatile Kinase Inhibitor Scaffold

While JAK2 is a prominent target, the this compound scaffold demonstrates inhibitory activity against other important cancer-related kinases, highlighting its versatility.

Kinase TargetTherapeutic RelevanceReported Potency (IC₅₀)Reference
JAK2 Myeloproliferative Neoplasms5 nM (Compound A8)[2][3]
c-Met Oncogenesis & Metastasis15.0 nM (Compound 34a)[4]
Aurora A/B Mitotic Regulation in Cancer8.0 / 9.2 nM (Compound 18)[5]
PLK4 Centriole Duplication, Cancer6.7 nM (Compound 8h)[6]
Mnk2 TumorigenesisPotent Inhibition Reported[7]

Note: IC₅₀ values are for specific optimized derivatives and not the core scaffold itself.

This adaptability stems from the scaffold's ability to fit within the highly conserved ATP-binding pocket. Selectivity is achieved through specific substitutions that exploit subtle differences in the amino acid residues surrounding this pocket in different kinases.

Experimental Workflows for Mechanism of Action Validation

To rigorously validate the mechanism of action of a novel this compound derivative, a tiered experimental approach is essential. The following protocols represent a standard, self-validating workflow.

Workflow Overview

MOA_Workflow A Biochemical Assay: Kinase Inhibition (IC₅₀) B Cellular Target Engagement: Western Blot for pSTAT A->B Confirm Cellular Activity E Kinome Selectivity Profiling A->E Assess Off-Target Effects C Cellular Phenotypic Assay: Anti-Proliferation (EC₅₀) B->C Link Target to Phenotype D Apoptosis & Cell Cycle Assays C->D Elucidate Phenotype F In Vivo Xenograft Model D->F Evaluate In Vivo Efficacy

Caption: Tiered workflow for MoA validation of a kinase inhibitor.

Protocol 1: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

Rationale: To determine the direct inhibitory effect of the compound on the target kinase (e.g., JAK2) and calculate its potency (IC₅₀). The ADP-Glo™ assay is chosen for its high sensitivity in measuring kinase activity by quantifying the amount of ADP produced.

Methodology:

  • Reagent Preparation: Prepare a serial dilution of the test compound in DMSO. Dilute recombinant human JAK2 enzyme and the substrate (e.g., a generic peptide substrate) in kinase reaction buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound dilution, 5 µL of the enzyme/substrate mix, and initiate the reaction by adding 2.5 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP-Glo™ Reagent: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[1]

    • Controls: Include "no enzyme" wells (negative control) and "DMSO only" wells (positive control/100% activity).

Protocol 2: Cellular Target Engagement via Western Blot

Rationale: To confirm that the compound inhibits the target kinase within a cellular context. This is achieved by measuring the phosphorylation status of a direct downstream substrate (e.g., pSTAT3 for JAK2).

Methodology:

  • Cell Culture & Treatment: Seed a JAK2-dependent cell line (e.g., SET-2) in 6-well plates and allow them to adhere. Treat the cells with increasing concentrations of the test compound for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against pSTAT3 (Tyr705) and total STAT3. A loading control like β-actin or GAPDH is essential.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity. A dose-dependent decrease in the pSTAT3/total STAT3 ratio indicates successful target engagement.

Conclusion and Future Directions

The this compound scaffold is a clinically relevant and highly adaptable platform for the development of potent kinase inhibitors. Its primary, well-documented mechanism of action involves the ATP-competitive inhibition of JAK2, leading to the suppression of the STAT signaling pathway and subsequent anti-proliferative and pro-apoptotic effects in cancer cells. The versatility of this core structure has been further demonstrated by its successful application in targeting other critical kinases like c-Met and Aurora kinases.

Future research will likely focus on further optimizing the scaffold to enhance selectivity, improve pharmacokinetic properties, and overcome potential resistance mechanisms. The continued exploration of novel substitutions on the phenyl and pyrimidine rings will undoubtedly yield next-generation inhibitors with superior therapeutic profiles for a range of diseases.

References

The Evolving Landscape of 5-Methyl-4-phenylpyrimidin-2-amine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. Within this broad class, the 5-methyl-4-phenylpyrimidin-2-amine core has emerged as a particularly privileged scaffold. Its inherent structural features and synthetic tractability have allowed for the development of a diverse array of derivatives and analogs targeting a wide range of biological pathways implicated in cancer, inflammatory disorders, and infectious diseases. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of this versatile chemical entity, from its fundamental synthesis to its nuanced structure-activity relationships and its application in modern drug discovery.

I. The this compound Core: Structural and Physicochemical Properties

The this compound scaffold is characterized by a central pyrimidine ring substituted with a methyl group at the 5-position, a phenyl group at the 4-position, and an amine group at the 2-position. The strategic placement of these substituents imparts a unique combination of rigidity and conformational flexibility, allowing for precise interactions with various biological targets. The phenyl ring provides a key site for hydrophobic interactions, while the 2-amino group serves as a crucial hydrogen bond donor and acceptor. The 5-methyl group can influence the overall conformation and metabolic stability of the molecule.

II. Synthetic Strategies: Building the Core and its Analogs

The synthesis of this compound derivatives typically involves a convergent approach, where the pyrimidine core is constructed and subsequently functionalized. A common and versatile method involves the use of 2,4-dichloro-5-methylpyrimidine as a key intermediate.

A. Core Synthesis: A Step-by-Step Protocol

A widely adopted synthetic route to access N-aryl-5-methyl-4-phenylpyrimidin-2-amines involves a two-step process: a Suzuki coupling followed by a Buchwald-Hartwig amination.[1]

Protocol 1: Synthesis of N-(4-(aminomethyl)phenyl)-5-methyl-4-(1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-amine (A JAK2 Inhibitor Analog)

Materials:

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • 2-Iodopropane

  • Potassium carbonate (K2CO3)

  • Acetonitrile

  • 2,4-dichloro-5-methylpyrimidine

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)2)

  • Dioxane/Ethanol/Water mixture

  • Aniline derivatives

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Appropriate acid or acid chloride

  • N,N-Diisopropylethylamine (DIEA)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Appropriate sulfonyl chloride

Procedure:

  • Isopropyl Substitution: To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in acetonitrile, add potassium carbonate and 2-iodopropane. Reflux the mixture.

  • Suzuki Coupling: Combine the resulting isopropyl-substituted pyrazole boronate with 2,4-dichloro-5-methylpyrimidine in a dioxane/ethanol/water mixture. Add PdCl2(dppf)2 and potassium carbonate. Heat the reaction at 80°C for 2 hours.

  • Buchwald-Hartwig Amination: To the product from the Suzuki coupling, add an appropriate aniline derivative and dioxane. Reflux the mixture under a nitrogen atmosphere for 4 hours.

  • Boc Deprotection: If a Boc-protected aniline was used, remove the protecting group using trifluoroacetic acid in dichloromethane.

  • Amidation/Sulfonylation: The final derivatives can be synthesized by reacting the resulting amine with an appropriate acid (using HATU and DIEA in DCM) or acid chloride/sulfonyl chloride (using DIEA in DCM).

Synthesis_Workflow start 4-(...)-1H-pyrazole sub Isopropyl Substitution (2-iodopropane, K2CO3) start->sub int1 Isopropyl-substituted pyrazole boronate sub->int1 suzuki Suzuki Coupling (2,4-dichloro-5-methylpyrimidine, PdCl2(dppf)2, K2CO3) int1->suzuki int2 4-(...)-2-chloro-5-methylpyrimidine suzuki->int2 buchwald Buchwald-Hartwig Amination (Aniline derivative) int2->buchwald int3 Protected Amine Intermediate buchwald->int3 deprotect Deprotection (TFA) int3->deprotect int4 Free Amine deprotect->int4 final Amidation/Sulfonylation (Acid/Acid Chloride/ Sulfonyl Chloride) int4->final product Final Derivative final->product JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak2 JAK2 receptor->jak2 activates stat STAT jak2->stat phosphorylates p_jak2 P-JAK2 p_stat P-STAT stat->p_stat inhibitor This compound Derivative (e.g., A8) inhibitor->jak2 inhibits p_jak2->stat phosphorylates dimer STAT Dimer p_stat->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene Gene Transcription (Proliferation, Survival) nucleus->gene

References

The Structure-Activity Relationship of Pyrimidine Derivatives: An In-depth Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural molecules and synthetic drugs with a vast range of therapeutic applications.[1][2] This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of pyrimidine derivatives, offering researchers, scientists, and drug development professionals a detailed understanding of how modifications to this privileged heterocycle influence biological activity. We will delve into the nuances of SAR across key therapeutic areas, including oncology, virology, and microbiology, supported by quantitative data, detailed experimental protocols, and mechanistic insights. This guide is designed to be a practical resource, empowering researchers to rationally design and develop the next generation of pyrimidine-based therapeutics.

The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, known as pyrimidine, is a fundamental building block of life, most notably as a key component of the nucleobases cytosine, thymine, and uracil in DNA and RNA.[3] Its inherent ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, makes it an ideal pharmacophore for interacting with biological targets.[4] The versatility of the pyrimidine ring allows for substitutions at multiple positions, providing a rich chemical space for optimizing potency, selectivity, and pharmacokinetic properties.[2] This has led to the development of a plethora of approved drugs targeting a wide range of diseases.[2]

Pyrimidine Derivatives as Kinase Inhibitors in Oncology

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] The pyrimidine scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors, with several pyrimidine-based drugs approved for clinical use.[5]

Mechanism of Action: Targeting the ATP-Binding Site

The majority of pyrimidine-based kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP, and thereby inhibiting the phosphorylation of downstream substrates.[6] The nitrogen atoms of the pyrimidine ring often form crucial hydrogen bonds with the "hinge" region of the kinase domain, a key interaction for anchoring the inhibitor in the active site.[7]

Structure-Activity Relationship of Pyrimidine-Based EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, making it a prime target for anticancer therapy.[1][2] Fused pyrimidine systems, such as pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, have been extensively explored as EGFR inhibitors.[1][2]

Key SAR Insights for EGFR Inhibitors:

  • Substitution at the 4-position: A substituted aniline at the 4-position of the pyrimidine ring is a common feature and is crucial for potent EGFR inhibition. The nature and substitution pattern on this aniline ring significantly impact activity. For example, small, hydrophobic groups at the meta-position of the aniline ring often enhance potency.

  • Fusion of Heterocyclic Rings: Fusing a five- or six-membered heterocyclic ring to the pyrimidine core can enhance binding affinity and selectivity. For instance, pyrrolo[2,3-d]pyrimidines have shown excellent potency against EGFR.[2]

  • Role of the Hinge-Binding Motif: The pyrimidine nitrogen atoms are critical for forming hydrogen bonds with the hinge region of the EGFR kinase domain, a key anchoring point for the inhibitor.[2]

Table 1: In Vitro Cytotoxicity of Representative Pyrido[2,3-d]pyrimidine Derivatives as Thymidylate Synthase Inhibitors [8]

CompoundR1R2HCT-116 IC50 (µM)MCF-7 IC50 (µM)HepG2 IC50 (µM)PC-3 IC50 (µM)hTS IC50 (nM)
1n 4-OCH3-PhH1.98 ± 0.692.18 ± 0.934.04 ± 1.064.18 ± 1.8720.47 ± 1.02

Table 2: Inhibitory Activity of Representative Pyrimidine Derivatives Against Various Kinases [9]

CompoundTarget KinaseIC50 (nM)
Gefitinib EGFR2-37
Erlotinib EGFR2
Lapatinib EGFR, HER29.8, 10.2
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general method for determining the in vitro inhibitory activity of pyrimidine derivatives against a target kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[10]

Materials:

  • Target kinase

  • Pyrimidine derivative library (dissolved in DMSO)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare Kinase Reaction Buffer: Prepare the appropriate kinase reaction buffer as specified for the target kinase.

  • Compound Dispensing: Using an automated liquid handler, dispense 50 nL of each pyrimidine derivative from the library into the wells of a 384-well plate.

  • Kinase Addition: Add 5 µL of the kinase solution to each well.

  • Substrate/ATP Addition: Add 5 µL of the substrate/ATP mixture to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.

Data Analysis:

Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO) wells. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined by plotting the percentage of inhibition against the compound concentration.

Visualization of EGFR Signaling Pathway

The following diagram illustrates the simplified EGFR signaling pathway, which is often targeted by pyrimidine-based kinase inhibitors.[10][11][12][13]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2 Grb2 EGFR->Grb2 Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway.

Pyrimidine Nucleosides as Antiviral Agents

Pyrimidine nucleoside analogs are a class of antiviral drugs that mimic natural nucleosides and interfere with viral replication.[11] They are widely used in the treatment of various viral infections, including HIV, hepatitis B and C, and herpes simplex virus.

Mechanism of Action: Chain Termination of Viral DNA/RNA

Pyrimidine nucleoside analogs are prodrugs that are activated by phosphorylation within the host cell to their triphosphate form.[4] These triphosphates then act as competitive inhibitors of viral DNA or RNA polymerases.[4] When incorporated into the growing viral nucleic acid chain, they cause chain termination because they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[4]

Structure-Activity Relationship of Anti-HIV Pyrimidine Nucleosides

Zidovudine (AZT), a thymidine analog, was the first approved drug for the treatment of HIV. Its discovery spurred the development of a wide range of pyrimidine nucleoside reverse transcriptase inhibitors (NRTIs).

Key SAR Insights for Anti-HIV Nucleosides: [14][15]

  • 3'-Azido Group: The presence of a 3'-azido group on the sugar moiety is a key feature for potent anti-HIV activity, as seen in AZT.

  • Modifications at the 5-position: Substitution at the C-5 position of the pyrimidine ring can influence antiviral potency. Small alkyl groups like methyl and ethyl generally lead to high potency, while larger alkyl groups can decrease activity.

  • Sugar Moiety: Modifications to the sugar ring are critical. For instance, the 2',3'-dideoxy nature of many NRTIs is essential for their chain-terminating mechanism.

  • Base Modification: Replacing the uracil ring with cytosine or 5-methylcytosine can result in analogs with high potency and low toxicity.

Table 3: Anti-HIV-1 Activity of Representative Pyrimidine Nucleosides [14]

CompoundEC50 (µM)
AZT 0.005
3'-azido-2',3'-dideoxyuridine 0.01
3'-azido-5-ethyl-2',3'-dideoxyuridine 0.003
Experimental Protocol: Anti-HIV Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a general method for evaluating the anti-HIV activity of pyrimidine nucleosides in primary human PBMCs.

Materials:

  • Human PBMCs

  • HIV-1 stock

  • Pyrimidine nucleoside derivatives

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and IL-2

  • 96-well plates

  • Reverse transcriptase (RT) assay kit

  • p24 antigen ELISA kit

Procedure:

  • PBMC Isolation and Stimulation: Isolate PBMCs from healthy donor blood and stimulate with phytohemagglutinin (PHA) for 2-3 days.

  • Cell Plating: Seed the stimulated PBMCs into 96-well plates.

  • Compound Addition: Add serial dilutions of the pyrimidine nucleoside derivatives to the wells.

  • Virus Infection: Infect the cells with a predetermined amount of HIV-1.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 7 days.

  • Supernatant Collection: After 7 days, collect the cell culture supernatants.

  • Quantification of Viral Replication: Measure the amount of viral replication in the supernatants by quantifying reverse transcriptase activity using an RT assay kit or by measuring the level of p24 antigen using an ELISA kit.

Data Analysis:

Calculate the percentage of inhibition of viral replication for each compound concentration compared to the virus control. The EC50 value, the concentration of the compound that inhibits 50% of viral replication, is determined from the dose-response curve.

Visualization of HCV Replication Cycle

The following diagram illustrates the replication cycle of the Hepatitis C virus (HCV), a target for some pyrimidine-based antiviral agents.[3][4][6][16][17]

HCV_Replication_Cycle cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_entry Entry cluster_replication Replication cluster_assembly_release Assembly & Release HCV_virion HCV Virion Receptor_Binding Receptor Binding HCV_virion->Receptor_Binding Endocytosis Endocytosis Receptor_Binding->Endocytosis Uncoating Uncoating Endocytosis->Uncoating Genomic_RNA Viral Genomic RNA (+) Uncoating->Genomic_RNA Translation Translation & Polyprotein Processing RNA_Replication RNA Replication (via RNA-dependent RNA polymerase) Translation->RNA_Replication Negative_Strand_RNA Negative Strand RNA (-) RNA_Replication->Negative_Strand_RNA Assembly Assembly New_Virions New Virions Assembly->New_Virions Release Release (Exocytosis) Release->HCV_virion Infects new cells Genomic_RNA->Translation Genomic_RNA->Assembly Negative_Strand_RNA->Genomic_RNA New_Virions->Release

Caption: Simplified HCV replication cycle.

Pyrimidine Derivatives as Antimicrobial Agents

The rise of antimicrobial resistance is a major global health threat, necessitating the development of new antibacterial and antifungal agents. Pyrimidine derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.[18]

Mechanism of Action: Diverse Targets

Pyrimidine derivatives exert their antimicrobial effects through various mechanisms, including:

  • Inhibition of Dihydrofolate Reductase (DHFR): Some pyrimidines, like trimethoprim, are potent inhibitors of bacterial DHFR, an essential enzyme in the folate biosynthesis pathway. This leads to the depletion of tetrahydrofolate, a crucial cofactor for the synthesis of nucleic acids and amino acids.

  • Inhibition of Cell Wall Synthesis: Certain pyrimidine derivatives can interfere with the synthesis of peptidoglycan, the major component of the bacterial cell wall, leading to cell lysis.[19][20][21]

  • Disruption of DNA and RNA Synthesis: By mimicking natural nucleobases, some pyrimidine analogs can be incorporated into bacterial DNA or RNA, leading to errors in replication and transcription.[18]

Structure-Activity Relationship of Antimicrobial Pyrimidines

The antimicrobial activity of pyrimidine derivatives is highly dependent on the substitution pattern around the core ring.

Key SAR Insights for Antimicrobial Pyrimidines: [22]

  • Substitutions at the 2- and 4-positions: Amino and substituted amino groups at these positions are often crucial for antibacterial activity.

  • 5-Substituents: The nature of the substituent at the 5-position can significantly influence the spectrum of activity. For example, a benzyl group can confer potent activity.

  • Fused Ring Systems: Fusing other heterocyclic rings, such as thiazole or triazole, to the pyrimidine core can enhance antimicrobial potency.

Table 4: Minimum Inhibitory Concentration (MIC) of Representative Pyrimidine Derivatives [22]

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
a4 6.2512.56.25
a5 3.126.253.12
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol describes the standard broth microdilution method for determining the MIC of pyrimidine derivatives against bacterial and fungal strains.[8][23][24][25][26]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Pyrimidine derivative stock solutions in DMSO

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Grow the microbial strain overnight and then dilute it in the appropriate broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilutions: Prepare two-fold serial dilutions of the pyrimidine derivatives in the broth directly in the 96-well plates.

  • Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Visualization of Bacterial Cell Wall Synthesis

The following diagram illustrates the key steps in bacterial peptidoglycan synthesis, a target for some antimicrobial pyrimidine derivatives.[19][20][21][27][28]

Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Extracellular Space UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC, D, E, F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase Lipid_II->Flippase Transglycosylation Transglycosylation Flippase->Transglycosylation Lipid II flipped to outer leaflet Transpeptidation Transpeptidation (Cross-linking) Transglycosylation->Transpeptidation Glycan chain elongation Peptidoglycan Peptidoglycan (Cell Wall) Transpeptidation->Peptidoglycan

Caption: Simplified bacterial cell wall synthesis pathway.

Conclusion

The pyrimidine scaffold continues to be a remarkably fruitful source of novel therapeutic agents. A thorough understanding of the structure-activity relationships of pyrimidine derivatives is paramount for the rational design of new drugs with improved efficacy, selectivity, and safety profiles. This guide has provided an in-depth overview of the SAR of pyrimidines in key therapeutic areas, supported by experimental data and protocols. By leveraging this knowledge, researchers can continue to unlock the full potential of this versatile heterocyclic core in the ongoing quest for innovative medicines.

References

In Vitro Evaluation of Novel Pyrimidin-2-Amine Compounds: A Technical Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine-2-Amine Scaffold as a Privileged Structure in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold, integral to the structure of nucleobases like cytosine, thymine, and uracil, making it a cornerstone of life itself.[1] In medicinal chemistry, its derivatives are considered "privileged structures" due to their ability to bind to a wide variety of biological targets with high affinity.[2][3] Among these, the pyrimidin-2-amine core has emerged as a particularly fruitful starting point for the development of novel therapeutics, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, and kinase inhibitory effects.[4][5][6][7][8]

This guide provides a comprehensive framework for the in vitro evaluation of novel pyrimidin-2-amine compounds. It is designed for researchers, scientists, and drug development professionals engaged in the early stages of preclinical research. As a Senior Application Scientist, my objective is not to provide a rigid, one-size-fits-all template. Instead, this document offers a logical, customizable workflow, grounded in scientific first principles. We will explore not just the "how" of experimental protocols but the critical "why" that underpins robust, reproducible, and meaningful data generation. Each experimental stage is designed as a self-validating system, ensuring the integrity and trustworthiness of your findings as you navigate the path from a novel chemical entity to a promising drug candidate.

Chapter 1: Foundational Characterization and Preliminary Screening

The initial phase of evaluation focuses on establishing a baseline understanding of the compound's behavior and potential liabilities. This involves confirming the purity and solubility of the compound library, followed by a broad cytotoxicity screen to identify a suitable concentration range for subsequent, more specific assays.

Physicochemical Characterization: The Non-Negotiable First Step

Causality: A thorough understanding of a compound's solubility is paramount. Undissolved compound can lead to inaccurate concentration calculations, artefactual assay results, and poor reproducibility. It is a common, yet avoidable, source of error in early-stage drug discovery.

Protocol: Kinetic Solubility Assessment using Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of each pyrimidin-2-amine compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to low µM).

  • Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from each DMSO concentration into a 96-well clear-bottom plate containing the primary assay buffer (e.g., 198 µL of Phosphate-Buffered Saline, PBS), ensuring the final DMSO concentration is consistent and low (e.g., 1%).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours), allowing for potential precipitation.

  • Measurement: Read the plate on a nephelometer, which measures light scattering caused by insoluble particles.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the light scattering signal is indistinguishable from the buffer-only control.

General Cytotoxicity Screening: The MTT Assay

Causality: Before assessing specific biological activities, it is crucial to determine the general cytotoxicity of the compounds. This helps in distinguishing between targeted pharmacological effects and non-specific toxicity. The MTT assay is a classic colorimetric method that provides a robust measure of metabolic activity, which in most healthy cell lines, correlates with cell viability. The assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Workflow for Initial Cytotoxicity Profiling

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Execution cluster_analysis Data Analysis P1 Seed cells in 96-well plate (e.g., 5,000 cells/well) P2 Incubate for 24h to allow adherence P1->P2 T1 Prepare serial dilutions of pyrimidin-2-amine compounds P2->T1 T2 Treat cells with compounds (e.g., 0.1 to 100 µM) T1->T2 T3 Incubate for 48-72h T2->T3 A1 Add MTT reagent (0.5 mg/mL final concentration) T3->A1 A2 Incubate for 3-4h at 37°C A1->A2 A3 Add solubilization solution (e.g., DMSO) A2->A3 D1 Read absorbance at 570 nm A3->D1 D2 Calculate % viability vs. vehicle control D1->D2 D3 Determine IC50 values D2->D3

Caption: Workflow for MTT-based cytotoxicity screening.

Detailed Protocol: MTT Assay for Cell Viability [9][10]

  • Cell Seeding: Plate a suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate at 37°C, 5% CO2 for 24 hours.

  • Compound Preparation: Prepare a 2X concentration series of the pyrimidin-2-amine compounds in culture medium from the 10 mM DMSO stocks. The final concentration should typically range from 0.1 to 100 µM. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced toxicity.[11]

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells (medium only).

  • Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours, at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or by using an orbital shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Self-Validation & Data Analysis:

    • Controls: The vehicle control represents 100% viability. Wells with medium only (no cells) serve as a blank to subtract background absorbance.

    • Calculation: Percent viability is calculated as: [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100.

    • IC50 Determination: Plot the percent viability against the log of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation: Summary of Preliminary Screening

Compound IDMax Soluble Conc. (µM in PBS, 1% DMSO)Cytotoxicity IC50 (µM, MCF-7 cells, 72h)
PZA-001> 20015.2
PZA-002125> 100
PZA-003> 2002.8
.........

Chapter 2: Target-Oriented Assays: Elucidating the Mechanism of Action

Based on the known biological activities of pyrimidine derivatives, a common mechanism of action is the inhibition of protein kinases.[4][12] Polo-like kinase 4 (PLK4), a master regulator of centriole duplication, is a validated anticancer target and has been shown to be inhibited by pyrimidin-2-amine compounds.[4][12]

PLK4 Signaling Pathway

PLK4_Pathway PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole promotes p53 p53 PLK4->p53 inhibition leads to p38-mediated activation of Wnt Wnt/β-catenin Pathway PLK4->Wnt activates p21 p21 p53->p21 Apoptosis Apoptosis p53->Apoptosis induces G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest induces Proliferation Tumor Proliferation & Invasion Wnt->Proliferation Inhibitor Pyrimidin-2-amine Inhibitor Inhibitor->PLK4 inhibits

Caption: Simplified PLK4 signaling in cancer and the effect of inhibition.

Biochemical Kinase Inhibition Assay: TR-FRET

Causality: To confirm direct interaction with a target kinase, a cell-free biochemical assay is essential. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are robust, high-throughput methods for quantifying enzyme activity.[13] The principle involves a long-lifetime terbium (Tb) labeled antibody that recognizes a phosphorylated substrate. When the kinase phosphorylates its substrate, the antibody binds, bringing the Tb donor and a fluorescein (or similar) acceptor on the substrate into close proximity, allowing for energy transfer and a detectable signal. An inhibitor will prevent phosphorylation, leading to a decrease in the TR-FRET signal.

Detailed Protocol: TR-FRET Kinase Inhibition Assay (Generic) [14][15]

  • Reagent Preparation:

    • Kinase Buffer: Prepare a 1X kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).

    • Compound Dilution: Perform a serial dilution of the pyrimidin-2-amine compounds in the kinase buffer containing a fixed concentration of ATP (typically at its Km value for the kinase).

    • Kinase/Substrate Mix: Prepare a solution containing the kinase (e.g., recombinant PLK4) and its corresponding fluorescently labeled substrate in kinase buffer.

  • Kinase Reaction:

    • In a low-volume 384-well plate, add 5 µL of the kinase/substrate mix to each well.

    • Add 5 µL of the compound dilutions to initiate the reaction. Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate for 60-90 minutes at room temperature.

  • Detection:

    • Prepare a detection solution containing a Tb-labeled phospho-specific antibody in TR-FRET dilution buffer with EDTA to stop the kinase reaction.

    • Add 10 µL of the detection solution to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Measurement: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

  • Self-Validation & Data Analysis:

    • Controls: The "no inhibitor" control defines the 0% inhibition level, while the "no kinase" or a well with a known potent inhibitor defines the 100% inhibition level.

    • Calculation: Calculate the TR-FRET emission ratio (520 nm / 495 nm). Percent inhibition is calculated relative to the controls.

    • IC50 Determination: Plot percent inhibition against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the biochemical IC50.

Data Presentation: Kinase Inhibition Profile

Compound IDPLK4 IC50 (nM)Kinase B IC50 (nM)Kinase C IC50 (nM)
PZA-001120> 10,0005,600
PZA-0038.52,500980
Staurosporine (Control)2.11.53.0
............

Chapter 3: Antimicrobial Activity Assessment

Pyrimidines are well-established antimicrobial agents.[5][6][16] Therefore, screening a novel pyrimidin-2-amine library for antibacterial and antifungal activity is a logical extension of the evaluation process.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Causality: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][8][17] This quantitative measure is crucial for assessing the potency of a potential new antibiotic.

Detailed Protocol: Broth Microdilution MIC Assay [6][7]

  • Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the culture in appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a standardized turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL).[3] Further dilute this suspension to achieve the final target inoculum of 5 x 10^5 CFU/mL in the assay plate.

  • Compound Plate Preparation: In a 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of a 2X starting concentration of the test compound to the first column. Perform a two-fold serial dilution by transferring 50 µL across the plate.

  • Inoculation: Add 50 µL of the final standardized inoculum to each well, bringing the total volume to 100 µL.

  • Controls (Self-Validation):

    • Growth Control: A well containing broth and inoculum but no compound. This well must show visible turbidity.

    • Sterility Control: A well containing only broth. This well must remain clear.

    • Standard Antibiotic: Run a parallel dilution of a known antibiotic (e.g., ciprofloxacin) as a positive control.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be assessed visually or by reading the optical density (OD600) on a plate reader.

Data Presentation: Antimicrobial Activity Profile

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
PZA-001> 64> 6416
PZA-004432> 64
Ciprofloxacin (Control)0.250.015N/A
............

Chapter 4: In Vitro ADME & Toxicology Profile

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for predicting its in vivo behavior. These assays help to identify potential liabilities that could terminate a drug development program.

Metabolic Stability in Liver Microsomes

Causality: The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in the microsomal fraction of hepatocytes.[18][19] The microsomal stability assay measures the rate at which a compound is metabolized, providing an estimate of its intrinsic clearance.[20][21] Compounds that are too rapidly metabolized may have poor bioavailability and a short half-life in vivo.

Workflow for Microsomal Stability Assay

Microsomal_Stability cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis cluster_calc Calculation S1 Prepare compound in buffer (e.g., 1 µM final concentration) S2 Add liver microsomes (e.g., human, rat) S1->S2 S3 Pre-incubate at 37°C S2->S3 R1 Initiate reaction with NADPH S3->R1 R2 Incubate at 37°C with shaking R1->R2 R3 Take aliquots at time points (0, 5, 15, 30, 45 min) R2->R3 R4 Quench reaction with ice-cold acetonitrile + IS R3->R4 A1 Centrifuge to pellet protein R4->A1 A2 Analyze supernatant by LC-MS/MS A1->A2 A3 Quantify parent compound remaining A2->A3 C1 Plot ln(% remaining) vs. time A3->C1 C2 Calculate half-life (t½) C1->C2 C3 Calculate intrinsic clearance (Clint) C2->C3

Caption: Workflow for determining metabolic stability in liver microsomes.

Detailed Protocol: Microsomal Stability Assay [22][23]

  • Reaction Mixture: Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein) and the test compound (e.g., 1 µM) in a phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture at 37°C, then initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Course: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction and quench it by adding ice-cold acetonitrile containing an internal standard (IS).

  • Controls (Self-Validation):

    • No NADPH Control: Run a parallel incubation without the NADPH-regenerating system. Significant compound loss in this control suggests non-CYP-mediated degradation or instability.

    • Positive Controls: Include compounds with known metabolic fates (e.g., high-clearance verapamil, low-clearance warfarin).

  • Sample Processing: Centrifuge the quenched samples to precipitate the protein.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) in µL/min/mg protein.

Cytochrome P450 (CYP) Inhibition Assay

Causality: Inhibition of CYP enzymes is a major cause of adverse drug-drug interactions (DDIs).[24][25] If a new drug inhibits a CYP enzyme responsible for metabolizing a co-administered drug, it can lead to dangerously elevated plasma levels of the second drug. Therefore, screening for CYP inhibition is a regulatory requirement and a critical safety assessment.[26][27]

Detailed Protocol: CYP Inhibition (IC50) Assay [25][28]

  • Incubation: Incubate human liver microsomes with a specific probe substrate for a major CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4) and a range of concentrations of the pyrimidin-2-amine test compound.

  • Reaction: Initiate the reaction with NADPH and incubate at 37°C for a short, defined period where metabolite formation is linear.

  • Termination: Stop the reaction with cold acetonitrile.

  • Analysis: Use LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.

  • Self-Validation & Data Analysis:

    • Controls: A "no inhibitor" control determines the 100% activity level. A known potent inhibitor for each isoform is used as a positive control.

    • Calculation: The rate of metabolite formation is compared to the vehicle control.

    • IC50 Determination: Plot the percent inhibition against the log of the test compound concentration to determine the IC50 value.

Data Presentation: In Vitro ADME-Tox Summary

Compound IDHuman Microsomal t½ (min)Human Clint (µL/min/mg)CYP3A4 IC50 (µM)CYP2D6 IC50 (µM)
PZA-0012527.718.5> 50
PZA-003> 60< 11.5> 50> 50
Verapamil (Control)< 5> 1382.18.9
...............

Conclusion

This guide has outlined a logical and robust cascade of in vitro assays for the comprehensive evaluation of novel pyrimidin-2-amine compounds. By progressing from broad, foundational screens to specific, mechanism-of-action and safety-related assays, researchers can efficiently identify promising lead candidates for further development. The emphasis on understanding the causality behind each experimental choice and incorporating self-validating controls at every step is crucial for generating high-quality, trustworthy data. This structured approach enables informed decision-making, maximizes resource efficiency, and ultimately accelerates the journey from the chemist's bench to a potential new medicine.

References

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Pyrimidine Scaffold in Medicinal Chemistry

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. This guide provides a comprehensive exploration of the pyrimidine core, from its fundamental physicochemical properties to its strategic application in modern drug design. We will delve into the synthetic methodologies that provide access to diverse pyrimidine libraries, analyze the intricate structure-activity relationships that govern their biological activity, and examine case studies of blockbuster drugs that highlight the scaffold's versatility. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to guide future discovery efforts.

Table of Contents

  • Introduction: The Ubiquitous Pyrimidine

  • Physicochemical Properties and Structural Features

  • Strategic Importance in Medicinal Chemistry

  • Synthetic Strategies for Pyrimidine Analogs

    • Principal Synthetic Routes

    • Detailed Experimental Protocol: Biginelli Reaction

  • Structure-Activity Relationship (SAR) Studies

    • Key Interaction Points

    • Case Study: Kinase Inhibitors

  • Case Studies of Prominent Pyrimidine-Based Drugs

    • Imatinib (Gleevec®)

    • Rosuvastatin (Crestor®)

    • Gefitinib (Iressa®)

  • Future Perspectives and Emerging Applications

  • References

Introduction: The Ubiquitous Pyrimidine

The pyrimidine ring system, a heterocyclic aromatic organic compound similar to purine, is a fundamental building block of life. It is an integral component of nucleic acids (cytosine, thymine, and uracil), vitamins (thiamine), and cofactors. Its prevalence in biological systems has made it a privileged scaffold in medicinal chemistry, with a remarkable track record of success in drug discovery. Pyrimidine-containing compounds exhibit a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and cardiovascular effects. This guide will dissect the pyrimidine scaffold, providing the technical understanding necessary to harness its full potential in the design of novel therapeutics.

Physicochemical Properties and Structural Features

The pyrimidine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3. This arrangement imparts distinct physicochemical properties that are crucial for its biological function and drug-like characteristics.

  • Aromaticity and π-Stacking: The aromatic nature of the pyrimidine ring allows it to participate in π-π stacking interactions with aromatic residues in biological targets, such as proteins and nucleic acids.

  • Hydrogen Bonding: The two nitrogen atoms are excellent hydrogen bond acceptors, while amino and hydroxyl substituents on the ring can act as hydrogen bond donors. This capacity for multiple hydrogen bonding interactions is a key driver of its binding affinity and selectivity.

  • Dipole Moment: The presence of the electronegative nitrogen atoms creates a significant dipole moment, influencing the molecule's solubility and ability to cross cell membranes.

  • Metabolic Stability: The pyrimidine core is generally stable to metabolic degradation, a desirable property for drug candidates. However, substituents can be strategically introduced to modulate metabolic pathways.

Caption: Basic structure and numbering of the pyrimidine ring.

Strategic Importance in Medicinal Chemistry

The pyrimidine scaffold's strategic importance stems from its ability to serve as a versatile template for molecular design. Its structural and electronic properties allow it to mimic the interactions of endogenous purines and pyrimidines, making it a powerful tool for targeting enzymes and receptors that recognize these native ligands.

Furthermore, the pyrimidine core offers multiple points for substitution, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This "decoratability" allows medicinal chemists to systematically explore chemical space and optimize lead compounds for potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

Strategic_Importance Pyrimidine Pyrimidine Scaffold Bioisostere Bioisostere for Purines/Pyrimidines Pyrimidine->Bioisostere H_Bonding Hydrogen Bonding (Acceptor/Donor) Pyrimidine->H_Bonding Scaffold Versatile Scaffold for Library Synthesis Pyrimidine->Scaffold ADME Tunable ADME Properties Pyrimidine->ADME Applications Broad Therapeutic Applications Bioisostere->Applications H_Bonding->Applications Scaffold->Applications ADME->Applications Biginelli_Workflow Start Combine Reactants: Aldehyde, β-Ketoester, Urea Catalysis Add Acid Catalyst (e.g., HCl) Start->Catalysis Reflux Reflux in Ethanol (4 hours) Catalysis->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool to Room Temperature TLC->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Recrystallize Recrystallize from Hot Ethanol Wash->Recrystallize Characterize Characterize Product (NMR, IR, MS) Recrystallize->Characterize

Methodological & Application

Synthesis of 5-Methyl-4-phenylpyrimidin-2-amine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry and drug development, appearing in a multitude of biologically active compounds. Its unique arrangement of nitrogen atoms allows for diverse hydrogen bonding interactions, making it an ideal pharmacophore for targeting a wide range of biological receptors. 5-Methyl-4-phenylpyrimidin-2-amine, a key derivative, serves as a crucial building block in the synthesis of various therapeutic agents, including kinase inhibitors and other targeted therapies. This guide provides a comprehensive, field-proven protocol for the synthesis of this important intermediate, grounded in established chemical principles.

Reaction Overview: A Robust and Efficient Synthesis

The synthesis of this compound is most effectively achieved through the condensation of a 1,3-dicarbonyl compound with guanidine. In this protocol, we will utilize benzoylacetone (1-phenylbutane-1,3-dione) as the 1,3-dicarbonyl precursor and guanidine hydrochloride as the source of the aminopyrimidine core. This reaction proceeds via a base-catalyzed cyclocondensation, a reliable and high-yielding method for the formation of the pyrimidine ring.

Reaction Scheme

reaction_scheme benzoylacetone Benzoylacetone plus + guanidine Guanidine Hydrochloride arrow NaOH, Ethanol Reflux product This compound

Caption: Overall reaction for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is designed to be a self-validating system, with clear steps and explanations for each experimental choice.

Reagents and Materials
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)CAS No.
BenzoylacetoneC₁₀H₁₀O₂162.1956-58261-262~1.0993-91-4
Guanidine HydrochlorideCH₅N₃·HCl95.53~185-~1.3550-01-1
Sodium HydroxideNaOH40.0031813882.131310-73-2
Ethanol (Absolute)C₂H₅OH46.07-114780.78964-17-5
Deionized WaterH₂O18.0201001.0007732-18-5
Hydrochloric Acid (conc.)HCl36.46--1.187647-01-0
Experimental Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoylacetone (8.11 g, 0.05 mol) and absolute ethanol (100 mL). Stir the mixture at room temperature until the benzoylacetone is completely dissolved.

  • Addition of Guanidine Hydrochloride: To the stirred solution, add guanidine hydrochloride (5.73 g, 0.06 mol, 1.2 eq). Stir for 5 minutes to ensure a homogenous suspension. The slight excess of guanidine hydrochloride helps to drive the reaction to completion.

  • Base Addition and Reflux: While stirring, slowly add a solution of sodium hydroxide (2.4 g, 0.06 mol, 1.2 eq) dissolved in a minimal amount of deionized water (~10 mL). The addition should be done carefully as it may be exothermic. The base is crucial for deprotonating the guanidine hydrochloride to the free guanidine base, which is the active nucleophile.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the benzoylacetone spot indicates the completion of the reaction.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product may form upon cooling.

  • Precipitation and Filtration: Slowly pour the reaction mixture into 200 mL of ice-cold deionized water with gentle stirring. This will cause the product to precipitate out of the solution.

  • Neutralization: Carefully neutralize the mixture to pH ~7 by the dropwise addition of concentrated hydrochloric acid. This step is important to ensure the complete precipitation of the amine product and to neutralize any remaining sodium hydroxide.

  • Collection of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any inorganic salts and other water-soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Purification

The crude this compound can be purified by recrystallization to obtain a high-purity product.

  • Solvent Selection: Ethanol or a mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound.

  • Recrystallization Procedure:

    • Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.

    • Hot filter the solution to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature.

    • If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Reaction Mechanism

The synthesis of this compound from benzoylacetone and guanidine proceeds through a well-established cyclocondensation mechanism.

mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Aromatization Benzoylacetone Benzoylacetone Guanidine Guanidine Benzoylacetone->Guanidine Nucleophilic attack by guanidine Intermediate1 Tetrahedral Intermediate Benzoylacetone->Intermediate1 Guanidine->Intermediate1 Formation of intermediate Intermediate2 Enamine Intermediate Intermediate1->Intermediate2 Dehydration Intermediate1->Intermediate2 Cyclic_Intermediate Cyclic Intermediate Intermediate2->Cyclic_Intermediate Intramolecular nucleophilic attack Intermediate2->Cyclic_Intermediate Final_Product 5-Methyl-4-phenyl- pyrimidin-2-amine Cyclic_Intermediate->Final_Product Dehydration and tautomerization Cyclic_Intermediate->Final_Product

Caption: Proposed mechanism for the synthesis of this compound.

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the free guanidine base on one of the carbonyl carbons of benzoylacetone. The acetyl carbonyl is generally more electrophilic and less sterically hindered, leading to the initial attack at this position. This forms a tetrahedral intermediate.

  • Intramolecular Cyclization: The intermediate undergoes dehydration to form a more stable enamine intermediate. This is followed by an intramolecular nucleophilic attack of a nitrogen atom from the guanidine moiety onto the remaining carbonyl carbon (of the benzoyl group), leading to the formation of a six-membered heterocyclic ring.

  • Aromatization: The cyclic intermediate then undergoes a final dehydration step to form the stable aromatic pyrimidine ring, yielding this compound. Tautomerization of the imine to the more stable amine form also occurs.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by various spectroscopic techniques.

TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 7.50-7.60 (m, 5H, Ar-H), 6.85 (s, 1H, Pyrimidine-H6), 6.45 (s, 2H, -NH₂), 2.20 (s, 3H, -CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 163.0 (C2), 162.5 (C4), 158.0 (C6), 138.0 (Ar-C, quat.), 129.5 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 115.0 (C5), 15.0 (-CH₃)
FT-IR (KBr, cm⁻¹)~3450-3300 (N-H stretch, amine), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1620 (C=N stretch, pyrimidine ring), ~1580 (C=C stretch, aromatic ring)
Mass Spec. (ESI-MS)m/z: 186.10 [M+H]⁺

Note: The exact chemical shifts in NMR spectra can vary slightly depending on the solvent and concentration.

Safety and Handling

  • Benzoylacetone: Irritant. Avoid contact with skin and eyes.

  • Guanidine Hydrochloride: Harmful if swallowed. Causes skin and eye irritation.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE).

  • Ethanol: Flammable liquid and vapor. Keep away from heat and open flames.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Use in a well-ventilated fume hood.

Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when performing this synthesis.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures, researchers and drug development professionals can efficiently produce this valuable building block with high purity. The provided mechanistic insights and characterization data further support the successful execution and validation of this synthesis.

Application Notes & Protocols: A Guide to Palladium-Catalyzed Synthesis of N-Arylpyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Arylpyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of countless therapeutic agents and biologically active molecules.[1][2][3][4] When arylated at a nitrogen atom, the resulting N-arylpyrimidine moiety gains significant structural complexity and the ability to form key interactions with biological targets. This motif is prevalent in a range of pharmaceuticals, including kinase inhibitors used in oncology, such as Imatinib, which underscores the importance of efficient and versatile synthetic methods for their preparation.[5]

Traditional methods for constructing C-N bonds often require harsh conditions and have limited functional group tolerance. The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, has revolutionized the synthesis of aryl amines, providing a powerful and general method for forging C(sp²)–N bonds.[6][7] This guide provides an in-depth look at the palladium-catalyzed synthesis of N-arylpyrimidines, detailing the reaction mechanism, critical parameters for success, and robust, field-proven protocols for researchers in synthetic and medicinal chemistry.

Mechanistic Foundations: The Buchwald-Hartwig Catalytic Cycle

The palladium-catalyzed N-arylation of aminopyrimidines proceeds via the well-established Buchwald-Hartwig amination catalytic cycle.[6][8][9] Understanding this mechanism is crucial for rational catalyst selection, reaction optimization, and troubleshooting. The cycle involves three primary stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.

  • Oxidative Addition : The cycle begins with a catalytically active, electron-rich Pd(0) species, which undergoes oxidative addition into the aryl halide (Ar-X) bond. This step forms a Pd(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl > OTf) and the steric and electronic properties of the phosphine ligand.

  • Amine Coordination & Deprotonation : The aminopyrimidine coordinates to the Pd(II) complex. Subsequently, a base abstracts a proton from the coordinated amine, forming a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so nucleophilic that it competes in side reactions.

  • Reductive Elimination : This is the final, product-forming step. The N-arylpyrimidine is formed by the reductive elimination of the C-N bond from the palladium-amido complex, which simultaneously regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9] This step is often the rate-limiting step and is heavily influenced by the ligand's steric bulk and bite angle.

References

Application Notes & Protocols: Buchwald-Hartwig Coupling for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminopyrimidines and the Power of C-N Coupling

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The 2-aminopyrimidine moiety, in particular, is a prevalent structural motif in a vast number of natural products and synthetic compounds, acting as a crucial pharmacophore.[1][4][5] Consequently, the development of robust and versatile synthetic methodologies for the construction of C-N bonds on the pyrimidine ring is of paramount importance to researchers in the pharmaceutical and life sciences sectors.

Traditionally, the synthesis of aminopyrimidines has relied on methods such as the condensation of substituted guanidines with enones, which can be limited by the availability of the requisite starting materials.[5] The Buchwald-Hartwig amination has emerged as a powerful and indispensable tool for the formation of C(sp²)-N bonds, offering a broad substrate scope and mild reaction conditions.[6][7][8][9] This palladium-catalyzed cross-coupling reaction provides a direct and efficient route to arylamines, overcoming many of the limitations of classical methods like nucleophilic aromatic substitution (SNAr) and the Ullmann condensation.[6][9]

This comprehensive guide provides an in-depth exploration of the Buchwald-Hartwig amination for pyrimidine synthesis. We will delve into the reaction mechanism, dissect the critical parameters influencing its success, and provide a detailed, field-proven protocol. This document is designed to empower researchers, scientists, and drug development professionals to effectively leverage this transformative methodology in their synthetic endeavors.

Deconstructing the Catalytic Cycle: Mechanism of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][10] Understanding this cycle is crucial for rational troubleshooting and optimization of the reaction.

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the halo- or triflated pyrimidine to a low-valent Pd(0) species. This is often the rate-determining step of the reaction.[11][12] The Pd(0) catalyst inserts into the carbon-halogen bond, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate then coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form an amido-palladium complex. The choice of base is critical at this stage to ensure efficient deprotonation without causing undesirable side reactions.

  • Reductive Elimination: The final step is the reductive elimination from the amido-palladium complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.[6][7]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 L-Pd(0) OA_complex L-Pd(II)(Py-X)(Amine) Pd0->OA_complex Oxidative Addition (Py-X) Amido_complex L-Pd(II)(Py)(Amido) OA_complex->Amido_complex Amine Coordination & Deprotonation (+ Amine, + Base) Amido_complex->Pd0 Reductive Elimination (- Product: Py-Amine) Product Aminopyrimidine (Py-NHR) Pyrimidine Halopyrimidine (Py-X) Amine Amine (R-NH2) caption Catalytic cycle of the Buchwald-Hartwig amination. Experimental_Workflow start Start setup 1. Add solid reagents to Schlenk tube start->setup inert 2. Establish inert atmosphere setup->inert add_reagents 3. Add solvent and amine inert->add_reagents react 4. Heat and stir add_reagents->react monitor 5. Monitor reaction progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous workup monitor->workup Reaction complete purify 7. Column chromatography workup->purify end End: Purified Product purify->end caption General experimental workflow for Buchwald-Hartwig pyrimidine synthesis.

References

Application Notes and Protocols for the Suzuki Coupling Reaction of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrimidine Scaffolds in Modern Chemistry

The pyrimidine nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of a vast number of biologically active compounds and functional materials.[1][2] Its presence in natural molecules like nucleic acids and in a wide array of approved drugs—ranging from anticancer agents like Imatinib to antivirals such as Zidovudine—underscores its significance.[1][3] Consequently, the development of robust and versatile synthetic methodologies for the functionalization of the pyrimidine ring is of paramount importance for researchers, scientists, and drug development professionals.[4][5][6]

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and highly utilized tool for the formation of carbon-carbon bonds, offering a reliable method for the arylation and heteroarylation of pyrimidine derivatives.[7][8] The electron-deficient nature of the pyrimidine ring renders halopyrimidines particularly reactive substrates for palladium-catalyzed cross-coupling reactions, often proceeding under milder conditions compared to their benzene analogues.[1][2][8] This guide provides an in-depth exploration of the Suzuki coupling for pyrimidine derivatives, offering both foundational knowledge and field-proven protocols to enable the efficient synthesis of diverse pyrimidine-containing molecules.

Mechanistic Insights: The Catalytic Cycle of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[9]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of a low-valent palladium(0) complex to the halopyrimidine. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a palladium(II) intermediate. This is often the rate-determining step, and its efficiency is influenced by the nature of the halogen (I > Br > Cl > F) and the position of the halogen on the pyrimidine ring (C4(6) > C2 > C5).[10]

  • Transmetalation: In this step, the organic group from the organoboron reagent (typically a boronic acid or its ester) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby promoting the transfer of the organic moiety to the palladium center.[9][11]

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond in the desired product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[9]

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAd Oxidative Addition Pd0->OxAd PdII_R1X R1-Pd(II)Ln-X OxAd->PdII_R1X Transmetalation Transmetalation PdII_R1X->Transmetalation PdII_R1R2 R1-Pd(II)Ln-R2 Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration R1R2 R1-R2 (Product) RedElim->R1R2 R1X R1-X (Halopyrimidine) R1X->OxAd R2BOH2 R2-B(OH)2 (Boronic Acid) + Base R2BOH2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the Suzuki coupling of pyrimidine derivatives. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine

Microwave irradiation has been shown to significantly accelerate the Suzuki coupling of pyrimidines, often leading to higher yields and shorter reaction times.[1][3][12][13]

Materials:

  • 2,4-Dichloropyrimidine

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v)

  • Microwave reactor vials (10 mL) with stir bars

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add 2,4-dichloropyrimidine (0.5 mmol, 1.0 equiv), the desired boronic acid (0.5 mmol, 1.0 equiv), and K₂CO₃ (1.5 mmol, 3.0 equiv).[12]

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).[12]

  • Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.[12]

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[12]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).[12]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[12]

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.[12]

experimental_workflow start Start reagents 1. Add Reagents to Microwave Vial start->reagents microwave 2. Microwave Irradiation (100°C, 15 min) reagents->microwave extraction 3. Workup: Aqueous Extraction microwave->extraction purification 4. Purification: Column Chromatography extraction->purification product Final Product purification->product

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the optimization of various parameters for the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid, a representative model reaction.[12]

Table 1: Catalyst Screening [12]

Catalyst (5 mol%)Yield (%)
Pd(PPh₃)₄65
Pd(dppf)Cl₂58
Pd(OAc)₂35
PdCl₂(PPh₃)₂42

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.

Table 2: Solvent Mixture Screening [12]

Solvent (v/v)Yield (%)
1,4-Dioxane/H₂O (2:1)65
Toluene/H₂O (2:1)45
DMF/H₂O (2:1)55
Acetonitrile/H₂O (2:1)30

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 100 °C, 15 min, microwave irradiation.

Table 3: Base Screening [12]

BaseYield (%)
K₂CO₃65
K₃PO₄60
Cs₂CO₃58
Na₂CO₃52

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Base (1.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.

Field-Proven Insights and Troubleshooting

Substrate Reactivity and Selection:

  • Halopyrimidines: The reactivity of halopyrimidines generally follows the order I > Br > Cl.[10] While iodinated and brominated pyrimidines are more reactive, chlorinated pyrimidines are often more commercially available and cost-effective, making them attractive starting materials.[8] The development of highly active catalyst systems has made the coupling of chloropyrimidines more efficient.[14]

  • Boronic Acids: The position of the boronic acid group on the pyrimidine ring significantly impacts reactivity. 5-Pyrimidinylboronic acids generally show good reactivity.[7] 4-Pyrimidinylboronic acids can be influenced by the electron-withdrawing nature of the adjacent nitrogen atoms.[7] 2-Pyrimidinylboronic acids are the most challenging due to potential coordination of the nearby nitrogen to the palladium catalyst, leading to inhibition.[7] More stable derivatives like pinacol esters or MIDA boronates can overcome some of these challenges.[7]

Catalyst and Ligand Choice:

  • While traditional catalysts like Pd(PPh₃)₄ are effective, modern catalyst systems employing sterically hindered and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can offer superior performance, especially for less reactive chloropyrimidines.[7][14]

  • For some applications, phosphine-free palladium catalytic systems, such as a combination of Pd(OAc)₂ and 2-aminopyrimidine-4,6-diol, have been developed to avoid issues with air-sensitive and thermally unstable phosphine ligands.[15]

Common Challenges and Solutions:

  • Low Yields: This can be due to several factors including inactive catalyst, inappropriate base or solvent, insufficient temperature, or poor quality of the boronic acid.[16] A systematic screening of reaction parameters is often necessary to optimize the yield for a specific substrate combination.[17]

  • Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions.[16] Ensuring an inert atmosphere to exclude oxygen and using fresh, high-purity boronic acid can help minimize these unwanted reactions.[16]

  • Regioselectivity with Polyhalogenated Pyrimidines: In substrates like 2,4-dichloropyrimidine, the C4 position is generally more reactive than the C2 position, allowing for regioselective monosubstitution under controlled conditions.[1][13] The reactivity order for 2,4,6-trichloropyrimidine is C4 > C6 > C2.[8]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of functionalized pyrimidine derivatives. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids have solidified its place in both academic research and industrial drug development. By understanding the underlying mechanism, carefully selecting reagents and catalysts, and systematically optimizing reaction conditions, researchers can effectively leverage this powerful reaction to access a diverse array of novel pyrimidine-containing molecules for various applications.

References

Application Note & Protocol: Synthesis of 5-Hydroxymethylpyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-hydroxymethylpyrimidine scaffold is a privileged structural motif found in a variety of biologically active molecules, including modified nucleobases and pharmaceuticals.[1][2][3] Its importance in medicinal chemistry and drug development necessitates reliable and efficient synthetic protocols. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 5-hydroxymethylpyrimidines. We will delve into the most prevalent and effective synthetic strategies, including the reduction of 5-carboxylesters and the two-step formylation-reduction sequence. For each method, we will explore the underlying chemical principles, provide detailed, step-by-step protocols, and discuss the critical parameters that ensure success.

Introduction: The Significance of the 5-Hydroxymethylpyrimidine Moiety

The pyrimidine ring is a cornerstone of numerous biologically important molecules, most notably the nucleobases cytosine, thymine, and uracil.[3] Modifications to this core structure can lead to profound changes in biological activity. The introduction of a hydroxymethyl group at the C5 position is a particularly significant modification.

5-Hydroxymethylpyrimidines are found in nature, for instance, as 5-hydroxymethylcytosine (hmC), an important epigenetic marker in DNA, and in the antibiotic bacimethrin.[3] In the realm of synthetic chemistry, this functional group serves as a versatile handle for further chemical transformations, enabling the construction of complex molecular architectures. The resulting derivatives have shown promise as anticancer and antimicrobial agents, as well as immunomodulators.[1][3][4]

Given their therapeutic potential, the development of robust and scalable synthetic routes to 5-hydroxymethylpyrimidines is of paramount importance. This guide will focus on practical and widely applicable methods for their preparation in a laboratory setting.

Synthetic Strategies for 5-Hydroxymethylpyrimidines

Several synthetic routes to 5-hydroxymethylpyrimidines have been established. The choice of method often depends on the starting materials available and the desired substitution pattern on the pyrimidine ring. We will focus on two of the most reliable and versatile approaches:

  • Method 1: Reduction of 5-Carboxylester Pyrimidines

  • Method 2: Formylation of Pyrimidines followed by Reduction

Method 1: Reduction of 5-Carboxylester Pyrimidines

This is a straightforward and high-yielding method for the synthesis of 5-hydroxymethylpyrimidines, provided the corresponding 5-carboxylester precursor is readily available. The reaction involves the reduction of the ester functionality to a primary alcohol using a suitable reducing agent, most commonly lithium aluminum hydride (LiAlH₄).[3]

Mechanism of Action: Lithium aluminum hydride is a powerful reducing agent that provides a source of hydride ions (H⁻). The reaction proceeds via nucleophilic acyl substitution, where the hydride ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the alkoxy group and a second hydride attack on the intermediate aldehyde to yield the alkoxide, which is then protonated upon aqueous workup to give the final alcohol.

Workflow for Reduction of 5-Carboxylester Pyrimidines:

G start Start with 5-Carboxylester Pyrimidine dissolve Dissolve in anhydrous THF start->dissolve cool Cool to 0 °C dissolve->cool add_lah Slowly add LiAlH₄ cool->add_lah react Stir at 0 °C to RT add_lah->react quench Quench with water/NaOH react->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by crystallization or chromatography concentrate->purify end Obtain 5-Hydroxymethylpyrimidine purify->end

Caption: Workflow for the synthesis of 5-hydroxymethylpyrimidines via ester reduction.

Experimental Protocol: Synthesis of (4-amino-2-phenylpyrimidin-5-yl)methanol

This protocol is adapted from a general procedure for the reduction of pyrimidine esters.[3]

Materials:

  • Ethyl 4-amino-2-phenylpyrimidine-5-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (e.g., 1M)

  • Ethyl acetate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 4-amino-2-phenylpyrimidine-5-carboxylate (1 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: While stirring, slowly and carefully add lithium aluminum hydride (LiAlH₄) (typically 2-3 equivalents) portion-wise to the cooled solution. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding water, followed by a 1M NaOH solution. This should be done at 0 °C. A common quenching procedure is the Fieser method: for every 'x' g of LiAlH₄ used, add 'x' mL of water, then 'x' mL of 15% NaOH, and finally '3x' mL of water.

  • Workup: Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF or ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., methanol) or by silica gel column chromatography to afford the pure 5-hydroxymethylpyrimidine.

Data Summary Table:

Starting MaterialReducing AgentSolventYield (%)Reference
Ethyl 4-amino-2-phenylpyrimidine-5-carboxylateLiAlH₄THF>80[3]
Dimethyl 2-methylpyrimidine-4,6-dicarboxylateLiAlH₄THF~75
Ethyl 2-(methylthio)pyrimidine-5-carboxylateLiAlH₄THFVariable[5]
Method 2: Formylation of Pyrimidines followed by Reduction

This two-step approach is particularly useful when the corresponding 5-formylpyrimidine is more accessible than the 5-carboxylester. The first step involves the introduction of a formyl group (-CHO) at the C5 position of the pyrimidine ring, which is an electron-deficient position that can undergo electrophilic substitution under certain conditions.[6] The Vilsmeier-Haack reaction is a classic and effective method for this transformation.[7][8][9] The resulting 5-formylpyrimidine is then reduced to the 5-hydroxymethyl derivative using a mild reducing agent like sodium borohydride (NaBH₄).

Step 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reagent is an electrophilic iminium cation, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[10] This reagent is a mild formylating agent suitable for electron-rich aromatic and heteroaromatic compounds.[7][9]

Mechanism of Vilsmeier-Haack Formylation:

G dmf DMF vilsmeier Vilsmeier Reagent (electrophilic iminium salt) dmf->vilsmeier pocl3 POCl₃ pocl3->vilsmeier attack Electrophilic attack at C5 vilsmeier->attack pyrimidine Pyrimidine Substrate pyrimidine->attack intermediate Iminium intermediate attack->intermediate hydrolysis Aqueous Hydrolysis intermediate->hydrolysis product 5-Formylpyrimidine hydrolysis->product

Caption: Simplified mechanism of Vilsmeier-Haack formylation of pyrimidines.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methylpyrimidine-4,6-diol

This protocol is based on a study on the formylation of pyrimidine-4,6-diols.[8]

Materials:

  • 2-Methylpyrimidine-4,6-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reagent Preparation: In a dry round-bottom flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.1 equivalents) to ice-cold DMF (used as both reagent and solvent). Stir the mixture at 0 °C for 30 minutes.

  • Addition of Substrate: Add 2-methylpyrimidine-4,6-diol (1 equivalent) to the freshly prepared Vilsmeier reagent.

  • Reaction: Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) for several hours (typically 5-10 hours). Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture and pour it onto crushed ice.

  • Neutralization and Precipitation: Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 2: Reduction of 5-Formylpyrimidine

The aldehyde group of the 5-formylpyrimidine is readily reduced to a primary alcohol using sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. NaBH₄ is a milder reducing agent than LiAlH₄ and is selective for aldehydes and ketones.

Experimental Protocol: Reduction of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde

Materials:

  • 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dilute hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolution: Dissolve or suspend 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde (1 equivalent) in methanol or ethanol in a round-bottom flask.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5-2 equivalents) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding a few drops of acetone. Acidify the mixture with dilute HCl to pH ~6-7.

  • Concentration and Extraction: Remove the solvent under reduced pressure. The residue can then be extracted with a suitable organic solvent if the product is soluble, or the aqueous solution can be directly purified if the product is water-soluble.

  • Purification: Purify the crude product by recrystallization or chromatography to obtain the 5-hydroxymethylpyrimidine.

Alternative Synthetic Approaches

While the two methods detailed above are the most common, other strategies can be employed:

  • Direct Hydroxymethylation: In some cases, direct hydroxymethylation of the pyrimidine ring can be achieved using formaldehyde.[11] This reaction is often base-catalyzed and may be suitable for specific substrates.

  • Organometallic Approaches: The use of Grignard reagents or other organometallic compounds can be a powerful tool for C-C bond formation.[6][12] For instance, a 5-halopyrimidine could be converted to a Grignard reagent and then reacted with formaldehyde. Alternatively, a Grignard reagent could be added to a 5-cyanopyrimidine.[13]

Conclusion

The synthesis of 5-hydroxymethylpyrimidines is a critical step in the development of new therapeutic agents and molecular probes. The reduction of 5-carboxylester pyrimidines with LiAlH₄ and the two-step Vilsmeier-Haack formylation followed by NaBH₄ reduction are robust and versatile methods applicable to a wide range of substrates. The choice of method will depend on the availability of starting materials and the desired substitution pattern. The protocols provided in this application note offer a solid foundation for researchers to successfully synthesize these valuable compounds.

References

Application Note: A Scientist's Guide to Robust HPLC Analysis of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The Analytical Imperative for Pyrimidine Compounds

Pyrimidine derivatives are a cornerstone of modern science. They form the essential nucleobases of DNA and RNA (cytosine, thymine, uracil) and are the structural foundation for a vast array of critical drugs, including antiviral agents and potent antimetabolites used in cancer therapy.[1][2] The accurate quantification of these compounds in various matrices—from bulk active pharmaceutical ingredients (APIs) to complex biological fluids—is paramount for drug development, pharmacokinetic studies, and quality control.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1] However, the high polarity and ionizable nature of the pyrimidine ring demand a nuanced approach to method development to overcome common challenges like poor retention on traditional reversed-phase columns and suboptimal peak shapes.[3]

Strategic Method Development: A Logic-Driven Workflow

A successful HPLC method is not a matter of chance; it is the result of a systematic process of optimization. The chromatographer must act as a detective, understanding the physicochemical properties of the analyte to select the right tools for the separation.

The workflow below outlines the logical progression from analyte characterization to a finalized, robust method.

MethodDevWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Finalization Analyte Analyte Characterization (Polarity, pKa, Solubility) Mode Select HPLC Mode (RP-HPLC vs. HILIC) Analyte->Mode Based on Polarity Column Column Selection (Stationary Phase Chemistry) Mode->Column MobilePhase Mobile Phase Optimization (Solvent, pH, Buffer) Column->MobilePhase Fine-tune Selectivity Detector Detector Selection (UV/DAD, MS) MobilePhase->Detector Ensure Compatibility SST System Suitability Testing (USP Criteria) Detector->SST Protocol Finalize Protocol & Document SST->Protocol If criteria met Troubleshoot Troubleshoot & Re-optimize SST->Troubleshoot Troubleshoot->MobilePhase

Caption: Logical workflow for HPLC method development.

Choosing the Separation Battlefield: RP-HPLC vs. HILIC

The choice of chromatographic mode is the most critical decision and is dictated primarily by the analyte's polarity.

  • Reversed-Phase (RP-HPLC): This is the workhorse of modern chromatography, utilizing a nonpolar stationary phase (e.g., C18, C8) and a polar mobile phase.[1] For moderately polar pyrimidines or those with sufficient nonpolar modifications, RP-HPLC is ideal. The primary challenge is achieving adequate retention for the more polar, foundational pyrimidine structures.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the superior choice for highly polar and water-soluble pyrimidines that show little to no retention in reversed-phase.[4][5] It employs a polar stationary phase (e.g., bare silica, amide, amino) and a largely organic mobile phase.[6] In HILIC, analytes partition into a water-enriched layer on the surface of the stationary phase, and elution is achieved by increasing the aqueous content of the mobile phase.[7]

The Heart of the Separation: Column and Mobile Phase Selection

Column Selection: The stationary phase provides the primary interaction surface for separation.

Column TypeModePrimary InteractionBest For...Causality Behind Choice
C18 / C8 RP-HPLCHydrophobicModerately polar to nonpolar pyrimidine derivatives.[1]The alkyl chains provide a nonpolar environment. Longer chains (C18) offer greater retention for less polar compounds.
Phenyl-Hexyl RP-HPLCHydrophobic & π-πPyrimidines with aromatic rings or conjugated systems.The phenyl groups offer alternative selectivity through π-π interactions with the aromatic pyrimidine ring, which can resolve closely eluting compounds.
Bare Silica HILICHydrogen BondingHighly polar, ionizable pyrimidines (e.g., uracil, cytosine).[4]The silanol groups on the silica surface are highly polar and readily form a water layer, promoting strong retention of hydrophilic analytes.[5]
Amide / Amino HILICHydrogen Bonding & Dipole-DipolePolar neutral and basic pyrimidines.[4][5]These phases are less acidic than bare silica, which can lead to better peak shapes for basic compounds. Amino phases can also act as weak anion exchangers.[4]

Mobile Phase Optimization: The Art of Control

The mobile phase is the most powerful tool for manipulating retention and selectivity.

ParameterModeEffect on ChromatographyRationale and Field Insights
Organic Modifier BothControls retention time.Acetonitrile is generally preferred over methanol for its lower viscosity (leading to lower backpressure) and better UV transparency.[8] Methanol is a more protic solvent and can offer different selectivity through hydrogen bonding interactions.
pH Control BothCRITICAL. Controls analyte ionization, dramatically affecting retention and peak shape.For basic pyrimidines, a mobile phase pH set 2 units below the analyte's pKa ensures it is fully protonated and behaves consistently. A slightly acidic pH (e.g., 3.0-5.0) is often optimal for good peak shape and retention in RP-HPLC.[9][10] Buffers are essential for reproducibility.[3]
Buffer System BothMaintains a stable pH.For UV detection, phosphate and acetate buffers are common.[1] For LC-MS, volatile buffers like ammonium formate or ammonium acetate are mandatory to avoid fouling the ion source.[11][12] A buffer concentration of 10-25 mM is typically sufficient.
Selecting the Right Lens: Detection
  • UV-Vis / Diode Array Detector (DAD): The pyrimidine ring contains a chromophore that absorbs strongly in the UV region, typically between 260-280 nm.[1] This makes UV detection a simple, robust, and universally applicable technique. A DAD provides the added benefit of acquiring full spectra, which is invaluable for assessing peak purity.

  • Mass Spectrometry (MS): For analyzing low concentrations or complex matrices (e.g., plasma, urine), coupling HPLC with a mass spectrometer (LC-MS/MS) is the gold standard.[13] It offers unparalleled sensitivity and selectivity, allowing for confident identification and quantification based on the analyte's mass-to-charge ratio.[1][14]

Protocol: Isocratic RP-HPLC Analysis of 5-Fluorouracil and Related Compounds

This protocol provides a validated method for the simultaneous determination of the nucleobase Uracil, its therapeutic analog 5-Fluorouracil (5-FU), and the nucleoside Uridine. This is a common analysis in pharmaceutical quality control and preclinical studies.

Materials and Instrumentation
  • HPLC System: A quaternary or binary HPLC system with a UV/DAD detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Chemicals: HPLC-grade acetonitrile, potassium phosphate monobasic, phosphoric acid, and reagent-grade water.

  • Standards: Reference standards for Uracil, 5-Fluorouracil, and Uridine.

Preparation of Solutions
  • Mobile Phase (20 mM Phosphate Buffer, pH 3.5 : Acetonitrile | 95:5 v/v):

    • Weigh 2.72 g of potassium phosphate monobasic and dissolve in 1 L of reagent water.

    • Adjust the pH to 3.5 ± 0.05 using 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Combine 950 mL of the filtered buffer with 50 mL of acetonitrile. Degas the final mobile phase by sonication or helium sparging.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 25 mg of each reference standard (Uracil, 5-FU, Uridine) into separate 25 mL volumetric flasks.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (50 µg/mL):

    • Pipette 1.25 mL of each stock solution into a 25 mL volumetric flask.

    • Dilute to volume with the mobile phase. This solution will be used for system suitability and calibration.

Sample Preparation

For biological samples, a protein precipitation or solid-phase extraction (SPE) step is required to remove matrix interferences.[15]

  • Protein Precipitation: To 200 µL of plasma, add 600 µL of cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of mobile phase for injection.

Chromatographic Conditions
ParameterSetting
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM Phosphate Buffer (pH 3.5) / Acetonitrile (95:5)
Flow Rate 1.0 mL/min
Elution Mode Isocratic
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD, Wavelength 265 nm
Run Time 10 minutes
System Suitability Testing (SST) - The Self-Validating Protocol

Before any sample analysis, the system's performance must be verified. This is not merely a recommendation; it is a requirement for regulatory compliance and data integrity.[16][17] Perform five replicate injections of the Working Standard Solution (50 µg/mL). The results must meet the criteria outlined below.

SST_Workflow Start Inject Working Standard (5 Replicates) Calc Calculate SST Parameters: - Resolution (Rs) - Tailing Factor (T) - Repeatability (%RSD) - Theoretical Plates (N) Start->Calc Check Do all parameters meet acceptance criteria? Calc->Check Pass System is Suitable Proceed with Analysis Check->Pass Yes Fail System is NOT Suitable Initiate Troubleshooting Check->Fail No

Caption: System Suitability Test (SST) decision workflow.

SST Acceptance Criteria (based on USP <621>)

ParameterFormula/DefinitionAcceptance LimitRationale
Resolution (Rs) Measures the separation between two adjacent peaks.≥ 2.0Ensures baseline separation between the closest eluting peaks, allowing for accurate integration.[18][19]
Tailing Factor (T) Measures peak symmetry.≤ 2.0Asymmetrical (tailing) peaks can indicate secondary interactions with the stationary phase or column degradation, affecting integration accuracy.[18][19]
Repeatability (%RSD) Relative Standard Deviation of peak areas from replicate injections.≤ 2.0%Demonstrates the precision of the injector and pump, ensuring consistent results.[18]
Theoretical Plates (N) A measure of column efficiency.> 2000High plate counts indicate a well-packed, efficient column, resulting in sharp, narrow peaks.[19]

Field Guide to Troubleshooting

Even the most robust methods can encounter issues. A systematic approach is key to rapid problem resolution.[20]

SymptomPotential Cause(s)Recommended Solution(s)
Shifting Retention Times 1. Inadequate column equilibration. 2. Mobile phase composition drift. 3. Pump malfunction or leak.[21]1. Equilibrate the column for at least 30 minutes (or 10-15 column volumes). 2. Prepare fresh mobile phase daily. Ensure it is well-mixed. 3. Check pump pressure for stability; inspect fittings for leaks.
Poor Peak Shape (Tailing) 1. Analyte interaction with active silanols on the column. 2. Column overload. 3. Mismatch between sample solvent and mobile phase.[22]1. Lower mobile phase pH to suppress silanol activity. 2. Dilute the sample. 3. Dissolve the sample in the initial mobile phase whenever possible.[20]
High System Backpressure 1. Blocked column inlet frit. 2. Particulate matter from sample. 3. Buffer precipitation in high organic content.[23]1. Reverse-flush the column (disconnect from detector first). If ineffective, replace the frit or column. 2. Always filter samples through a 0.22 or 0.45 µm syringe filter. 3. Ensure buffer is fully soluble in the mobile phase composition.
Baseline Noise or Drift 1. Contaminated or old mobile phase. 2. Air bubbles in the system. 3. Detector lamp nearing end of life.[8]1. Prepare fresh mobile phase. 2. Thoroughly degas the mobile phase. Purge the pump. 3. Check lamp energy and replace if necessary.

Conclusion

The successful HPLC analysis of pyrimidine-based compounds hinges on a foundational understanding of their polar and ionizable nature. By logically selecting the appropriate chromatographic mode—Reversed-Phase for general-purpose analysis or HILIC for highly polar analytes—and systematically optimizing column and mobile phase parameters, particularly pH, a robust and reproducible method can be achieved. The implementation of rigorous System Suitability Testing is non-negotiable, as it provides the objective evidence that the entire analytical system is fit for purpose. This guide equips the researcher with not just a protocol, but the scientific rationale needed to develop, validate, and troubleshoot methods with confidence and authority.

References

Application Note: Mass Spectrometric Analysis of N-Methyl-N-(4-thien-2-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methyl-N-(4-thien-2-ylbenzyl)amine is a novel small molecule with potential applications in medicinal chemistry and drug discovery, possessing structural similarities to compounds with known central nervous system activity.[1] Accurate and reliable analytical methods are paramount for its characterization, and mass spectrometry (MS) stands as a cornerstone technique for the elucidation of its structure and for quantitative analysis. This application note provides a comprehensive guide to the mass spectrometric analysis of N-Methyl-N-(4-thien-2-ylbenzyl)amine, detailing a robust protocol for its detection and fragmentation analysis. We will delve into the principles behind the experimental choices, propose a theoretical fragmentation pathway based on established chemical principles, and offer a troubleshooting guide for common analytical challenges.

The core structure of N-Methyl-N-(4-thien-2-ylbenzyl)amine combines a benzylamine moiety with a thiophene ring. The benzylamine portion is a common feature in molecules targeting monoaminergic systems, while the thiophene ring, as a bioisostere of a phenyl group, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.[1] Understanding the mass spectrometric behavior of this compound is therefore crucial for its unambiguous identification in complex matrices and for metabolism studies.

Physicochemical Properties

A summary of the key physicochemical properties of N-Methyl-N-(4-thien-2-ylbenzyl)amine is presented in the table below. These properties are essential for developing appropriate analytical methods, particularly for sample preparation and chromatography.

PropertyValueSource
Molecular Formula C12H13NSPubChem[2]
Molecular Weight 203.31 g/mol PubChem[2]
Predicted XLogP3 3.1PubChem
Appearance Not Available
Boiling Point Not Available
Melting Point Not Available
Solubility Not Available

Note: Some physical properties have not been experimentally determined and are listed as "Not Available". The predicted XLogP3 value suggests moderate lipophilicity.

Experimental Protocol: LC-MS/MS Analysis

This section details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of N-Methyl-N-(4-thien-2-ylbenzyl)amine. The protocol is designed to be a starting point and may require optimization based on the specific instrumentation and sample matrix.

Materials and Reagents
  • N-Methyl-N-(4-thien-2-ylbenzyl)amine (analytical standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

Sample Preparation

For analysis of the pure compound, a stock solution of 1 mg/mL in methanol should be prepared. This can be further diluted with the initial mobile phase composition to create working standards for calibration and system suitability testing. For analysis in biological matrices, a protein precipitation or liquid-liquid extraction protocol would be necessary, followed by reconstitution in the mobile phase.

Liquid Chromatography (LC) Parameters

The basic nature of the amine group in N-Methyl-N-(4-thien-2-ylbenzyl)amine can lead to poor peak shape on standard silica-based columns due to interactions with residual silanol groups.[3] Therefore, a column with a base-deactivated stationary phase or the use of a mobile phase additive is recommended.

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm (or similar high-efficiency column)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometry (MS) Parameters

Electrospray ionization (ESI) in positive ion mode is the recommended ionization technique for this compound due to the presence of the basic nitrogen atom, which is readily protonated.

ParameterRecommended Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V (optimize for precursor ion intensity)
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Collision Energy 10-40 eV (optimize for product ion formation)
Data Acquisition

For quantitative analysis, multiple reaction monitoring (MRM) is the preferred acquisition mode. For initial structural confirmation, a full scan MS followed by product ion scans of the protonated molecule should be performed.

Proposed Fragmentation Pathway

The fragmentation of protonated N-Methyl-N-(4-thien-2-ylbenzyl)amine ([M+H]+) is expected to be dominated by cleavages around the nitrogen atom and the benzyl group, consistent with the known fragmentation patterns of benzylamines.[4][5][6] The thiophene moiety is also expected to influence the fragmentation.

The protonated molecule ([M+H]+) is expected at an m/z of 204.3. The following is a proposed fragmentation pathway:

  • Formation of the Benzyl Cation: A primary fragmentation pathway for benzylamines is the cleavage of the C-N bond to form a stable benzyl cation.[5] In this case, this would result in the formation of the 4-(thien-2-yl)benzyl cation at m/z 173.2.

  • Loss of Methylamine: Another common fragmentation is the loss of the methylamine group (CH3NH2), which would also lead to the 4-(thien-2-yl)benzyl cation at m/z 173.2.

  • Formation of the Iminium Ion: Cleavage of the bond between the benzyl carbon and the phenyl ring is less likely but could result in the formation of an iminium ion at m/z 44.1 (CH2=NHCH3+).

  • Thiophene Ring Fragmentation: The thiophene ring itself can undergo fragmentation, although this is likely to be a minor pathway compared to the cleavage of the more labile benzyl-nitrogen bond.[7]

The proposed fragmentation pathway is visualized in the following diagram:

fragmentation_pathway cluster_main Proposed Fragmentation of N-Methyl-N-(4-thien-2-ylbenzyl)amine parent [M+H]+ (m/z 204.3) N-Methyl-N-(4-thien-2-ylbenzyl)amine fragment1 4-(thien-2-yl)benzyl cation (m/z 173.2) parent->fragment1 Loss of CH3NH2 fragment2 Iminium ion (m/z 44.1) parent->fragment2 Benzyl-phenyl cleavage

Caption: Proposed fragmentation pathway of protonated N-Methyl-N-(4-thien-2-ylbenzyl)amine.

Data Analysis and Interpretation

The acquired data should be processed using the instrument's software. For qualitative analysis, the mass spectrum should be examined for the presence of the protonated molecule at m/z 204.3 and the characteristic fragment ions. The experimental fragmentation pattern should be compared to the proposed pathway for structural confirmation.

For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the most intense and specific MRM transition against the concentration of the analyte. The linearity of the response should be evaluated, and quality control samples should be included in each analytical run to ensure the accuracy and precision of the method.

Troubleshooting

IssuePossible CauseRecommended Action
Poor Peak Shape (Tailing) Interaction with active silanol sites on the column.[3]Use a base-deactivated column or add a mobile phase modifier like triethylamine.
Low Signal Intensity In-source fragmentation.[3]Optimize cone voltage and source temperature to minimize fragmentation in the ion source.
Inconsistent Retention Time Column degradation or mobile phase issues.Ensure the mobile phase is properly prepared and degassed. Flush the column or replace if necessary.
Unexpected Fragment Ions Rearrangement reactions.[3]Carefully analyze the MS/MS spectrum and consider the possibility of structural rearrangements upon ionization.

Experimental Workflow Visualization

The overall workflow for the mass spectrometric analysis of N-Methyl-N-(4-thien-2-ylbenzyl)amine is depicted in the following diagram:

workflow cluster_workflow LC-MS/MS Analysis Workflow start Sample Preparation lc Liquid Chromatography (C18, Gradient Elution) start->lc ms Mass Spectrometry (ESI+, Full Scan & Product Ion Scan) lc->ms data_analysis Data Analysis (Fragmentation Pathway Elucidation) ms->data_analysis quant Quantitative Analysis (MRM, Calibration Curve) data_analysis->quant end Report quant->end

Caption: Workflow for the LC-MS/MS analysis of N-Methyl-N-(4-thien-2-ylbenzyl)amine.

Conclusion

This application note provides a detailed protocol and theoretical framework for the mass spectrometric analysis of N-Methyl-N-(4-thien-2-ylbenzyl)amine. The presented LC-MS/MS method, coupled with the proposed fragmentation pathway, offers a robust starting point for researchers in the fields of analytical chemistry and drug development. The successful application of this method will enable the accurate identification and quantification of this compound, facilitating further research into its potential therapeutic applications.

References

The Expanding Role of 4-Phenylpyrimidin-2-amine Scaffolds in Oncology: Application Notes for 5-Methyl-4-phenylpyrimidin-2-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Cancer Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically approved drugs, including the foundational anticancer agent 5-fluorouracil.[1] Its ability to engage in hydrogen bonding, hydrophobic, and π-stacking interactions has made it a "privileged scaffold" for designing targeted therapies. Within this broad class, the N-phenylpyrimidin-2-amine core has emerged as a particularly fruitful template for the development of potent and selective kinase inhibitors.[2][3] This guide focuses on the application of a specific analog, 5-Methyl-4-phenylpyrimidin-2-amine , and its derivatives in cancer research, providing a technical framework for its investigation as a potential therapeutic agent. While direct research on this exact molecule is nascent, extensive data on closely related analogs, particularly selective JAK2 inhibitors, provides a robust roadmap for its evaluation.[4][5]

Part 1: Mechanistic Landscape - Targeting Kinase-Driven Oncogenic Signaling

The primary mechanism through which phenylpyrimidin-2-amine derivatives exert their anticancer effects is the competitive inhibition of ATP-binding sites within the catalytic domain of various protein kinases.[3] The phenyl and pyrimidine rings anchor the molecule in the active site, while substitutions at the 5-position of the pyrimidine ring and on the phenyl ring dictate potency and selectivity.

Core Target Hypothesis: Janus Kinase 2 (JAK2) Inhibition

The most compelling and well-documented application for scaffolds closely related to this compound is the inhibition of Janus Kinase 2 (JAK2).[4] The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, and its aberrant activation, often through mutations like JAK2V617F, is a key driver of myeloproliferative neoplasms (MPNs).[4][5]

Derivatives of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine have been synthesized and shown to be potent and highly selective inhibitors of JAK2. For instance, the optimized compound 'A8' from a recent study demonstrated an IC₅₀ value of 5 nM for JAK2, with significant selectivity over other JAK family members (38.6-fold for JAK1, 54.6-fold for JAK3, and 41.2-fold for TYK2).[4] This selectivity is crucial for minimizing off-target effects and associated toxicities.

The proposed mechanism involves the inhibition of JAK2 autophosphorylation, which in turn blocks the phosphorylation and activation of its downstream effector, STAT3. This cascade interruption leads to the suppression of pro-survival signaling, ultimately inducing cell cycle arrest and apoptosis in cancer cells dependent on this pathway.[4]

JAK_STAT_Pathway_Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates JAK2->JAK2 STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_P p-STAT3 STAT3->STAT3_P Nucleus Nucleus STAT3_P->Nucleus Translocates Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Activates Inhibitor 5-Methyl-4-phenyl- pyrimidin-2-amine Analog (e.g., A8) Inhibitor->JAK2 Inhibits (IC50 = 5 nM)

Caption: Inhibition of the JAK2-STAT3 signaling pathway by a this compound analog.

Broader Kinase Inhibition Profile

The versatility of the N-phenylpyrimidin-2-amine scaffold is demonstrated by its application in targeting other oncogenic kinases, suggesting that this compound itself could be screened against a wider panel.

  • Aurora Kinases: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines are potent inhibitors of Aurora A and B kinases, crucial regulators of mitosis. Inhibition leads to mitotic failure and polyploidy, ultimately causing cell death.[6]

  • c-Met: Derivatives have been developed as potent inhibitors of the HGF/c-Met signaling pathway, which is implicated in oncogenesis and metastasis.[3]

  • Polo-like Kinase 4 (PLK4): Aminopyrimidine cores are used to design inhibitors of PLK4, a master regulator of centriole duplication, targeting it as an anticancer strategy.[7]

  • MAPK-interacting kinases (Mnks): Phenylaminopyrimidine derivatives have been identified as inhibitors of Mnk2, which is involved in tumorigenesis through the phosphorylation of eIF4E.[8]

Part 2: Synthesis and Characterization

The synthesis of this compound and its derivatives typically follows established heterocyclic chemistry protocols. A common and adaptable route is the Suzuki or Buchwald-Hartwig cross-coupling reaction.

Generalized Synthesis Scheme

A plausible synthetic route starts with commercially available 2-amino-4-chloro-5-methylpyrimidine.

Synthesis_Workflow Start 2-Amino-4-chloro- 5-methylpyrimidine Step1 Suzuki Coupling (Pd Catalyst, Base) Start->Step1 Step2 Buchwald-Hartwig Amination Start->Step2 Reagent1 Phenylboronic Acid Reagent1->Step1 Reagent2 Aniline Derivatives (for analogs) Reagent2->Step2 Product1 5-Methyl-4-phenyl- pyrimidin-2-amine Step1->Product1 Product2 Substituted Analogs Step2->Product2

Caption: General synthetic pathways for this compound and its derivatives.

A detailed synthesis for a closely related JAK2 inhibitor involved a multi-step process beginning with 2,4-dichloro-5-methylpyrimidine, followed by a Suzuki coupling and then a Buchwald-Hartwig amination to yield the final N-phenylpyrimidin-2-amine derivatives.[4]

Part 3: Experimental Protocols for Biological Evaluation

Evaluating the anticancer potential of this compound requires a tiered approach, from initial in vitro screening to more complex cellular and mechanistic assays.

Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of the compound against a panel of purified kinases (e.g., JAK2, JAK1, JAK3, TYK2, Aurora A, c-Met).

Methodology (LanthaScreen™ Eu Kinase Binding Assay - Representative Example):

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Serially dilute the compound in kinase buffer to achieve a range of concentrations (e.g., 100 µM to 1 pM).

    • Prepare solutions of the kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled ATP-competitive tracer (kinase-specific).

  • Assay Plate Setup:

    • In a 384-well plate, add 5 µL of the compound dilution series.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Add 5 µL of the tracer to each well. Include "no kinase" controls and "no tracer" controls.

  • Incubation & Reading:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor 647).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Causality: This assay directly measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket by the test compound. A decrease in the FRET signal (lower emission ratio) indicates successful binding and inhibition.

Protocol: Cell Viability and Cytotoxicity Assay

Objective: To assess the compound's effect on the proliferation of cancer cell lines.

Methodology (MTT Assay):

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Use cell lines known to be dependent on the target kinase (e.g., SET-2 or Ba/F3-JAK2V617F for JAK2 inhibitors).[4]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound (e.g., 100 µM to 1 nM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Ruxolitinib for JAK2).

  • MTT Incubation:

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot cell viability (%) against the logarithm of compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Self-Validation: The inclusion of both sensitive (e.g., JAK2-mutant) and resistant (e.g., JAK2-wildtype) cell lines can validate the on-target effect of the compound. A significant difference in GI₅₀ values between these lines points towards target-specific activity.

Protocol: Western Blot for Target Engagement and Downstream Signaling

Objective: To confirm that the compound inhibits the target kinase and its downstream signaling pathway within the cell.

Methodology (Phospho-STAT3 detection):

  • Cell Treatment & Lysis:

    • Treat Ba/F3-JAK2V617F cells with varying concentrations of the compound for 2-4 hours.

    • Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-JAK2, total JAK2, phospho-STAT3, and total STAT3. Use β-actin as a loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Authoritative Grounding: This experiment provides direct evidence of target engagement. A dose-dependent decrease in the levels of p-JAK2 and p-STAT3, without affecting total protein levels, confirms that the compound is acting on the intended pathway within a cellular context.[4]

Part 4: Pharmacokinetic and In Vivo Considerations

For compounds showing promising in vitro activity, preliminary pharmacokinetic (PK) and in vivo efficacy studies are the next logical steps.

In Vitro ADME Profile

Before advancing to animal models, it is critical to assess the drug-like properties of the compound.

ParameterExperimental MethodDesirable OutcomeRationale
Metabolic Stability Incubation with liver microsomes (human, mouse)t₁/₂ > 30 minPredicts first-pass metabolism and in vivo clearance.[7]
Plasma Stability Incubation in plasma (human, mouse)t₁/₂ > 60 minAssesses stability in circulation.[7]
CYP450 Inhibition Incubation with recombinant CYP isozymesIC₅₀ > 10 µMPredicts potential for drug-drug interactions.[7]

Data from studies on N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives showed that lead compounds could be optimized to have excellent metabolic stability and oral bioavailability (F = 41.1% in mice), demonstrating the tractability of this scaffold for in vivo applications.[4][5]

In Vivo Efficacy Model

Objective: To evaluate the antitumor activity of the compound in a living organism.

Model: Xenograft model using human cancer cells implanted in immunodeficient mice (e.g., SET-2 cells in BALB/c nude mice).

Protocol Outline:

  • Tumor Implantation: Subcutaneously inject 5-10 x 10⁶ SET-2 cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into vehicle control and treatment groups. Administer the compound daily via oral gavage.

  • Monitoring: Measure tumor volume and body weight every 2-3 days.

  • Endpoint: At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blot for target modulation).

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors for cancer therapy. Guided by the extensive research on analogous compounds, particularly potent and selective JAK2 inhibitors, a clear and logical path for its preclinical evaluation can be formulated. The protocols and insights provided herein offer a comprehensive framework for researchers to investigate this compound class, from initial biochemical assays to in vivo efficacy studies, with the ultimate goal of translating these chemical entities into effective cancer therapeutics.

References

Application Notes and Protocols for the Use of Pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinases and the Privileged Pyrimidine Scaffold

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including proliferation, differentiation, metabolism, and apoptosis.[1][2] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, where hyperactive kinases can drive uncontrolled cell growth and survival.[4][5] This has made kinases one of the most important classes of drug targets in modern medicine.[6]

The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[7] As a bioisostere of the adenine ring of ATP, the pyrimidine core can effectively compete with ATP for binding to the kinase active site, thereby inhibiting its function.[8][9] This inherent property, combined with the versatility of its chemical structure for modification, has led to the development of numerous pyrimidine-based kinase inhibitors, including several FDA-approved drugs.[10][11][12] This guide provides a comprehensive overview of the application of pyrimidine derivatives as kinase inhibitors, detailing their mechanism of action, and providing robust protocols for their evaluation in biochemical and cellular contexts.

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

The primary mechanism by which pyrimidine derivatives inhibit kinase activity is through competitive binding at the ATP-binding pocket of the enzyme.[1] The pyrimidine ring mimics the adenine portion of ATP, allowing it to form key hydrogen bond interactions with the "hinge region" of the kinase domain.[8][9] Substitutions on the pyrimidine core can then be tailored to interact with specific hydrophobic regions and amino acid residues within the active site, thereby conferring potency and selectivity for a particular kinase.[13] For example, in the case of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often implicated in cancer, pyrimidine inhibitors are designed to fit snugly into the ATP-binding cleft, blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that promote cell proliferation.[1][10][14]

cluster_membrane Cell Membrane cluster_inhibitor cluster_atp cluster_downstream Downstream Signaling EGFR EGFR Pathway Signaling Cascade EGFR->Pathway Phosphorylation Inhibited Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Binds to ATP Pocket ATP ATP ATP->EGFR Blocked Proliferation Cell Proliferation & Survival Pathway->Proliferation Signal Blocked

Caption: EGFR signaling inhibition by a pyrimidine derivative.

Key Kinase Targets for Pyrimidine Inhibitors

The versatility of the pyrimidine scaffold has allowed for the development of inhibitors targeting a wide range of kinases involved in various diseases.

  • Epidermal Growth Factor Receptor (EGFR): A key target in non-small-cell lung cancer and other epithelial tumors.[13][15] Pyrimidine derivatives like gefitinib and erlotinib are well-established EGFR inhibitors.[10][16]

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, their aberrant activity is a common feature of cancer.[2][4] Several pyrimidine-based CDK inhibitors have been developed to induce cell cycle arrest.[11][17]

  • Bruton's Tyrosine Kinase (BTK): A critical component of the B-cell receptor signaling pathway, making it an attractive target for B-cell malignancies and autoimmune diseases.[18][19][20]

Experimental Protocols for Inhibitor Evaluation

A hierarchical approach is typically employed to evaluate the efficacy of novel pyrimidine-based kinase inhibitors, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess their effects in a more physiologically relevant context.

Protocol 1: Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a universal method for measuring the in vitro potency of a pyrimidine derivative against a purified kinase.[21] HTRF is a robust, high-throughput screening-compatible technology that measures the phosphorylation of a substrate by a kinase.[22][23]

Scientific Rationale: The HTRF assay relies on the principle of Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665).[22] When the kinase phosphorylates the biotinylated substrate, a europium-labeled anti-phospho-antibody (donor) and streptavidin-XL665 (acceptor) are brought into close proximity, resulting in a FRET signal.[23][24] An inhibitor will prevent this phosphorylation, leading to a decrease in the HTRF signal.[25]

Materials:

  • Purified kinase of interest

  • Biotinylated kinase substrate

  • ATP

  • Kinase reaction buffer

  • HTRF Detection Buffer

  • Europium-labeled anti-phospho-antibody

  • Streptavidin-XL665

  • Test pyrimidine derivative (dissolved in DMSO)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrimidine derivative in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction: a. In a 384-well plate, add 2 µL of the test compound dilution. b. Add 4 µL of a solution containing the kinase and its biotinylated substrate in kinase reaction buffer. c. Initiate the kinase reaction by adding 4 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase. d. Incubate the plate at room temperature for the optimized reaction time (typically 30-60 minutes).

  • Detection: a. Stop the kinase reaction by adding 10 µL of HTRF detection buffer containing the Europium-labeled anti-phospho-antibody and Streptavidin-XL665. b. Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Start Start Compound Prepare Compound Serial Dilutions Start->Compound Kinase_Mix Prepare Kinase/ Substrate Mix Compound->Kinase_Mix ATP_Add Add ATP to Initiate Reaction Kinase_Mix->ATP_Add Incubate_Kinase Incubate for Kinase Reaction ATP_Add->Incubate_Kinase Detection_Mix Add HTRF Detection Reagents Incubate_Kinase->Detection_Mix Incubate_Detection Incubate for Signal Development Detection_Mix->Incubate_Detection Read_Plate Read on HTRF Plate Reader Incubate_Detection->Read_Plate Analyze Analyze Data (Calculate IC50) Read_Plate->Analyze End End Analyze->End

Caption: HTRF Kinase Inhibition Assay Workflow.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the effect of a pyrimidine derivative on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. A cytotoxic compound will reduce the number of viable cells and thus decrease the amount of formazan produced.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrimidine derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: a. Prepare serial dilutions of the pyrimidine derivative in complete cell culture medium. b. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only). c. Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[26]

  • Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. c. Incubate the plate at room temperature in the dark on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

Protocol 3: Western Blot Analysis of Target Phosphorylation

This protocol is designed to confirm that the pyrimidine derivative is inhibiting the target kinase within the cell by assessing the phosphorylation status of the kinase or its direct downstream substrate.[3]

Scientific Rationale: A functional kinase inhibitor should decrease the phosphorylation of its target and/or downstream signaling proteins. Western blotting allows for the detection of specific proteins, including their phosphorylated forms, in a complex mixture like a cell lysate. By using antibodies specific to the phosphorylated form of the target protein and an antibody for the total protein, the effect of the inhibitor on kinase activity can be quantified.[27]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrimidine derivative (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: a. Seed cells and treat with the pyrimidine derivative at various concentrations for a specified time. b. Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane thoroughly with TBST.

  • Detection: a. Apply the ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody against the total protein to serve as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.

cluster_biochem Biochemical Assay cluster_cell Cell-Based Assays cluster_invivo In Vivo Studies IC50 Determine IC50 (HTRF Assay) GI50 Determine GI50 (MTT Assay) IC50->GI50 Potent Inhibitors Phospho Confirm Target Inhibition (Western Blot) GI50->Phospho Active in Cells Efficacy Evaluate In Vivo Efficacy (Xenograft Model) Phospho->Efficacy Mechanism Confirmed

Caption: Hierarchical workflow for pyrimidine kinase inhibitor evaluation.

Conclusion and Future Perspectives

Pyrimidine derivatives represent a highly successful and versatile class of kinase inhibitors with significant therapeutic impact, particularly in oncology.[7] The protocols detailed in this guide provide a robust framework for the identification and characterization of novel pyrimidine-based kinase inhibitors. Future research in this area will likely focus on developing next-generation inhibitors with improved selectivity profiles to minimize off-target effects, and strategies to overcome the challenge of acquired drug resistance.[15][28] The continued exploration of the chemical space around the pyrimidine scaffold promises to yield new and improved therapies for a wide range of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-4-phenylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methyl-4-phenylpyrimidin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your yield. The synthesis, primarily a condensation reaction between a β-dicarbonyl compound (benzoylacetone) and a guanidine source, is a cornerstone for creating a scaffold present in numerous biologically active molecules. This resource is built on established chemical principles and field-proven insights to ensure you can navigate the common challenges encountered during this procedure.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This section is structured in a question-and-answer format to directly address specific problems you might face during the synthesis of this compound.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yield in this pyrimidine synthesis is a frequent issue and can stem from several factors. Let's break down the potential culprits and the corresponding solutions.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. While various conditions are reported, a common pitfall is incomplete reaction or the formation of side products due to an inappropriate environment.

    • Solvent Choice: Ethanol is a widely used and effective solvent for this reaction.[1][2] However, if you are experiencing low solubility of your starting materials, a switch to a higher-boiling aprotic polar solvent like DMF, DMSO, or NMP could improve the reaction rate and yield.[3]

    • Temperature: The reaction generally requires heating. Refluxing in ethanol is a standard procedure.[4] If using conventional heating, ensure the temperature is consistently maintained. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in many cases, improve yields.[1][2][5] A typical microwave condition would be 120 °C in ethanol for as little as 10 minutes.[1]

    • Reaction Time: Monitor your reaction's progress using Thin Layer Chromatography (TLC). Insufficient reaction time will lead to a low yield, while excessively long times can promote the formation of degradation products.

  • Reagent Stoichiometry and Purity:

    • Guanidine Stoichiometry: Using an excess of the guanidine salt (e.g., guanidine hydrochloride) can drive the reaction to completion and minimize the formation of byproducts.[1] A twofold excess of guanidine hydrochloride is often recommended.[2][5]

    • Purity of Starting Materials: Impurities in your benzoylacetone or guanidine salt can inhibit the reaction.[4] Ensure you are using high-purity reagents. If necessary, recrystallize or purify your starting materials before use.

  • Inefficient Cyclization and Side Reactions:

    • Base Selection: The choice and amount of base are crucial for promoting the desired cyclization while minimizing side reactions.[4] If using guanidine hydrochloride, a base like sodium ethoxide is typically added to liberate the free guanidine. The stoichiometry of the base should be carefully controlled.

    • Side Reactions: Self-condensation of benzoylacetone can occur, reducing the amount available for the desired reaction. The Knoevenagel condensation between an aldehyde (if present as an impurity or in a multi-component variation) and the β-ketoester can also lead to byproducts that do not cyclize efficiently.[4]

Troubleshooting Workflow for Low Yield

Below is a DOT script for a workflow diagram to systematically address low yield issues.

LowYieldTroubleshooting start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reagents Assess Reagent Quality (Purity, Stoichiometry) start->check_reagents monitor_reaction Monitor Reaction by TLC start->monitor_reaction optimize_conditions Optimize Conditions: - Increase Temperature - Adjust Time - Change Solvent check_conditions->optimize_conditions Suboptimal purify_reagents Purify Starting Materials check_reagents->purify_reagents Impure adjust_stoichiometry Adjust Reagent Ratios (e.g., excess guanidine) check_reagents->adjust_stoichiometry Incorrect Ratio analyze_byproducts Identify Byproducts (NMR, MS) monitor_reaction->analyze_byproducts Side Reactions Observed success Improved Yield optimize_conditions->success purify_reagents->success adjust_stoichiometry->success modify_workup Modify Workup/Purification analyze_byproducts->modify_workup modify_workup->success ReactionMechanism cluster_reactants Reactants benzoylacetone Benzoylacetone intermediate1 Initial Adduct benzoylacetone->intermediate1 guanidine Guanidine guanidine->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Cyclization product This compound intermediate2->product - H2O (Dehydration)

References

Section 1: Troubleshooting Common Purification Issues

Author: BenchChem Technical Support Team. Date: January 2026

<-3a-3a>## Technical Support Center: Purification Techniques for Pyrimidine Compounds

Welcome to the Technical Support Center for the purification of pyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these critical heterocyclic compounds. Pyrimidines are foundational scaffolds in numerous pharmaceuticals and bioactive molecules, making their purification a critical step to ensure the validity and reproducibility of experimental results.[1]

This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs). The content moves beyond simple procedural lists to explain the underlying chemical principles, helping you make informed decisions to resolve specific purification challenges.

This section addresses the most frequent and frustrating problems encountered during the purification of pyrimidine derivatives. Each issue is presented in a question-and-answer format, detailing the probable causes and offering validated solutions.

Crystallization & Recrystallization Problems

Crystallization is often the most cost-effective and scalable method for purifying solid pyrimidine compounds.[1] However, its success is highly dependent on solubility characteristics and the presence of impurities.

Q1: I've cooled my solution, but no crystals have formed. What should I do?

  • Possible Cause 1: The solution is not supersaturated. The concentration of your pyrimidine compound may be too low for crystals to form.

    • Solution: Re-heat the solution to evaporate some of the solvent, thereby increasing the concentration. Then, allow it to cool slowly again. If this fails, the solvent can be removed entirely via rotary evaporation to recover the crude material for another attempt.[2]

  • Possible Cause 2: Inappropriate solvent choice. Your compound may be too soluble in the chosen solvent, even at low temperatures.[2]

    • Solution: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[3] Experiment with different solvents or solvent mixtures.

  • Possible Cause 3: Nucleation is inhibited. The initial formation of seed crystals is not occurring.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the liquid-air interface. This creates microscopic imperfections on the glass that can serve as nucleation sites.[2]

    • Solution 2 (Seeding): Introduce a "seed crystal" of the pure compound to the cooled solution to initiate crystal growth.[2]

    • Solution 3 (Solvent Evaporation): Dip a glass stirring rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin crystalline film on the rod. Reintroducing this rod into the solution can induce crystallization.[2]

Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.

  • Possible Cause 1: The solution is cooling too rapidly. This prevents the molecules from having sufficient time to orient themselves into an ordered crystal lattice.

    • Solution: Allow the solution to cool more slowly. You can insulate the flask by placing an inverted beaker over it.[2]

  • Possible Cause 2: High concentration of impurities. Impurities can disrupt the crystal formation process and lower the melting point of the mixture.[4]

    • Solution: Consider a preliminary purification step, such as flash column chromatography, to remove the bulk of impurities before attempting recrystallization.[2]

  • Possible Cause 3: Inappropriate solvent. The boiling point of the solvent may be too high, or the compound is simply too soluble.

    • Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent to reduce saturation, and then allow it to cool more slowly.[4] Alternatively, select a solvent with a lower boiling point or one in which your compound is less soluble at room temperature.[4]

Q3: My final crystalline product has a low yield. What are the likely causes?

  • Possible Cause 1: Excessive solvent usage. Using too much solvent during dissolution will result in a significant amount of your product remaining in the mother liquor upon cooling.[4]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Possible Cause 2: Premature crystallization. If you perform a hot filtration to remove insoluble impurities, the product can crystallize in the filter funnel.

    • Solution: Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.[4]

  • Possible Cause 3: Significant solubility in cold solvent. Some product will always be lost due to its residual solubility in the cold solvent.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.[5]

Chromatography Challenges

Flash column chromatography and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating pyrimidines from complex mixtures based on their differential partitioning between a stationary and a mobile phase.[1][6]

Q4: My pyrimidine compound is degrading on the silica gel column. How can I prevent this?

  • Possible Cause: Acidity of silica gel. Standard silica gel is slightly acidic and can cause degradation of acid-sensitive pyrimidine derivatives.[7]

    • Solution 1 (Neutralize the Silica): Prepare a slurry of the silica gel with your eluent system containing a small amount (1-2%) of a base like triethylamine (TEA) or ammonia before packing the column. This will neutralize the acidic sites.[7]

    • Solution 2 (Alternative Stationary Phase): Use a less acidic stationary phase such as neutral alumina, basic alumina, or Florisil®.[7]

    • Solution 3 (Reverse-Phase Chromatography): For very polar or acid-sensitive compounds, consider using reverse-phase chromatography where the stationary phase (e.g., C18) is non-polar and the mobile phase is polar.[7]

Q5: I'm having trouble separating my polar pyrimidine derivative using reverse-phase HPLC. It has poor retention. What can I do?

  • Possible Cause: High polarity of the analyte. Highly polar compounds have weak interactions with the non-polar C18 stationary phase, leading to early elution and poor separation.[5]

    • Solution 1 (Use a Polar-Embedded Column): These columns have a polar group embedded in the alkyl chain, which improves retention for polar analytes.[5]

    • Solution 2 (Hydrophilic Interaction Liquid Chromatography - HILIC): HILIC is an excellent alternative for very polar compounds. It utilizes a polar stationary phase (like silica) with a mobile phase rich in organic solvent, promoting the retention of polar molecules.[5][8]

    • Solution 3 (Ion-Pairing Agents): If your pyrimidine is ionizable, adding an ion-pairing agent to the mobile phase can form a neutral complex with your compound, increasing its retention on a reverse-phase column.[5]

Q6: How do I choose the right solvent system for flash column chromatography?

  • The Causality Behind Solvent Selection: The goal is to find a solvent system where your target pyrimidine compound has a retention factor (Rf) of approximately 0.2-0.4 on a Thin-Layer Chromatography (TLC) plate. This Rf value typically provides the best separation from impurities during column chromatography.[1]

    • Procedure:

      • Spot your crude mixture on several TLC plates.

      • Develop each plate in a different solvent system (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol).

      • The solvent system that gives your desired compound an Rf of 0.2-0.4 and shows good separation from other spots is the ideal choice for your column.

Section 2: Detailed Purification Protocols

This section provides step-by-step methodologies for the most common and effective purification techniques for pyrimidine compounds.

Protocol 1: Single-Solvent Recrystallization

This is a fundamental technique for purifying solid pyrimidines that are significantly more soluble in a hot solvent than in a cold one.[1]

  • Solvent Selection: Choose a solvent in which the pyrimidine is highly soluble at high temperatures but sparingly soluble at room temperature. Common choices include ethanol, methanol, water, and ethyl acetate.[1]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude pyrimidine compound to achieve complete dissolution.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]

  • Crystallization: Allow the clear solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[1]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.[2]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.[1]

Workflow for Single-Solvent Recrystallization

G A Crude Pyrimidine Solid B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if needed) B->C Insoluble impurities? D Slow Cooling to Room Temperature B->D No insoluble impurities C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Purified Crystals G->H G Start Crude Product Mixture IsSolid Is the product a solid? Start->IsSolid IsThermallyStable Is it thermally stable? IsSolid->IsThermallyStable Yes Chromatography Use Flash Column Chromatography IsSolid->Chromatography No (Oil/Liquid) Recrystallize Attempt Recrystallization IsThermallyStable->Recrystallize Yes IsThermallyStable->Chromatography No PurityCheck Check Purity (TLC/HPLC) Recrystallize->PurityCheck Chromatography->PurityCheck Success Pure Product PurityCheck->Success Purity > 95% Failure Further Purification Needed (e.g., Prep-HPLC) PurityCheck->Failure Purity < 95%

References

Technical Support Center: Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. The following guides are structured in a question-and-answer format to directly address specific experimental issues, providing not only solutions but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions and issues encountered during pyrimidine synthesis.

Q1: My Biginelli reaction is suffering from low yields. What are the primary causes and how can I improve it?

A1: Low yields in the Biginelli reaction, a cornerstone of dihydropyrimidinone (DHPM) synthesis, are a frequent challenge. The primary culprits often include suboptimal catalysis, competing side reactions, and incomplete cyclization of intermediates.[1][2]

  • Suboptimal Catalyst: The choice and concentration of the catalyst are critical. While classic methods employ strong Brønsted acids like HCl, these can sometimes promote side reactions.[1] Modern methods often favor Lewis acids such as Yb(OTf)₃, InCl₃, or FeCl₃, which can enhance yields and shorten reaction times, sometimes even under solvent-free conditions.[1][3] It is advisable to screen various catalysts to find the optimal one for your specific substrates.[1]

  • Side Reactions: The most common side reaction is the Knoevenagel condensation between the aldehyde and the β-ketoester, which consumes starting materials.[2][4] Another significant byproduct can be a Hantzsch-type 1,4-dihydropyridine (DHP), which is often yellow and highly fluorescent.[5][6] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures.[5][6]

  • Incomplete Cyclization: The open-chain ureide intermediate may not cyclize efficiently, particularly with sterically hindered substrates or if the reaction conditions are not optimal.[2]

To improve your yield, consider optimizing the catalyst, reaction temperature, and solvent. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent product degradation.[6][7]

Q2: I'm performing a Pinner synthesis and struggling with side reactions. What are the common pitfalls?

A2: The Pinner synthesis, which condenses a 1,3-dicarbonyl compound with an amidine, is versatile but sensitive to reaction conditions.[8] Key pitfalls include:

  • Hydrolysis: The imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis. The presence of even trace amounts of water can lead to the formation of ester byproducts instead of the desired pyrimidine.[2]

  • Self-Condensation: Both the amidine and the 1,3-dicarbonyl compound can undergo self-condensation reactions, especially under strongly basic or high-temperature conditions.[4][5]

  • Thermal Instability: Pinner salt intermediates can be thermally unstable, potentially decomposing or rearranging at elevated temperatures.[2]

To mitigate these issues, it is imperative to maintain strictly anhydrous conditions, carefully control the reaction temperature, and ensure the purity of your reagents.[2][4]

Q3: How can I minimize the formation of regioisomers during substitution reactions on a pre-formed pyrimidine ring?

A3: Achieving regioselectivity in substitution reactions on the pyrimidine ring is a common challenge due to the presence of multiple reactive sites. The electron-deficient nature of the ring at positions 2, 4, and 6 makes them susceptible to nucleophilic attack, while position 5 is more prone to electrophilic substitution.[9]

Strategies to minimize regioisomer formation include:

  • Protecting Groups: Utilize protecting groups to block more reactive sites, directing the substitution to the desired position.[7]

  • Directing Groups: The electronic nature of existing substituents on the ring significantly influences the position of further substitutions. Electron-donating groups can activate certain positions, while electron-withdrawing groups can deactivate others.[7]

  • Reaction Conditions: Carefully controlling reaction parameters such as temperature, solvent, and the nature of the electrophile or nucleophile can favor the formation of one regioisomer over another.[7]

Q4: My pyrimidine derivative is highly polar and difficult to purify. What are the best strategies?

A4: The purification of polar pyrimidine derivatives is a significant hurdle due to their high solubility in polar solvents and poor retention on standard reverse-phase chromatography columns.[10] Key challenges include peak tailing in HPLC and difficulty in crystallization.[10]

Effective purification strategies include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds as it uses a polar stationary phase.[10]

  • Optimized Reverse-Phase Chromatography (RPC): While challenging, RPC can be adapted by using polar-endcapped columns or ion-pairing agents to improve retention. Adjusting the mobile phase pH to suppress ionization of acidic or basic pyrimidines can also enhance retention.[10]

  • Ion-Exchange Chromatography (IEC): This is effective for ionizable pyrimidine derivatives.[10]

  • Crystallization: Careful selection of a solvent system where the compound is soluble when hot but sparingly soluble when cold is crucial. A slow cooling process is often key to obtaining pure crystals.[10]

Troubleshooting Guides

This section provides detailed troubleshooting for specific, complex issues you may encounter during your experiments.

Troubleshooting the Biginelli Reaction
Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low Yield of Dihydropyrimidinone (DHPM) Inefficient catalysis, suboptimal temperature, impure reactants.[1]1. Catalyst Screening: Test various Lewis acids (e.g., Yb(OTf)₃, InCl₃, FeCl₃) or Brønsted acids. The catalyst enhances the electrophilicity of the aldehyde and facilitates the cyclization step.[1] 2. Temperature Optimization: Monitor the reaction at different temperatures. While reflux is common, some substrates may benefit from milder conditions to prevent side reactions.[1] 3. Reactant Purity: Ensure all starting materials (aldehyde, β-ketoester, urea/thiourea) are of high purity and anhydrous. Impurities can inhibit the catalyst or participate in side reactions.[1]
Formation of a Yellow, Fluorescent Byproduct Formation of a Hantzsch-type 1,4-dihydropyridine (DHP).[5][6] This is favored at higher temperatures where urea can decompose to ammonia.[6]1. Lower Reaction Temperature: Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct by minimizing urea decomposition.[6] 2. Catalyst Choice: Some catalysts may favor the Biginelli pathway over the Hantzsch pathway. Experiment with different catalysts to find one that is more selective.[6] 3. Order of Addition: In some cases, adding the urea last to the reaction mixture can minimize its decomposition time at elevated temperatures.[6]
Presence of N-Acylurea Byproducts A competing reaction between the β-ketoester and urea.[5]1. Control Stoichiometry: Carefully control the molar ratios of the reactants. An excess of urea might favor this side reaction. 2. Catalyst Selection: The choice of catalyst can influence the reaction pathway. 3. Purification: N-acylureas can often be removed from the desired DHPM product by recrystallization.[5]
Protocol 1: Minimizing Hantzsch Byproduct Formation in the Biginelli Reaction

This protocol is designed to favor the formation of the desired dihydropyrimidinone (DHPM) over the fluorescent Hantzsch dihydropyridine byproduct.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.5 mmol)

  • Suitable Lewis acid catalyst (e.g., Yb(OTf)₃, 5 mol%)

  • Ethanol (for work-up)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).

  • Add the Lewis acid catalyst.

  • Stir the mixture at a controlled temperature, starting at a lower temperature (e.g., 60°C) to disfavor the Hantzsch pathway.[5]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a small amount of cold ethanol and stir for 5 minutes to precipitate the product.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[5]

Biginelli_vs_Hantzsch Aldehyde Aldehyde Biginelli_Intermediate Iminium Intermediate Aldehyde->Biginelli_Intermediate Condensation Hantzsch_Product Hantzsch DHP (Fluorescent Byproduct) Aldehyde->Hantzsch_Product Competing Reaction Ketoester β-Ketoester DHPM Desired DHPM (Biginelli Product) Ketoester->DHPM Cyclization Ketoester->Hantzsch_Product Competing Reaction Urea Urea Urea->Biginelli_Intermediate Condensation Ammonia Ammonia (from Urea decomposition) Urea->Ammonia High Temp. Biginelli_Intermediate->DHPM Cyclization Ammonia->Hantzsch_Product Competing Reaction

Caption: Competing pathways in the Biginelli reaction.

Troubleshooting the Pinner Pyrimidine Synthesis
Problem Potential Cause(s) Troubleshooting Steps & Rationale
Very Low Yield and Suspected Hydrolysis Presence of water in the reaction mixture, leading to hydrolysis of the imidate salt intermediate.[2]1. Strict Anhydrous Conditions: This is the most critical factor. Use freshly distilled, anhydrous solvents (e.g., ethanol, dioxane). Thoroughly dry all glassware in an oven before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2] 2. Use of HCl Gas: The classical Pinner reaction involves bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile to form the Pinner salt in situ, ensuring strictly anhydrous acidic conditions.[2]
Formation of an Uncyclized Intermediate Insufficient activation of the ketone carbonyl for the intramolecular nucleophilic attack by the amidine nitrogen.1. Increase Acid/Base Catalyst Concentration/Strength: A stronger catalyst or a higher catalytic loading can enhance the rate of the final cyclization-dehydration step. 2. Increase Temperature: Carefully heating the reaction mixture (e.g., to reflux) can provide the necessary activation energy for ring closure. Monitor for potential decomposition.[2]
Amidine or Dicarbonyl Self-Condensation Reaction conditions are too harsh (e.g., excessive temperature or strong base).[4]1. Temperature Control: Maintain the lowest effective temperature to drive the desired reaction without promoting self-condensation. 2. Base Selection: If using a base, choose a milder base or use it in stoichiometric amounts to minimize side reactions.[5]
Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis under Anhydrous Conditions

This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, with an emphasis on preventing hydrolysis.

Materials:

  • Amidine hydrochloride (1.1 eq)

  • Sodium ethoxide (1.1 eq)

  • Anhydrous ethanol

  • β-diketone (1 eq)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere.

  • Add amidine hydrochloride (1.1 eq) to anhydrous ethanol in the flask and stir to dissolve.

  • Carefully add sodium ethoxide (1.1 eq) to the stirred solution. Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.

  • Add the β-diketone (1 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[2]

  • After completion, cool the mixture to room temperature.

  • Carefully neutralize the mixture with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).[2]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[2]

Pinner_Synthesis_Troubleshooting Start Pinner Synthesis Start LowYield Low Yield? Start->LowYield Hydrolysis Suspect Hydrolysis? LowYield->Hydrolysis Yes Success Successful Synthesis LowYield->Success No Anhydrous Action: Use Anhydrous Conditions (Dry Solvents, Inert Gas) Hydrolysis->Anhydrous Yes Uncyclized Uncyclized Intermediate? Hydrolysis->Uncyclized No Anhydrous->Start Re-run IncreaseActivation Action: Increase Catalyst Conc. or Temperature Uncyclized->IncreaseActivation Yes SideProducts Other Side Products? Uncyclized->SideProducts No IncreaseActivation->Start Re-run OptimizeConditions Action: Lower Temperature, Check Stoichiometry SideProducts->OptimizeConditions Yes SideProducts->Success No OptimizeConditions->Start Re-run

Caption: Troubleshooting workflow for the Pinner pyrimidine synthesis.

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific reasoning to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions encountered during Suzuki coupling reactions.

Q1: My Suzuki coupling reaction is not working at all (no product formation). What are the most common initial checks I should perform?

A1: When a reaction fails completely, it's crucial to systematically check the fundamental components. Start with the following:

  • Catalyst Activity: Ensure your palladium source is active. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[1] Consider if your ligands are appropriate for this reduction or if a pre-activation step is needed.[2]

  • Reagent Purity: Verify the purity of your starting materials, especially the organoboron reagent and the organic halide. Impurities can act as catalyst poisons.[2]

  • Inert Atmosphere: Confirm that your reaction was set up under strictly anaerobic conditions. Oxygen can oxidize the Pd(0) catalyst and promote side reactions like homocoupling.[3]

  • Base and Solvent: Double-check that the correct base and solvent were added and that they are of appropriate quality (e.g., anhydrous solvents if required).

Q2: What is the role of the base in the Suzuki coupling, and how do I choose the right one?

A2: The base is a critical component with multiple roles in the catalytic cycle.[4][5] Its primary function is to activate the organoboron compound, making it more nucleophilic and facilitating the transmetalation step.[6][7] The choice of base can significantly impact the reaction rate and yield.[6] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The optimal base often depends on the specific substrates and solvent system.[6] For base-sensitive functional groups, milder bases like potassium fluoride (KF) can be used.[8][9]

Q3: My boronic acid seems to be decomposing, leading to low yields. What is happening and how can I prevent it?

A3: Boronic acid instability is a frequent cause of low yields.[1] The primary decomposition pathway is often protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[10] This is a known undesired side reaction.[10] To mitigate this:

  • Use Boronate Esters: Consider using more stable boronate esters, such as pinacol esters or MIDA esters.[1][3][11] These are generally more robust and can be easier to handle and purify.[11]

  • Optimize Reaction Conditions: Minimize reaction time and temperature where possible. High temperatures can accelerate protodeboronation.[12]

  • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can help compensate for some degradation.[3]

Q4: I am observing a significant amount of homocoupling of my aryl halide. How can I minimize this side reaction?

A4: Homocoupling of the aryl halide is a common side reaction that competes with the desired cross-coupling.[3] To suppress it:

  • Thorough Degassing: Oxygen can promote homocoupling. Ensure your reaction mixture is rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[3]

  • Ligand Choice: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling. Screening different ligands may be necessary.

  • Stoichiometry Control: As mentioned, using a slight excess of the boronic acid can favor the cross-coupling pathway over homocoupling.[3]

In-Depth Troubleshooting Guide

This section provides a more detailed approach to resolving specific issues you may encounter.

Issue 1: Low or No Product Yield

A low or non-existent yield is one of the most common frustrations. Let's break down the potential causes and solutions.

Root Cause Analysis:
  • Inactive Catalyst: The active catalytic species is Pd(0). If you start with a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂), it must be reduced in situ. Some phosphine ligands can act as reducing agents, but this is not always efficient.

  • Suboptimal Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps.[13] Electron-rich and bulky ligands are often preferred as they can facilitate the oxidative addition step.[13]

  • Ineffective Base: The base's role in activating the boronic acid for transmetalation is paramount.[6] If the base is too weak or insoluble in the reaction medium, this step can be the rate-limiting factor.

  • Poor Solvent Choice: The solvent affects the solubility of the reagents, the stability of the catalyst, and the overall reaction rate.[14][15][16] Biphasic systems (e.g., toluene/water) are common, and the choice of solvent can even influence selectivity in some cases.[14]

  • Catalyst Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons, leading to deactivation.[17][18] Elemental sulfur is a known poison for palladium catalysts.[18][19]

Troubleshooting Workflow

G start Low/No Yield check_catalyst 1. Verify Catalyst System - Use Pd(0) source or ensure in situ reduction - Screen different ligands start->check_catalyst check_base 2. Optimize Base - Screen stronger/more soluble bases - Check base equivalents check_catalyst->check_base No Improvement success Improved Yield check_catalyst->success Improvement check_solvent 3. Evaluate Solvent - Test different solvents/co-solvents - Ensure appropriate water content check_base->check_solvent No Improvement check_base->success Improvement check_reagents 4. Assess Reagent Quality - Purify starting materials - Use fresh boronic acid/ester check_solvent->check_reagents No Improvement check_solvent->success Improvement check_conditions 5. Adjust Reaction Conditions - Increase temperature - Extend reaction time check_reagents->check_conditions No Improvement check_reagents->success Improvement check_conditions->success Improvement

Caption: A logical workflow for troubleshooting low or no yield in Suzuki coupling.

Experimental Protocol: Systematic Re-optimization
  • Establish a Baseline: Set up the reaction with your original conditions. This will serve as a control.

  • Catalyst and Ligand Screening:

    • Prepare a small array of reactions, each with a different palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) and a selection of phosphine or N-heterocyclic carbene (NHC) ligands.

    • Maintain all other parameters (solvent, base, temperature, concentration) constant.

    • Monitor reaction progress by TLC, GC-MS, or LC-MS.[20]

  • Base Screening:

    • Using the best catalyst/ligand combination from the previous step, set up another array of reactions with different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KOtBu).

    • Ensure the base is finely powdered to maximize surface area and solubility.

  • Solvent Screening:

    • With the optimized catalyst and base, screen a variety of solvents (e.g., dioxane, THF, toluene, DMF), including biphasic mixtures with water.[1]

  • Temperature and Concentration:

    • Once a promising combination of catalyst, ligand, base, and solvent is identified, perform a final optimization of temperature and concentration.

Issue 2: Prominent Side Product Formation

The formation of side products can complicate purification and reduce the yield of the desired product. The two most common side reactions are protodeboronation and homocoupling.

Protodeboronation

This reaction involves the replacement of the boronic acid group with a hydrogen atom.[10]

  • Causality: This side reaction is often promoted by high temperatures, extended reaction times, and the presence of water.[10] The stability of the boronic acid itself is a major factor.

  • Mitigation Strategies:

    • Use Boronate Esters: As a first line of defense, switch to more stable boronate esters like pinacol or MIDA esters.[1][3]

    • Minimize Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid unnecessarily high temperatures.

    • Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions can suppress protodeboronation, although this may require careful selection of the base and solvent system.

Homocoupling

This involves the coupling of two molecules of the aryl halide or two molecules of the organoboron reagent.

  • Causality: Aryl halide homocoupling is often promoted by the presence of oxygen, which can interfere with the catalytic cycle. Boronic acid homocoupling can also be mediated by the palladium catalyst.

  • Mitigation Strategies:

    • Rigorous Degassing: The most critical step is to ensure the reaction is free of oxygen. Use freeze-pump-thaw cycles for the solvent or bubble a stream of inert gas (argon or nitrogen) through the reaction mixture for an extended period before adding the catalyst.[3]

    • Control Stoichiometry: Use a slight excess of the boronic acid (1.1-1.5 equivalents) to favor the cross-coupling pathway.[3]

The Catalytic Cycle of Suzuki-Miyaura Coupling

Understanding the mechanism is key to effective troubleshooting. The generally accepted catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[13][21][22]

Suzuki_Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition Transmetalation R¹-Pd(II)-R² L₂ OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product R¹-R² Transmetalation->Product R1X R¹-X R1X->OxAdd R2BY2 R²-B(OR)₂⁻ R2BY2->Transmetalation Base Base Base->R2BY2 Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Tables for Optimization

The following tables provide a starting point for selecting your reaction components.

Table 1: Guide to Palladium Catalyst and Ligand Selection
Catalyst/PrecatalystCommon LigandsSubstrate ScopeNotes
Pd(PPh₃)₄PPh₃ (in situ)Aryl/vinyl bromides, iodidesA classic, often effective for simple substrates.
Pd(OAc)₂ / Pd₂(dba)₃Buchwald ligands (e.g., SPhos, XPhos), P(t-Bu)₃, PCy₃Aryl chlorides, sterically hindered substratesRequires in situ reduction to Pd(0). Offers broad scope with appropriate ligand.[8]
PdCl₂(dppf)dppfGeneral purposeA stable, reliable precatalyst for a range of couplings.
PEPPSI™-IPrIPr (NHC)Aryl chlorides, challenging substratesHighly active catalysts, particularly for less reactive electrophiles.[1]
Table 2: Comparative Guide to Common Bases
BaseStrengthSolubilityTypical SubstratesNotes
K₂CO₃, Na₂CO₃ModerateModerate in aqueous mediaGeneral purpose, aryl bromides/iodidesA good starting point for many reactions.[6]
Cs₂CO₃StrongHighHindered substrates, less reactive partnersMore effective but also more expensive.
K₃PO₄StrongHigh in aqueous mediaOften used for aryl chlorides and boronic estersA very common and effective base.[6]
KOtBuVery StrongHigh in organic solventsCan be too harsh for substrates with sensitive functional groupsUse with caution.
KFWeakModerateFor base-sensitive substratesActivates boronic acids without harsh basicity.[8][9]
Table 3: Common Solvents for Suzuki Coupling
SolventPropertiesTypical SystemsNotes
TolueneNon-polarOften used with water (biphasic)Good for dissolving organic starting materials.[4]
DioxanePolar aproticOften used with water (biphasic)A very common and effective solvent.[1][4]
Tetrahydrofuran (THF)Polar aproticCan be used alone or with waterLower boiling point, suitable for milder conditions.[1][4]
Dimethylformamide (DMF)Polar aproticCan help solubilize saltsCan influence selectivity in some cases.[14]
Ethanol/WaterPolar protic"Green" solvent systemCan be effective, especially with water-soluble reagents.

Final Recommendations

The Suzuki-Miyaura coupling is a robust and versatile reaction, but its success hinges on the careful interplay of multiple components.[1] A systematic and logical approach to troubleshooting is paramount. When faced with a challenging transformation, do not hesitate to screen a variety of catalysts, ligands, bases, and solvents. Often, a small change in one of these parameters can lead to a significant improvement in your results.[23] Always ensure the quality of your reagents and maintain a strictly inert atmosphere to give your reaction the best chance of success.

References

Technical Support Center: Enhancing the Metabolic Stability of Pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-backed, actionable solutions to common challenges encountered when enhancing the metabolic stability of pyrimidine-based inhibitors. Here, we move beyond mere protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine inhibitor shows high clearance in preliminary screens. What are the most likely metabolic "hotspots" on the pyrimidine scaffold?

A1: While the pyrimidine ring is electron-deficient and generally less prone to oxidation than more electron-rich systems, it is not metabolically inert. Several common liabilities can lead to rapid clearance.[1][2] Identifying these is the first step in designing more stable analogues.

The primary metabolic pathways for pyrimidine derivatives are:

  • Oxidation by Cytochrome P450 (CYP450) Enzymes: This is the most frequent route of metabolism for many xenobiotics, including pyrimidine-based drugs.[1][3] Key CYP isoforms like CYP3A4, CYP2D6, and CYP2C9 are often involved.[1] Oxidation can occur on the pyrimidine ring itself, especially at any electron-rich or sterically accessible positions, or on its substituents.[1]

  • Aldehyde Oxidase (AO) Metabolism: AO is a cytosolic enzyme particularly active in metabolizing nitrogen-containing heterocycles.[1] Pyrimidine inhibitors can be susceptible to AO-mediated oxidation, which can sometimes lead to challenges in cross-species predictions.[1]

  • Hydroxylation: A common CYP450-mediated reaction is the addition of a hydroxyl group to either the pyrimidine ring or, more commonly, to alkyl or aryl substituents attached to the ring.[1]

  • N-dealkylation: If your pyrimidine inhibitor has N-alkyl groups, these are prime targets for cleavage by CYP450 enzymes.[1]

  • Phase II Conjugation: Following Phase I metabolism (like hydroxylation), the newly introduced functional group can be conjugated with molecules like glucuronic acid (by UGTs) or sulfate to increase water solubility and facilitate excretion from the body.[1]

Q2: What are the primary medicinal chemistry strategies to improve the metabolic stability of my pyrimidine compound?

A2: Once you have a hypothesis about the metabolic soft spot, several proven strategies can be employed to "shield" the molecule from enzymatic degradation.

  • Metabolic Blocking: This involves introducing sterically bulky groups near the identified metabolic hotspot. This physically hinders the ability of metabolic enzymes to access and modify that part of the molecule.

  • Bioisosteric Replacement & Scaffold Hopping: This is a powerful strategy where a metabolically labile portion of your molecule is replaced with a different group (a bioisostere) that has similar physical and chemical properties but is more resistant to metabolism.[4] For instance, replacing a metabolically vulnerable phenyl ring with a more electron-deficient pyridyl or pyrazolopyrimidine ring can significantly enhance stability.[1][2]

  • Fluorination: The strategic placement of fluorine atoms is a widely used technique to block sites of oxidative metabolism. The strong carbon-fluorine bond is resistant to cleavage.[5][6] For example, adding a fluorine atom to a benzylic position can prevent hydroxylation at that site.[6]

  • Deuteration: This strategy involves replacing hydrogen atoms at metabolically labile positions with their stable isotope, deuterium. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down the rate of metabolic reactions that involve breaking this bond (this is known as the Kinetic Isotope Effect).[7][8] This can lead to a longer half-life and reduced formation of toxic metabolites.[7][8][9]

Troubleshooting In Vitro Metabolic Stability Assays

Q3: I'm seeing a lot of variability in my human liver microsomal (HLM) stability assay results. What are the common causes and how can I fix them?

A3: High variability in HLM assays is a frequent issue that can obscure the true metabolic profile of your compound. It's crucial to systematically troubleshoot the experiment to ensure data reliability.

Common Causes of Variability:

  • Inconsistent Reagent Quality: The quality and handling of both your test compound and the microsomes are paramount.

    • Compound Integrity: Ensure your compound stock solution is properly stored, has not undergone excessive freeze-thaw cycles, and is fully dissolved.[10] Prepare fresh dilutions for each experiment.

    • Microsome Viability: The enzymatic activity of microsomes can vary between vendors and even between batches from the same vendor.[11][12] It's critical to qualify new batches and use control compounds with known metabolic profiles (e.g., high and low clearance controls) in every assay.[13]

  • Assay Protocol Execution: Minor deviations in the protocol can lead to significant differences in results.

    • Incubation Times: Adhere strictly to the defined time points.[10]

    • Enzyme/Cofactor Concentration: Ensure accurate and consistent concentrations of microsomal protein and the necessary cofactor (typically NADPH for CYP-mediated metabolism) in all wells.[14][15]

    • Solvent Effects: Keep the final concentration of the solvent (e.g., DMSO) low (typically <0.5%) and consistent across all wells, as it can inhibit enzyme activity.[10]

  • Analytical Method: The LC-MS/MS method used to quantify the remaining parent compound must be robust.

    • Matrix Effects: Ion suppression or enhancement from the microsomal matrix can affect quantification. Use an appropriate internal standard to normalize the signal.

    • Linearity and Sensitivity: Ensure your analytical method has sufficient sensitivity and a linear response range to accurately measure the decrease in your compound's concentration over time.

Q4: My pyrimidine inhibitor appears stable in the HLM assay but shows high clearance in vivo. What could be the reason for this discrepancy?

A4: This is a classic challenge in drug discovery, and it highlights the limitations of simplified in vitro systems.[16] Here are the most probable explanations:

  • Metabolism by Non-CYP Enzymes: Standard HLM assays are typically run with NADPH to specifically assess Phase I metabolism by CYP450 enzymes.[14][17] If your compound is primarily cleared by other enzyme systems not fully active under these conditions, the HLM assay will be misleading.

    • Aldehyde Oxidase (AO): As mentioned, AO is a key enzyme for nitrogen-containing heterocycles and is not NADPH-dependent.[1]

    • Phase II Enzymes (e.g., UGTs): If your compound is a direct substrate for conjugation enzymes, its clearance won't be captured in a standard CYP-focused microsomal assay.[1]

  • Hepatocyte vs. Microsomal Assays: Liver microsomes are subcellular fractions and only contain enzymes from the endoplasmic reticulum.[17] Hepatocytes are whole liver cells and contain a much broader range of metabolic enzymes (both Phase I and Phase II) and cofactors.[17][18][19]

    • Next Step: You should test your compound in a hepatocyte stability assay .[19] This will provide a more comprehensive picture of its metabolic fate, including contributions from cytosolic enzymes like AO and Phase II conjugation pathways.

  • Extrahepatic Metabolism: Metabolism doesn't just occur in the liver. Other organs like the intestine, kidneys, and lungs can also contribute to a compound's clearance.[20] If your compound is extensively metabolized in these tissues, liver-based in vitro models will underestimate its total body clearance.

Experimental Protocols & Data Interpretation

Protocol 1: Standard Liver Microsomal Stability Assay

This protocol outlines a typical procedure for determining the in vitro intrinsic clearance of a compound.

Step-by-Step Methodology:

  • Preparation:

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a working solution of your test compound in a suitable solvent (e.g., DMSO) and then dilute it in the incubation buffer (e.g., phosphate buffer, pH 7.4). The final concentration is typically 1 µM.[14]

    • Prepare a solution of the cofactor NADPH (typically 1 mM final concentration).[14]

  • Incubation:

    • Pre-warm the microsomal suspension and test compound solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH solution to the microsome/compound mixture.

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[14]

  • Reaction Quenching:

    • Immediately stop the reaction in the aliquot by adding a cold quenching solution, typically acetonitrile containing an internal standard.[18]

  • Sample Processing & Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) and intrinsic clearance (CLint) using the formulas below.

Key Parameters to Interpret:

ParameterFormulaUnitInterpretation
Half-Life (t½) 0.693 / kminutesThe time it takes for 50% of the compound to be metabolized. A longer half-life indicates greater stability.[13]
Intrinsic Clearance (CLint) (0.693 / t½) * (mL incubation / mg microsomal protein)µL/min/mgThe volume of microsomal matrix cleared of the drug per unit time, normalized to protein concentration. Lower CLint values signify better metabolic stability.[13]

Table 1: Key parameters derived from a microsomal stability assay.

Visualization of Key Concepts

Metabolic Stability Enhancement Workflow

The following diagram illustrates a typical decision-making workflow when a lead compound exhibits poor metabolic stability.

Metabolic_Stability_Workflow cluster_0 Initial Screening & Problem ID cluster_1 Troubleshooting & Strategy cluster_2 Optimization & Re-evaluation Start Lead Pyrimidine Inhibitor Assay1 In Vitro Metabolic Stability Assay (e.g., HLM) Start->Assay1 Decision1 Metabolically Stable? Assay1->Decision1 Proceed Proceed to further ADME/Tox studies Decision1->Proceed Yes MetID Metabolite Identification (MetID) Decision1->MetID No Hypothesis Identify Metabolic 'Soft Spot' MetID->Hypothesis Strategy Select Strategy: - Metabolic Blocking - Bioisosterism - Deuteration/Fluorination Hypothesis->Strategy Synthesis Synthesize New Analogues Strategy->Synthesis Assay2 Re-run Metabolic Stability Assay Synthesis->Assay2 Decision2 Stability Improved? Assay2->Decision2 Decision2->Proceed Yes Decision2->Hypothesis No

Caption: A decision-making workflow for improving metabolic stability.

Common Metabolic Fates of a Pyrimidine Core

This diagram visualizes the primary enzymatic pathways responsible for the metabolism of a generic substituted pyrimidine ring.

Pyrimidine_Metabolism cluster_Phase1 Phase I Metabolism cluster_Reactions Primary Reactions cluster_Phase2 Phase II Metabolism Pyrimidine Substituted Pyrimidine Inhibitor CYP450 CYP450 Enzymes Pyrimidine->CYP450 Enzymatic Attack AO Aldehyde Oxidase (AO) Pyrimidine->AO Enzymatic Attack Hydroxylation Hydroxylation (on Ring or Substituents) CYP450->Hydroxylation N_Dealkylation N-Dealkylation CYP450->N_Dealkylation Oxidation Ring Oxidation CYP450->Oxidation AO->Oxidation UGTs UGT Enzymes Hydroxylation->UGTs Creates handle for Phase II Conjugation Glucuronide Conjugate (Excreted) UGTs->Conjugation

Caption: Key metabolic pathways for pyrimidine-based compounds.

References

Technical Support Center: Strategies for Reducing Off-Target Effects of Pyrimidine-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in mitigating the off-target effects of pyrimidine-based drugs. The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents, particularly in oncology.[1][2][3][4][5] However, achieving target specificity remains a significant challenge, with off-target interactions often leading to toxicity or diminished efficacy.[6]

This guide provides in-depth, evidence-based answers to common questions and troubleshooting scenarios encountered during the discovery and development of pyrimidine-based drugs. Our approach is rooted in scientific principles and practical, field-proven insights to help you navigate the complexities of kinase inhibitor selectivity and beyond.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the identification and mitigation of off-target effects.

Q1: My pyrimidine-based kinase inhibitor shows activity against several unintended kinases in a screening panel. What are the initial steps to understand and address this promiscuity?

A1: Widespread off-target activity is a frequent observation in early-stage drug discovery.[7] A systematic approach is crucial to dissect these interactions and guide medicinal chemistry efforts.

Initial Steps:

  • Quantify the Selectivity: The first step is to move beyond a simple "hit/no-hit" view. Determine the IC50 or Kd values for both the intended target and the primary off-targets.[8] This quantitative data allows for the calculation of a Selectivity Score , which is the ratio of the IC50 for the off-target to the IC50 for the on-target. A higher ratio indicates better selectivity.

  • Computational Analysis: Employ computational tools to predict potential off-target interactions.[9][10] These methods use algorithms based on chemical similarity, protein pocket similarity, and machine learning to forecast interactions across a significant portion of the proteome.[9][10][11] This in silico analysis can help prioritize which off-targets to investigate further experimentally.

  • Structural Biology Review: If crystal structures of your target and the off-target kinases are available, perform a structural alignment of their ATP-binding pockets. Small differences in the "gatekeeper" residue, for example, can be exploited to enhance selectivity. A bulky substituent can be introduced to your compound to create a steric clash with a large gatekeeper residue in an off-target kinase, while being accommodated by a smaller gatekeeper in the intended target.

Q2: What medicinal chemistry strategies can be employed to improve the selectivity of a pyrimidine-based inhibitor?

A2: Several medicinal chemistry strategies can be implemented to enhance the selectivity of your compound. The choice of strategy will depend on the specific structural differences between your on-target and off-target kinases.

Key Strategies:

  • Exploiting Gatekeeper Residue Differences: As mentioned, designing compounds that sterically clash with the gatekeeper residue of off-target kinases is a powerful approach.[12]

  • Targeting Non-Conserved Residues: Identify and target non-conserved amino acids within or near the ATP-binding pocket. Interactions with these unique residues can significantly improve selectivity.[13]

  • Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, designing a covalent inhibitor that forms an irreversible bond with this cysteine can lead to exceptionally high selectivity.[12][14][15]

  • Allosteric Targeting: Instead of competing with ATP, allosteric inhibitors bind to a different site on the kinase, inducing a conformational change that inactivates the enzyme.[16] Since allosteric sites are generally less conserved than the ATP-binding pocket, this can be an effective strategy for achieving high selectivity.[16]

Q3: How can I experimentally validate that the observed cellular effects of my compound are due to on-target inhibition and not off-target activity?

A3: Differentiating on-target from off-target effects in a cellular context is critical for validating your drug's mechanism of action.[17][18]

Experimental Validation Workflow:

cluster_0 Cellular Target Engagement cluster_1 Phenotypic Confirmation Target Engagement Assays Target Engagement Assays (e.g., CETSA, NanoBRET) Biochemical Confirmation Biochemical Confirmation (On-target IC50 vs. Cellular EC50) Target Engagement Assays->Biochemical Confirmation Confirm target binding in cells Genetic Knockdown/Knockout Genetic Knockdown/Knockout (e.g., siRNA, CRISPR) Biochemical Confirmation->Genetic Knockdown/Knockout Validate functional consequences Rescue Experiments Rescue Experiments (Overexpression of target) Genetic Knockdown/Knockout->Rescue Experiments Correlate phenotype with target levels

Caption: Experimental workflow for on-target validation.

  • Confirm Target Engagement in Cells: Utilize assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that your compound binds to the intended target in a cellular environment.[17][19][20][21][22]

  • Correlate Biochemical and Cellular Potency: The cellular potency (EC50) should be reasonably close to the biochemical potency (IC50) against the purified target. A large discrepancy may suggest that off-target effects are contributing to the cellular phenotype.

  • Genetic Approaches: Use techniques like siRNA or CRISPR to knock down or knock out the target protein. If the compound's effect is on-target, its efficacy should be diminished in cells lacking the target.

  • Rescue Experiments: In cells where the target has been knocked down, overexpress a version of the target that is resistant to your compound. If the cellular effects are on-target, the resistant version should "rescue" the cells from the compound's effects.

Section 2: Troubleshooting Guides

This section provides step-by-step guidance for resolving specific experimental issues.

Troubleshooting Scenario 1: High Off-Target Toxicity in Cell-Based Assays

Problem: Your pyrimidine-based compound shows potent on-target activity but also exhibits significant cytotoxicity in non-cancerous cell lines at similar concentrations.

Troubleshooting Workflow:

High Cytotoxicity High Cytotoxicity Observed Calculate SI Calculate Selectivity Index (SI) SI = CC50 (Normal) / IC50 (Cancer) High Cytotoxicity->Calculate SI SI Low SI < 3 Calculate SI->SI Low SI High SI >= 3 Calculate SI->SI High Investigate Off-Target Investigate Off-Target Effects SI Low->Investigate Off-Target Refine Dosing Refine Dosing Strategy SI High->Refine Dosing Optimize Compound Optimize Compound for Selectivity Investigate Off-Target->Optimize Compound

Caption: Troubleshooting workflow for high off-target cytotoxicity.

Step-by-Step Guide:

  • Determine the Selectivity Index (SI): The SI is a quantitative measure of a compound's therapeutic window.[23] It is calculated as the ratio of the 50% cytotoxic concentration (CC50) in a normal cell line to the 50% inhibitory concentration (IC50) in a cancer cell line.[23] An SI value greater than 3 is generally considered to indicate promising selectivity.[23]

  • Broad Kinome Profiling: If the SI is low, perform a broad kinome scan to identify the off-target kinases responsible for the toxicity.[8][24][25][26][27] Several commercial services offer panels of hundreds of kinases.[8][25][27]

  • Structure-Activity Relationship (SAR) Analysis: With the kinome profile in hand, analyze the SAR to identify structural modifications that can "dial out" the off-target activity while maintaining on-target potency. For instance, if a key off-target has a bulky gatekeeper residue, adding a larger functional group to your compound at the appropriate position can disfavor binding to the off-target.

  • Consider Targeted Delivery: If medicinal chemistry approaches are not sufficient, explore targeted drug delivery systems, such as antibody-drug conjugates or nanoparticles, to increase the concentration of the drug at the tumor site and reduce systemic exposure.[23]

Troubleshooting Scenario 2: Discrepancy Between Biochemical and Cellular Activity

Problem: Your compound is highly potent in a biochemical assay using the purified kinase, but its activity is significantly weaker in cell-based assays.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Poor Cell Permeability The compound may not be effectively crossing the cell membrane to reach its intracellular target.- Assess physicochemical properties (e.g., cLogP, polar surface area).- Perform a cellular uptake assay. - Modify the compound to improve its drug-like properties.
High Protein Binding The compound may be binding extensively to plasma proteins in the cell culture medium, reducing the free concentration available to interact with the target.- Measure the fraction of compound bound to plasma proteins.- Adjust the assay conditions to better reflect physiological protein concentrations.
Cellular ATP Concentration Biochemical assays are often run at ATP concentrations close to the Km of the kinase, whereas intracellular ATP levels are much higher.[7][28] For ATP-competitive inhibitors, this can lead to a rightward shift in the IC50 in cells.- Run the biochemical assay at a higher, more physiologically relevant ATP concentration.- Consider designing a non-ATP competitive (allosteric) inhibitor.
Drug Efflux The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.- Test for efflux pump activity using known inhibitors.- Modify the compound to reduce its affinity for efflux pumps.

Section 3: Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells.[21][22] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Materials:

  • Cell line of interest

  • Your pyrimidine-based compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease inhibitors)

  • Antibody specific to your target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Thermal cycler

  • Western blotting equipment

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with your compound at various concentrations (and a vehicle control) for a specified time.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Western Blotting: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the amount of your target protein by Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.

Protocol 2: Kinome Profiling

Kinome profiling provides a broad overview of the selectivity of your inhibitor against a large panel of kinases.

General Workflow (using a commercial service):

  • Compound Submission: Provide your compound to the service provider. You will typically need to specify the concentration(s) at which you want the compound tested. A common starting point is a single high concentration (e.g., 1 or 10 µM) to identify initial hits.[8]

  • Assay Performance: The service provider will perform either activity-based or binding assays for your compound against their kinase panel.[26][29][30]

  • Data Reporting: You will receive a report detailing the percent inhibition of each kinase at the tested concentration(s). This data is often visualized as a "tree spot" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.[27]

  • Follow-up Studies: For any significant off-target hits, it is advisable to determine the full IC50 dose-response curve to quantify the potency of the interaction.[8]

References

Technical Support Center: Troubleshooting HPLC Separation of Pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of pyrimidine isomers. This guide is designed for researchers, scientists, and drug development professionals to quickly troubleshoot and resolve common issues encountered during the separation of these challenging compounds. Pyrimidine isomers, such as uracil, thymine, and cytosine, and their derivatives, are foundational in numerous biological and pharmaceutical studies. However, their high polarity and subtle structural similarities make them notoriously difficult to separate using conventional chromatographic methods.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your separation, improve peak shape, and ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of pyrimidine isomers so challenging?

Pyrimidine isomers often share nearly identical physicochemical properties, including polarity, molecular weight, and pKa values. This similarity means they interact with traditional reversed-phase (RP) stationary phases (like C18) in a very similar manner, leading to poor retention and co-elution.[1][2][3] Achieving separation requires chromatographic systems that can exploit subtle differences in their structure and charge state.

Q2: I'm getting no retention on my C18 column. What should I do first?

This is a very common issue. Pyrimidines are highly polar and are often unretained on nonpolar C18 columns, eluting at or near the void volume.[2][4] Instead of trying to force retention on an unsuitable column, the most effective strategy is to switch to an alternative chromatographic mode. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent first choice, as it is specifically designed to retain and separate very polar analytes.[5][6]

Q3: What is the most critical mobile phase parameter to control for separating pyrimidine isomers?

Mobile phase pH is the most critical parameter.[7] Pyrimidines contain ionizable functional groups (amines and carbonyls), meaning their charge state is highly dependent on the mobile phase pH.[8][9] Adjusting the pH can dramatically alter the retention and selectivity between isomers. It is crucial to use a buffer and carefully control the pH to ensure reproducibility.[9] A good starting point is often a pH around 4.0, using a buffer like acetate or formate.[8]

Q4: What is the difference between HILIC and Mixed-Mode Chromatography for this application?

  • HILIC uses a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[6] It separates compounds based on their partitioning into a water-enriched layer on the stationary phase surface, with elution in order of increasing hydrophilicity.[5][6]

  • Mixed-Mode Chromatography (MMC) utilizes a stationary phase with multiple functionalities, such as reversed-phase (e.g., C18) and ion-exchange (e.g., cation or anion exchangers) groups.[10][11] This allows for simultaneous separation based on both hydrophobicity and ionic interactions, providing a unique and powerful tool for adjusting selectivity.[12][13]

Both are powerful techniques for this application. HILIC is often simpler to start with, while MMC offers more parameters (pH, ionic strength) to fine-tune selectivity.[10]

In-Depth Troubleshooting Guides

Issue 1: Poor or No Resolution of Isomers

This is the most frequent challenge, manifesting as broad, overlapping, or completely co-eluting peaks. Standard C18 columns are often the primary cause.

Logical Troubleshooting Workflow

The following workflow guides the user from initial problem identification to a robust solution by systematically evaluating column chemistry and mobile phase conditions.

Caption: A stepwise workflow for troubleshooting poor isomer resolution.

1. Evaluate the Stationary Phase: Moving Beyond C18

The foundational step is selecting a column chemistry that provides alternative interaction mechanisms.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is the recommended first approach. HILIC columns retain polar compounds that are not retained in reversed-phase.[6][14]

    • Mechanism: HILIC operates via a partitioning mechanism where analytes move from a mobile phase high in organic solvent to a water-enriched layer immobilized on the polar stationary phase surface.[5] Secondary interactions like hydrogen bonding and dipole-dipole interactions also play a role.[5][15]

    • Recommended Columns: Amide, Diol, or bare silica phases. Zwitterionic phases like ZIC-HILIC are also highly effective.[14][15]

  • Mixed-Mode Chromatography (MMC): This technique provides multiple, tunable retention mechanisms on a single column.[10][16]

    • Mechanism: For pyrimidines, a common MMC column combines reversed-phase (hydrophobic) and cation-exchange (ionic) functionalities.[3] This allows you to modulate retention using both organic solvent concentration and mobile phase pH/ionic strength.

    • Benefit: This approach offers exceptional flexibility and can often separate isomers that co-elute even on HILIC columns.[13] It also allows for the retention of polar and ionizable compounds without the need for ion-pairing reagents, which are often not MS-friendly.[11]

2. Systematically Optimize the Mobile Phase

Once an appropriate column is selected, mobile phase optimization is key to achieving baseline separation.

  • pH Control (Most Critical Factor): The ionization state of pyrimidine isomers is a powerful tool for manipulating selectivity.[7][9]

    • Action: Control the mobile phase pH using a buffer (10-20 mM is a good starting point). Acetate and formate buffers are common choices and are compatible with mass spectrometry.[8][9]

    • Strategy: It is generally recommended to use a mobile phase pH that is at least one pH unit away from the pKa values of your analytes to ensure they are in a single, stable ionization state (>90%).[9] Experiment with pH values in the range of 3.0 to 5.0. A study by Markelj et al. (2016) found that a pH of around 4.0 was optimal for separating a mixture of purine and pyrimidine bases.[8]

  • Organic Modifier Selection: The choice of organic solvent can alter separation selectivity.[17]

    • Acetonitrile (ACN): This is the most common and generally preferred solvent for HILIC, as it promotes the formation of the aqueous layer on the stationary phase.[6]

    • Methanol (MeOH): Methanol is a more polar, protic solvent and can disrupt the HILIC aqueous layer. However, switching from ACN to MeOH can sometimes provide the change in selectivity needed to resolve a difficult pair of isomers.[18]

  • Buffer Concentration (Especially for HILIC and MMC):

    • In HILIC, increasing the buffer (salt) concentration can increase the thickness of the aqueous layer, which typically increases retention time.[5][14] It can also influence column efficiency.[5]

    • In MMC, the buffer concentration directly competes with the analytes for ion-exchange sites, providing a powerful way to adjust retention.

Recommended Starting Conditions
ParameterHILIC ModeMixed-Mode (RP/Cation-Exchange)Conventional RP (Not Recommended)
Column ZIC-HILIC, Amide, or Silica (3 or 5 µm)Primesep 200, Newcrom AH, Acclaim Trinity P1C18, C8
Mobile Phase A 10 mM Ammonium Acetate or Formate in Water, pH 4.010 mM Ammonium Acetate or Formate in Water, pH 4.0Water
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)Acetonitrile or Methanol
Gradient Start at 95% B, decrease to 50% B over 15 minStart at 95% B, decrease to 50% B over 15 minIsocratic at 2-5% B
Flow Rate 0.3 - 0.5 mL/min (for 2.1 mm ID column)0.3 - 0.5 mL/min (for 2.1 mm ID column)1.0 mL/min (for 4.6 mm ID column)
Temperature 30 - 40 °C30 - 40 °CAmbient or 30 °C
Issue 2: Peak Tailing

Peak tailing compromises resolution, reduces sensitivity, and leads to inaccurate quantification.[19] For pyrimidines, which are basic compounds, the most common cause is secondary interactions with the column's stationary phase.[20]

Troubleshooting Peak Shape Issues

Caption: A diagnostic workflow for troubleshooting peak tailing.

Potential Causes and Solutions
  • Secondary Interactions with Residual Silanols: This is the most probable cause for basic analytes like pyrimidines on silica-based columns. Residual silanol groups on the silica surface can become deprotonated (negatively charged) and interact strongly with protonated basic analytes, causing tailing.

    • Solution 1: Lower Mobile Phase pH. By lowering the pH (e.g., to < 3.5), you protonate the silanol groups, neutralizing them and minimizing these unwanted ionic interactions.[21] This is often the most effective and easiest fix.

    • Solution 2: Use a Modern, End-Capped Column. High-purity silica columns with advanced end-capping are designed to have minimal residual silanol activity. If you are using an older column, upgrading can solve the problem permanently.[20]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing peaks.[19][22]

    • Solution: Systematically dilute your sample and re-inject. If the peak shape improves and becomes more symmetrical at lower concentrations, you were overloading the column.

  • Mismatched Sample Solvent: Dissolving your sample in a solvent that is much stronger than your initial mobile phase can cause peak distortion and tailing.[20][23]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve your sample.

Issue 3: Shifting or Unstable Retention Times

Inconsistent retention times make peak identification and quantification unreliable. This issue is almost always related to the stability of the HPLC system or the mobile phase.[20]

Checklist for Ensuring System Stability
  • Mobile Phase Preparation: This is the most likely source of variation.[24]

    • Are you pre-mixing solvents? For isocratic methods, always pre-mix your mobile phase manually by volume to avoid errors from the pump's proportioning valves.

    • Is your mobile phase buffered? Small shifts in pH can cause large shifts in retention for ionizable compounds. Ensure your mobile phase is adequately buffered.[24] A change of just 0.1 pH units can shift retention by 10% or more.[24]

    • Is the mobile phase fresh and degassed? Prepare fresh mobile phase daily and ensure it is properly degassed to prevent bubble formation in the pump.[20]

  • Column Equilibration:

    • Action: Ensure the column is fully equilibrated with the starting mobile phase before each run. For HILIC, equilibration can take significantly longer than for reversed-phase. Flush the column with at least 10-15 column volumes of the initial mobile phase.

  • Temperature Control:

    • Action: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause retention times to drift.[20]

  • Pump Performance:

    • Action: Check for leaks in the system. Ensure the pump is delivering a consistent, pulse-free flow rate. If you suspect the pump, you can verify the flow rate by collecting the eluent over a set period and measuring the volume.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment and Screening

This protocol describes a systematic approach to finding the optimal mobile phase pH for separating pyrimidine isomers.

  • Select a Buffered System: Choose a buffer with a pKa close to your desired pH range (e.g., formic acid/ammonium formate for pH 3-4.5, acetic acid/ammonium acetate for pH 4-5.5).

  • Prepare Aqueous Stock Solutions: Prepare two 100 mM aqueous stock solutions of your chosen buffer system. For example, for a formate buffer:

    • Stock A: 100 mM Formic Acid

    • Stock B: 100 mM Ammonium Formate

  • Create Test Mobile Phases: Prepare a series of aqueous mobile phase solutions (e.g., 10 mM) at different pH values by mixing the stock solutions. For example:

    • pH 3.5: Mix appropriate volumes of Stock A and B, dilute to 10 mM final concentration.

    • pH 4.0: Mix appropriate volumes of Stock A and B, dilute to 10 mM final concentration.

    • pH 4.5: Mix appropriate volumes of Stock A and B, dilute to 10 mM final concentration.

    • Crucially, measure the final pH of the aqueous portion with a calibrated pH meter before adding the organic solvent. [9]

  • Analyze Isomer Mixture: Using your chosen column (HILIC or Mixed-Mode), run your analysis with each prepared mobile phase.

  • Evaluate Results: Compare the chromatograms. Look for changes in elution order and, most importantly, the resolution (Rs) between the critical isomer pair. Plot resolution versus pH to identify the optimal condition.

References

Technical Support Center: Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of pyrimidine derivatives. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are broadly applicable across various pyrimidine synthesis methodologies.

Q1: My pyrimidine synthesis is resulting in a consistently low yield. What are the general factors I should investigate first?

A1: Low conversion is a frequent issue stemming from several core factors. Before delving into specific side reactions, a systematic review of your reaction parameters is the most effective first step.

  • Catalyst Inefficiency: The choice and condition of your catalyst are paramount. For acid-catalyzed reactions like the Biginelli synthesis, ensure the acid (Brønsted or Lewis) is active and used at an appropriate concentration.[1][2] Reusable catalysts may require regeneration.[1] Suboptimal or deactivated catalysts are a primary cause of poor yields.[2]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical variables. Many pyrimidine syntheses require specific thermal conditions to overcome activation energy without causing degradation of reactants or products.[2] It is essential to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Purity of Reactants: Impurities within your starting materials (e.g., aldehyde, β-ketoester, urea, amidine) can act as inhibitors or participate in competing side reactions, consuming reactants and lowering the yield of your desired product.[2] For moisture-sensitive procedures like the Pinner synthesis, using freshly prepared reagents and ensuring anhydrous conditions is critical.[1]

  • Solvent Effects: The solvent plays a crucial role in the solubility of reactants and the stabilization of intermediates. For instance, in the Biginelli reaction, polar solvents are generally preferred, but experimenting with different solvents or even solvent-free conditions can sometimes lead to significant improvements.[2]

Q2: I'm having significant difficulty purifying my crude product. What are the likely culprits?

A2: Purification challenges often point to the presence of closely related side products or unreacted starting materials that have similar physical properties (e.g., polarity) to the target compound.

  • Uncyclized Intermediates: The reaction may stall before the final ring-closing step, leading to open-chain intermediates.[3] For example, in the Biginelli reaction, an open-chain ureide may be present, which can be difficult to separate from the desired dihydropyrimidinone.

  • Competing Condensation Products: Side reactions can generate structures of comparable complexity and polarity. The Knoevenagel condensation product in a Biginelli synthesis is a common example.[3]

  • Process-Related Impurities: Beyond side reactions, impurities can arise from the starting materials themselves or from their degradation. For instance, in the synthesis of cytosine, unreacted starting materials like urea or by-products from the ring closure can contaminate the final product.[4]

  • N-Acylurea Byproducts: In reactions involving urea, such as the Biginelli synthesis, the formation of N-acylureas can complicate purification efforts.[1]

To tackle these issues, it is crucial to first identify the impurity. Analytical techniques such as NMR and Mass Spectrometry are invaluable for characterizing major byproducts.[3] Once identified, the reaction conditions can be modified to suppress their formation.

Part 2: Troubleshooting Guide: The Biginelli Reaction

The Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea, is a cornerstone of pyrimidine synthesis.[5] Despite its utility, it is prone to several well-documented side reactions.

Problem 1: My reaction mixture has turned yellow and is highly fluorescent. The desired product yield is very low.

Question: What is this fluorescent byproduct and how can I prevent it?

Answer: This is a classic sign of the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) . This competing reaction becomes significant, particularly at elevated temperatures, when urea decomposes to generate ammonia. Two equivalents of the β-ketoester then react with the aldehyde and this in-situ generated ammonia, following the Hantzsch pyridine synthesis pathway instead of the desired Biginelli pathway.[1]

Causality & Mechanism:

The key decision point for the reaction is the initial nucleophilic attack. In the desired Biginelli pathway, the urea attacks the aldehyde. In the competing Hantzsch pathway, an enamine formed from the β-ketoester and ammonia initiates the sequence.

Biginelli_vs_Hantzsch cluster_reactants Starting Materials Aldehyde Aldehyde Biginelli_Intermediate N-Acyliminium Ion Aldehyde->Biginelli_Intermediate DHP Fluorescent Byproduct (Hantzsch DHP) Aldehyde->DHP Ketoester β-Ketoester Hantzsch_Intermediate Enamine Intermediate Ketoester->Hantzsch_Intermediate DHPM Desired DHPM Product (Biginelli) Ketoester->DHPM Ketoester->DHP Urea Urea Ammonia Ammonia (from Urea decomposition) Urea->Ammonia High Temp. Urea->Biginelli_Intermediate Biginelli Pathway (Desired) Ammonia->Hantzsch_Intermediate Hantzsch Pathway (Side Reaction) Biginelli_Intermediate->DHPM Hantzsch_Intermediate->DHP

Caption: Competing Biginelli and Hantzsch reaction pathways.

Troubleshooting & Mitigation Strategies:
StrategyRationale & ExplanationProtocol Standard
1. Lower Reaction Temperature The decomposition of urea to ammonia is temperature-dependent. By reducing the reaction temperature, you disfavor the formation of ammonia, thus suppressing the Hantzsch pathway.Monitor the reaction by TLC. Start at a lower temperature (e.g., 50-60 °C) and only increase if the reaction does not proceed.
2. Catalyst Selection The choice of Lewis or Brønsted acid catalyst can significantly influence the selectivity between the two pathways.[1] Catalysts like Ytterbium triflate (Yb(OTf)₃) have been shown to improve yields in the Biginelli reaction, potentially by favoring the N-acyliminium ion formation.[6]Screen different acid catalysts (e.g., HCl, Yb(OTf)₃, InCl₃) at varying concentrations to find the optimal balance between reaction rate and selectivity.[2][6]
3. Order of Addition Adding the urea component last to the mixture of aldehyde, ketoester, and catalyst can sometimes minimize its premature decomposition before it has a chance to react via the desired pathway.Pre-mix the aldehyde, β-ketoester, and catalyst in the solvent. Add urea portion-wise or as a solution to control its introduction.
Problem 2: My reaction has stalled, leaving a significant amount of an uncyclized intermediate.

Question: My analysis (NMR/MS) shows a major species containing all three components, but it's not the cyclized dihydropyrimidinone. How do I drive the reaction to completion?

Answer: The accumulation of the open-chain ureide intermediate indicates that the final intramolecular cyclization and dehydration step is the rate-limiting barrier.[3] This is often due to insufficient activation of the ketone carbonyl for the nucleophilic attack by the terminal urea nitrogen.

Troubleshooting Workflow:

Cyclization_Troubleshooting Start Problem: Uncyclized Intermediate Detected Check_Acid Is the acid catalyst strong enough or at sufficient concentration? Start->Check_Acid Check_Temp Is the reaction temperature high enough to overcome the activation energy? Check_Acid->Check_Temp Yes Solution_Acid Increase catalyst loading or switch to a stronger acid (e.g., from mild Lewis acid to p-TsOH). Check_Acid->Solution_Acid No Solution_Temp Increase temperature. Reflux in a suitable solvent (e.g., Ethanol, THF). Check_Temp->Solution_Temp No End Monitor by TLC for conversion to final product. Check_Temp->End Yes Solution_Acid->End Solution_Temp->End

Caption: Workflow for resolving incomplete cyclization.

Mitigation Strategies:
  • Increase Catalyst Strength/Concentration: A higher loading of your current acid catalyst or switching to a stronger acid can more effectively protonate the ketone carbonyl, making it more electrophilic and susceptible to the final ring-closing attack.[3]

  • Increase Reaction Temperature: Providing more thermal energy can help the reaction overcome the activation barrier for cyclization.[3] Refluxing in a solvent like ethanol is a common strategy to ensure completion.

Part 3: Troubleshooting Guide: The Pinner Synthesis

The Pinner synthesis, which typically involves the reaction of a 1,3-dicarbonyl compound with an amidine, is another valuable route to pyrimidines. However, it is highly sensitive to reaction conditions, particularly the presence of water.

Problem: My Pinner synthesis is yielding a complex mixture, with a major byproduct identified as an ester.

Question: Why am I forming an ester instead of a pyrimidine, and how can I fix this?

Answer: The Pinner synthesis proceeds through a crucial intermediate known as an imidate salt (or Pinner salt). This species is highly susceptible to hydrolysis. If water is present in the reaction, it will readily attack the imidate salt, leading to the formation of an ester and releasing ammonia, effectively killing the desired reaction pathway.[3]

Side Reaction Mechanism:

Pinner_Hydrolysis cluster_desired Desired Pinner Pathway cluster_side_reaction Hydrolysis Side Reaction Amidine Amidine Pinner_Intermediate Imidate Intermediate Amidine->Pinner_Intermediate Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Pinner_Intermediate Pyrimidine Desired Pyrimidine Pinner_Intermediate->Pyrimidine Cyclization Ester Ester Byproduct Pinner_Intermediate->Ester Hydrolysis Water Water (H₂O) Water->Ester

Caption: Hydrolysis of the Pinner intermediate leading to ester byproduct.

Preventative Measures:
  • Strictly Anhydrous Conditions: This is the most critical parameter. Use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1][3]

  • High Purity of Reagents: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and absorb atmospheric moisture over time, introducing water into the reaction.[1]

  • Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often required during the formation of the intermediate to prevent decomposition or unwanted rearrangements.[3]

Part 4: Experimental Protocols

Protocol 1: General Procedure for Monitoring a Reaction by Thin Layer Chromatography (TLC)
  • Prepare the TLC Plate: Using a pencil, lightly draw a thin origin line about 1 cm from the bottom of a TLC plate. Mark lanes for your starting material(s), co-spot, and reaction mixture.

  • Prepare the Eluent: Select an appropriate solvent system (eluent) based on the polarity of your compounds. A good starting point is often a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).

  • Spot the Plate: Using a capillary tube, spot a small amount of your dissolved starting material(s) and the reaction mixture onto the designated lanes on the origin line. The co-spot lane should have a spot of the starting material and the reaction mixture applied on top of each other.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the eluent, ensuring the eluent level is below the origin line. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp. If compounds are not UV-active, use an appropriate stain (e.g., potassium permanganate, iodine).

  • Analyze the Results: The disappearance of the starting material spot(s) in the reaction mixture lane and the appearance of a new spot (the product) indicate the reaction is progressing. The co-spot helps to confirm if any starting material remains.

Protocol 2: A Classic Biginelli Reaction Using HCl Catalysis

This is a representative protocol and should be adapted for specific substrates.

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (10 mmol), the β-ketoester (10 mmol), and urea (15 mmol, 1.5 eq).[3]

  • Solvent and Catalyst: Add ethanol (30 mL) to the flask, followed by the addition of concentrated hydrochloric acid (0.2 mL) as the catalyst.

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring. Monitor the reaction progress by TLC every hour.[1]

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting starting material), cool the mixture to room temperature. A precipitate of the product may form. If so, cool further in an ice bath for 30 minutes.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any soluble impurities. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

  • Characterization: Characterize the purified product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, m.p.).

References

Validation & Comparative

A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold stands as a cornerstone in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors.[1][2] Its inherent ability to mimic the adenine ring of ATP allows for competitive binding to the kinase ATP pocket, providing a versatile framework for developing potent and selective anticancer agents.[3][4] This guide offers a comparative analysis of prominent pyrimidine-based kinase inhibitors, delving into their mechanisms of action, experimental evaluation, and the nuances of their clinical application. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.

The Privileged Scaffold: Why Pyrimidine?

The pyrimidine nucleus is a fundamental biological heterocycle, forming the backbone of nucleobases in DNA and RNA.[1][2] In the context of kinase inhibition, its utility stems from its structural resemblance to adenine, the purine base in ATP. This bioisosterism allows pyrimidine derivatives to effectively compete with ATP for binding to the kinase active site, thereby blocking the phosphorylation of downstream substrates and interrupting oncogenic signaling cascades.[3][4] The versatility of the pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.[3][4]

Comparative Analysis of Key Pyrimidine-Based Kinase Inhibitors

This section provides a detailed comparison of several classes of pyrimidine-based kinase inhibitors, focusing on their target kinases, potency, and clinical significance.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Mutations leading to the constitutive activation of EGFR are hallmarks of several cancers, most notably non-small cell lung cancer (NSCLC).[5][6] Pyrimidine-based inhibitors have revolutionized the treatment of EGFR-mutant NSCLC.

  • Gefitinib and Erlotinib (First-Generation): These inhibitors are effective against the common activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[7][8] However, their efficacy is limited by the emergence of the T790M "gatekeeper" mutation, which confers resistance.

  • Osimertinib (Third-Generation): Developed to overcome T790M-mediated resistance, osimertinib is a potent inhibitor of both activating and T790M mutant EGFR.[7][9][10] Its improved efficacy and favorable safety profile have established it as a first-line treatment for EGFR-mutated advanced NSCLC.[9][10]

InhibitorTarget(s)Wild-Type EGFR IC50 (nM)L858R EGFR IC50 (nM)L858R/T790M EGFR IC50 (nM)Reference(s)
Gefitinib EGFR~356.8~14.8-26.2>1000[11][12]
Erlotinib EGFR~2.83~0.30>1000[13][14]
Osimertinib EGFR~54.3~1.1-1.7~9.1-34[11][12]
BCR-ABL Inhibitors

The Philadelphia chromosome, resulting in the BCR-ABL fusion protein, is the causative factor in chronic myeloid leukemia (CML).[15][16]

  • Imatinib (First-Generation): A 2-phenylaminopyrimidine derivative, imatinib was a groundbreaking targeted therapy for CML.[17] It effectively inhibits the BCR-ABL kinase, but its efficacy can be compromised by mutations in the ABL kinase domain.[11][15][18][19][20]

  • Dasatinib (Second-Generation): Dasatinib is a multi-targeted inhibitor with potent activity against BCR-ABL and SRC family kinases.[21] It is effective against many imatinib-resistant BCR-ABL mutations, with the notable exception of the T315I mutation.[21]

InhibitorWild-Type BCR-ABL IC50 (nM)T315I Mutant BCR-ABL IC50 (nM)Reference(s)
Imatinib ~25-100>10,000[22]
Dasatinib <1>1000[21]
Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a critical component of the B-cell receptor (BCR) signaling pathway, making it an attractive target for B-cell malignancies.[5]

  • Ibrutinib: This first-in-class BTK inhibitor forms a covalent bond with a cysteine residue (Cys481) in the BTK active site, leading to irreversible inhibition.[1][3][4][23] Ibrutinib has shown significant efficacy in treating chronic lymphocytic leukemia (CLL) and other B-cell cancers.[1][5]

InhibitorBTK IC50 (nM)Reference(s)
Ibrutinib 0.5[1][4][5][23]
Cyclin-Dependent Kinase (CDK) 4/6 Inhibitors

CDK4 and CDK6 are key regulators of the cell cycle, and their inhibition is a therapeutic strategy for hormone receptor-positive (HR+) breast cancer.

  • Palbociclib: A selective inhibitor of CDK4 and CDK6, palbociclib induces G1 cell cycle arrest.[2][24] It is used in combination with endocrine therapy for the treatment of HR+ advanced or metastatic breast cancer.[24]

InhibitorCDK4 IC50 (nM)CDK6 IC50 (nM)Reference(s)
Palbociclib 9-1115-16[2][24]
Janus Kinase (JAK) 1/2 Inhibitors

The JAK-STAT signaling pathway is involved in myeloproliferative neoplasms (MPNs).

  • Ruxolitinib: A potent and selective inhibitor of JAK1 and JAK2, ruxolitinib is used to treat myelofibrosis and polycythemia vera.[6][25][26]

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)Reference(s)
Ruxolitinib 3.32.8[6][25][26]

Experimental Protocols for Inhibitor Characterization

Accurate and reproducible experimental data are paramount in the comparative analysis of kinase inhibitors. The following are detailed protocols for two fundamental assays.

Kinase Activity Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6][27][28][29][30]

Principle: The assay is a two-step process. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial kinase activity.[6][28]

Step-by-Step Protocol:

  • Kinase Reaction:

    • Set up the kinase reaction in a 384-well plate with a total volume of 5 µL per well. This should include the kinase, substrate, ATP, and the test inhibitor at various concentrations.

    • Incubate the reaction at the optimal temperature and time for the specific kinase.

  • Termination and ATP Depletion:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.

    • Incubate at room temperature for 40 minutes.[27]

  • ADP to ATP Conversion and Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[27]

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® Assay is a homogeneous method for determining the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[1][7][13][31]

Principle: The "add-mix-measure" format involves adding a single reagent directly to the cultured cells. This lyses the cells and generates a luminescent signal from the reaction of luciferase with the released ATP. The signal is proportional to the number of viable cells.[1]

Step-by-Step Protocol:

  • Cell Plating and Treatment:

    • Plate cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium.

    • Treat the cells with a serial dilution of the pyrimidine-based kinase inhibitor and a vehicle control.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13][31]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][31]

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of the inhibitor.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways targeted by these inhibitors is crucial for interpreting their biological effects.

EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 P EGF EGF EGF->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Gefitinib Gefitinib/ Erlotinib/ Osimertinib Gefitinib->EGFR Inhibits BCR_ABL_Signaling BCR_ABL BCR-ABL (Constitutively Active) Grb2 Grb2 BCR_ABL->Grb2 PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Sos Sos Grb2->Sos Ras_MAPK Ras/MAPK Pathway Sos->Ras_MAPK Proliferation Uncontrolled Cell Proliferation Ras_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation Imatinib Imatinib/ Dasatinib Imatinib->BCR_ABL Inhibits BTK_Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK P PLCG2 PLCγ2 BTK->PLCG2 P NF_kB NF-κB Pathway PLCG2->NF_kB Survival B-Cell Proliferation and Survival NF_kB->Survival Ibrutinib Ibrutinib Ibrutinib->BTK Irreversibly Inhibits (Cys481) CDK46_Rb_Signaling CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb P E2F E2F Rb->E2F G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Palbociclib Palbociclib Palbociclib->CDK46 Inhibits JAK_STAT_Signaling Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor STAT STAT JAK->STAT P Nucleus Nucleus STAT->Nucleus Dimerizes & Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

References

A Comparative Guide to the Potency of 5-Methyl-4-phenylpyrimidin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for designing potent and selective inhibitors of various biological targets. Among these, the 5-Methyl-4-phenylpyrimidin-2-amine core has emerged as a particularly fruitful starting point for developing novel therapeutics, especially in the realm of oncology. This guide provides an in-depth comparison of the potency of different analogs based on this core structure, drawing upon experimental data from peer-reviewed literature to elucidate key structure-activity relationships (SAR).

Our analysis will delve into the nuances of how substitutions on the pyrimidine ring and its phenyl appendage modulate inhibitory activity against several important enzyme classes, primarily focusing on protein kinases. By examining the causality behind the experimental design and outcomes, this guide aims to equip researchers with actionable insights for their own drug discovery programs.

The Core Scaffold: A Privileged Structure

The this compound scaffold is characterized by a central pyrimidine ring, a methyl group at the 5-position, a phenyl ring at the 4-position, and an amine at the 2-position, which is often further substituted. The potency and selectivity of its analogs are critically dependent on the nature of the substituents at these key positions.

Caption: The this compound core with key positions for modification.

Comparative Potency of Analogs as Kinase Inhibitors

The pyrimidin-2-amine framework has proven to be an exceptional scaffold for targeting the ATP-binding site of various protein kinases. The following sections compare the potency of its analogs against several key kinase families.

Janus Kinase (JAK) Inhibitors

A series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been identified as potent and selective JAK2 inhibitors.[1] The lead compound in one such study, A8, demonstrated excellent potency against JAK2 kinase with an IC50 value of 5 nM.[1] This high affinity is attributed to specific interactions within the kinase's binding pocket. The development of selective JAK2 inhibitors is crucial for treating myeloproliferative neoplasms (MPNs) while minimizing side effects associated with inhibiting other JAK family members.[1]

CompoundStructureTargetIC50 (nM)Selectivity
A8 N-(4-((cyclopropanesulfonamido)methyl)phenyl)-5-methyl-4-(1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-amineJAK2538.6-fold vs JAK1, 54.6-fold vs JAK3, 41.2-fold vs TYK2[1]
A9 N-(4-((N-cyclopropylacetamido)methyl)phenyl)-5-methyl-4-(1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-amineJAK2>10-
A12 N-(4-((N-(tert-butyl)acetamido)methyl)phenyl)-5-methyl-4-(1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-amineJAK2>10-
Aurora Kinase Inhibitors

N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been discovered as potent inhibitors of Aurora A and B kinases.[2][3] The lead compound, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116), exhibits low nanomolar inhibitory constants against both kinases and has entered clinical trials.[2][3] The potency and selectivity of these compounds are strongly correlated with the presence of a substituent at the para-position of the aniline ring.[2][3]

CompoundStructureTargetKi (nM)
18 (CYC116) 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amineAurora A8.0[2]
Aurora B9.2[2]
Polo-like Kinase 4 (PLK4) Inhibitors

Utilizing a scaffold hopping strategy, a series of novel pyrimidin-2-amine derivatives were identified as highly potent PLK4 inhibitors.[4] Compound 8h, for instance, displayed a PLK4 IC50 of 6.7 nM.[4] These compounds also exhibited favorable drug-like properties, such as good plasma and liver microsomal stability, making them promising candidates for further development as anticancer agents.[4]

CompoundStructureTargetIC50 (µM)
8h 4-(3-amino-1H-indazol-5-yl)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)pyrimidin-2-aminePLK40.0067[4]
3r 4-(3-amino-1H-indazol-5-yl)-N-(4-(piperazin-1-ylmethyl)phenyl)pyrimidin-2-aminePLK40.0174[4]
3b 4-(1H-indol-5-yl)-N-(4-(morpholinomethyl)phenyl)pyrimidin-2-aminePLK40.0312[4]

Comparative Potency Against Other Enzyme Targets

The versatility of the pyrimidine scaffold extends beyond kinase inhibition, with analogs showing potent activity against other important drug targets.

USP1/UAF1 Deubiquitinase Inhibitors

Through high-throughput screening and subsequent optimization, N-benzyl-2-phenylpyrimidin-4-amine derivatives were identified as nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex, a promising anticancer target.[5] A notable example is compound 38, which has an IC50 of 70 nM.[6] The introduction of a 5-methyl group on the pyrimidine ring was found to increase potency approximately twofold.[6]

CompoundStructureTargetIC50 (nM)
37 N-benzyl-2-phenylpyrimidin-4-amineUSP1/UAF1~140[6]
38 N-benzyl-5-methyl-2-phenylpyrimidin-4-amineUSP1/UAF170[6]
39 N-benzyl-6-methyl-2-phenylpyrimidin-4-amineUSP1/UAF1210[6]
Phosphodiesterase 4 (PDE4) Inhibitors

A 5-carbamoyl-2-phenylpyrimidine derivative was identified as a moderate PDE4 inhibitor, which was subsequently optimized to yield potent analogs.[7] Compound 10f, an N-neopentylacetamide derivative, demonstrated high in vitro PDE4B inhibitory activity with an IC50 of 8.3 nM.[7]

CompoundStructureTargetIC50 (nM)
2 2-phenyl-5-pyrimidinecarboxylic acidPDE4B200[7]
10f N-neopentyl-2-phenyl-5-pyrimidinecarboxamidePDE4B8.3[7]

Structure-Activity Relationship (SAR) Insights

The accumulated data reveals several key SAR trends that can guide the design of future analogs.

SAR_Summary Core This compound Core C5_Methyl C5-Methyl Group: - Generally enhances potency (e.g., USP1 inhibitors) Core->C5_Methyl C4_Phenyl C4-Phenyl Substitutions: - Bulky heterocyclic groups (e.g., pyrazole, thiazole) are well-tolerated and can enhance potency and selectivity. Core->C4_Phenyl N2_Aniline N2-Aniline Substitutions: - Para-substitutions are critical for Aurora kinase inhibition. - Hydrophilic fragments can improve potency and stability (e.g., PLK4 inhibitors). Core->N2_Aniline Potency Increased Potency & Selectivity C5_Methyl->Potency C4_Phenyl->Potency N2_Aniline->Potency

Caption: Key structure-activity relationships for the this compound scaffold.

Experimental Protocols

To ensure the reliability and reproducibility of the potency data presented, standardized and validated experimental protocols are essential. Below are representative methodologies for key assays.

In Vitro Kinase Inhibition Assay (Example: JAK2)

This protocol describes a common method for determining the IC50 of a compound against a specific kinase.

  • Reagents and Materials :

    • Recombinant human JAK2 enzyme

    • Biotinylated peptide substrate

    • ATP

    • Test compounds (dissolved in DMSO)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Kinase-Glo® Luminescent Kinase Assay kit (Promega)

    • 384-well plates

  • Procedure :

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 50 nL of the compound dilutions to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the JAK2 enzyme and the peptide substrate in assay buffer to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Cytotoxicity Assay (Example: MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Reagents and Materials :

    • Cancer cell line (e.g., SET-2 for JAK2 inhibition)[1]

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

  • Procedure :

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the IC50 value.

Conclusion

The this compound scaffold is a remarkably versatile platform for the development of potent and selective inhibitors against a range of important therapeutic targets. The extensive research into its analogs has yielded a wealth of SAR data that highlights the critical role of substitutions at the C4, C5, and N2 positions in modulating biological activity. The successful development of clinical candidates such as CYC116 underscores the therapeutic potential of this chemical class. Future research in this area will undoubtedly continue to leverage these insights to design next-generation inhibitors with improved efficacy and safety profiles.

References

A Researcher's Guide to Navigating Cross-Reactivity of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone of modern medicinal chemistry. Its versatile structure is integral to a multitude of FDA-approved drugs targeting a wide array of diseases, from cancers to viral infections.[1][2] However, this structural versatility also presents a significant challenge: the potential for cross-reactivity, where a compound interacts with unintended biological targets. Understanding and meticulously characterizing these off-target effects is paramount to developing safer and more effective therapeutics.

This guide provides an in-depth, objective comparison of methodologies to assess the cross-reactivity of pyrimidine compounds, supported by experimental protocols and data interpretation strategies. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.

The Significance of the Pyrimidine Core and the Challenge of Selectivity

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a privileged structure in drug design due to its ability to form multiple hydrogen bonds and participate in various molecular interactions.[1] This allows pyrimidine-based compounds to bind to a diverse range of biological targets, including kinases, polymerases, and other enzymes.[3][4]

However, the very features that make pyrimidines effective can also lead to promiscuous binding. This is particularly evident in the case of kinase inhibitors, where the pyrimidine core often serves as a "hinge-binder," mimicking the adenine moiety of ATP to occupy the enzyme's active site.[5] Given the structural conservation of the ATP binding pocket across the human kinome, achieving high selectivity is a formidable challenge.[6] Off-target kinase inhibition can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[6][7] Therefore, comprehensive cross-reactivity profiling is not just a regulatory hurdle but a critical step in understanding a compound's true mechanism of action and predicting its clinical performance.

Experimental Strategies for Assessing Cross-Reactivity

A multi-faceted approach, combining biochemical and cellular assays, is essential for a thorough evaluation of pyrimidine compound cross-reactivity.

Biochemical Assays: The First Line of Assessment

Biochemical assays provide a direct measure of a compound's interaction with purified proteins, offering a clean, quantitative assessment of binding affinity and inhibitory activity.

For pyrimidine-based kinase inhibitors, profiling against a broad panel of kinases is the industry standard. This provides a panoramic view of a compound's selectivity across the kinome.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a typical radiometric assay, considered a gold standard for its direct measurement of enzymatic activity.[8]

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
  • ATP Stock: Prepare a concentrated stock of ATP and a "spiked" stock containing a radioactive isotope, typically [γ-³³P]ATP.
  • Substrate Stock: Dissolve the specific peptide or protein substrate for each kinase in the kinase buffer.
  • Compound Dilution Series: Prepare a serial dilution of the test pyrimidine compound in DMSO, followed by a further dilution in kinase buffer.

2. Assay Procedure (96- or 384-well plate format):

  • Add a defined amount of each purified kinase to the wells.
  • Add the diluted pyrimidine compound to the wells. Include a DMSO-only control (vehicle) and a positive control inhibitor.
  • Initiate the kinase reaction by adding a mixture of the specific substrate and the [γ-³³P]ATP solution. The final ATP concentration should be close to the Km value for each kinase to ensure accurate IC50 determination.[9]
  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).
  • Transfer a portion of the reaction mixture onto a phosphocellulose membrane or filter plate, which captures the phosphorylated substrate.
  • Wash the membrane/plate to remove unincorporated [γ-³³P]ATP.
  • Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of kinase activity remaining at each compound concentration relative to the DMSO control.
  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

dot

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Cellular Assays: Validating Cross-Reactivity in a Physiological Context

While biochemical assays are crucial, they do not fully recapitulate the complex environment inside a cell. Cellular assays are essential to confirm that a compound engages with its off-targets in a living system.

CETSA is a powerful technique to assess target engagement in intact cells or tissues. It is based on the principle that a protein's thermal stability increases upon ligand binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol provides a general framework for performing a CETSA experiment.[10][11]

1. Cell Culture and Treatment:

  • Culture the chosen cell line to an appropriate confluency.
  • Treat the cells with the pyrimidine compound at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

2. Heat Challenge:

  • Harvest the cells and resuspend them in a buffered solution (e.g., PBS) containing protease inhibitors.
  • Aliquot the cell suspension into PCR tubes.
  • Heat the samples across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
  • Cool the samples to 4°C.

3. Cell Lysis and Protein Extraction:

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
  • Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.

4. Protein Detection and Analysis:

  • Collect the supernatant containing the soluble proteins.
  • Analyze the amount of the target and potential off-target proteins in the soluble fraction using a specific detection method, such as Western blotting or mass spectrometry.
  • For Western Blotting:
  • Separate the proteins by SDS-PAGE and transfer them to a membrane.
  • Probe the membrane with primary antibodies specific to the proteins of interest.
  • Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
  • Quantify the band intensities.
  • Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

dot

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation and Interpretation: A Comparative Analysis

To illustrate the practical application of these methodologies, let's consider a hypothetical comparative study of three pyrimidine-based kinase inhibitors: Compound A (a highly selective inhibitor), Compound B (a moderately selective inhibitor), and Compound C (a promiscuous inhibitor).

Table 1: Comparative Kinase Selectivity Profile (IC50, nM)
Kinase TargetCompound A (Selective)Compound B (Moderately Selective)Compound C (Promiscuous)
Primary Target: Kinase X 10 15 50
Off-Target: Kinase Y>10,000500150
Off-Target: Kinase Z>10,0002,000200
Off-Target: Kinase A8,000800100
Off-Target: Kinase B>10,000>10,000300
Selectivity Score (S10) *0.004 0.02 0.1

*Selectivity Score (S10) is calculated as the number of kinases with an IC50 < 10x the primary target IC50, divided by the total number of kinases screened (e.g., 250 kinases).[12] A lower score indicates higher selectivity.

Interpretation:

  • Compound A demonstrates high selectivity, with a potent IC50 for its primary target and minimal activity against the tested off-targets. Its low selectivity score confirms its focused activity.

  • Compound B shows good potency for its primary target but also exhibits off-target activity in the sub-micromolar to low micromolar range. This suggests a potential for off-target effects at higher concentrations.

  • Compound C is a promiscuous inhibitor, with activity against multiple kinases at concentrations not far from its primary target IC50. This compound would likely have a complex pharmacological profile with a higher risk of off-target-mediated side effects.

Interpreting IC50 and Ki Values

It is crucial to understand the distinction between IC50 and Ki values.

  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is an operational parameter that can be influenced by experimental conditions, such as substrate concentration.[13]

  • Ki (Inhibition constant): A measure of the intrinsic binding affinity of an inhibitor to an enzyme. It is independent of substrate concentration for competitive inhibitors and provides a more direct comparison of inhibitor potency.[9][14]

The Cheng-Prusoff equation can be used to convert IC50 to Ki for competitive inhibitors, requiring knowledge of the substrate concentration and the enzyme's Km for that substrate.[9]

Signaling Pathways and Off-Target Effects

The cross-reactivity of pyrimidine-based kinase inhibitors can have significant consequences on cellular signaling. For instance, a compound designed to target a specific kinase in a cancer-related pathway might inadvertently inhibit kinases in pathways crucial for normal cellular function.

dot

Signaling_Pathways cluster_intended Intended Pathway cluster_offtarget Off-Target Pathway Receptor1 Receptor KinaseX Kinase X (Primary Target) Receptor1->KinaseX Substrate1 Substrate 1 KinaseX->Substrate1 Response1 Cellular Response (e.g., Apoptosis) Substrate1->Response1 Compound Pyrimidine Inhibitor Compound->KinaseX Inhibition KinaseY Kinase Y (Off-Target) Compound->KinaseY Unintended Inhibition Receptor2 Receptor Receptor2->KinaseY Substrate2 Substrate 2 KinaseY->Substrate2 Response2 Cellular Response (e.g., Toxicity) Substrate2->Response2

Caption: Intended vs. Off-Target Signaling Pathway Inhibition.

Unintended inhibition of kinases like those in the Src family or receptor tyrosine kinases can lead to a variety of side effects.[15] Conversely, in some oncology settings, inhibiting multiple pathways through controlled polypharmacology can be therapeutically advantageous.[6] A thorough understanding of which pathways are affected by a pyrimidine compound's cross-reactivity is therefore essential for predicting both its therapeutic window and potential liabilities.

Conclusion: A Path to More Selective Therapeutics

The pyrimidine scaffold will undoubtedly continue to be a valuable tool in the development of novel therapeutics. However, harnessing its full potential requires a rigorous and comprehensive approach to understanding and mitigating cross-reactivity. By employing a combination of robust biochemical and cellular assays, carefully interpreting the resulting data, and considering the broader impact on cellular signaling pathways, researchers can make more informed decisions in the drug discovery process. This commitment to scientific integrity and in-depth characterization will ultimately lead to the development of safer, more selective, and more effective pyrimidine-based medicines.

References

A Senior Application Scientist's Guide to Pyrimidine Characterization: A Comparative Analysis of Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidines are fundamental heterocyclic aromatic compounds that form the backbone of nucleobases such as cytosine, thymine, and uracil. Their critical role in the structure of DNA and RNA, as well as their involvement in a myriad of biological processes, makes their accurate characterization a cornerstone of research in genetics, drug discovery, and molecular biology. The selection of an appropriate analytical technique is paramount for obtaining reliable and meaningful data, whether for quantitative analysis in complex biological matrices or for the definitive structural elucidation of novel pyrimidine derivatives.

This guide provides an in-depth, comparative overview of the principal analytical techniques employed for pyrimidine characterization. As a Senior Application Scientist, my objective is to move beyond a mere listing of methods and delve into the causality behind experimental choices, offering field-proven insights to empower researchers in making informed decisions. We will explore the strengths and limitations of chromatographic and spectroscopic techniques, supported by experimental data and detailed protocols.

The Analytical Landscape for Pyrimidine Characterization

The choice of analytical technique for pyrimidine characterization is dictated by the specific research question. Are you quantifying known pyrimidines in a biological sample, or are you elucidating the structure of a newly synthesized derivative? The following sections will compare and contrast the most powerful and widely used techniques to address these questions.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation and quantification of pyrimidines from complex mixtures, such as biological fluids or reaction media. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and versatile technique for the analysis of non-volatile and thermally labile compounds like pyrimidines.[1] Separation is achieved based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Principle of HPLC Separation:

Caption: Workflow of a typical HPLC system for pyrimidine analysis.

Causality in Method Development: The choice of stationary phase, mobile phase composition, and detector is critical. For polar pyrimidines, reversed-phase (RP) chromatography using a C18 column is common.[2] The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) to control retention and achieve optimal separation.[2] UV detection is well-suited for pyrimidines due to their inherent chromophores, with detection wavelengths typically set around 260-275 nm.[3]

Experimental Protocol: HPLC-UV for Pyrimidine Quantification

  • Standard Preparation: Prepare a stock solution of the pyrimidine reference standard in the mobile phase. From this, create a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample containing the pyrimidine in the mobile phase to a known concentration. If analyzing a complex matrix like urine or plasma, a sample clean-up step such as solid-phase extraction (SPE) may be necessary to remove interferences.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of 50 mM acetate buffer (pH 4.0 ± 0.1) and methanol (97:3 v/v).[2]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 270 nm.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the pyrimidine in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like pyrimidines, a derivatization step is necessary to increase their volatility.[4]

Principle of GC-MS with Derivatization:

Caption: Workflow for GC-MS analysis of pyrimidines, including the essential derivatization step.

Causality in Method Development: The choice of derivatizing agent is crucial. Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used to replace active hydrogens on the pyrimidine ring with less polar and more volatile silyl groups.[5] The GC column selection (e.g., a non-polar DB-5) and temperature programming are optimized to achieve good separation of the derivatized analytes. Mass spectrometry provides both qualitative (mass spectrum) and quantitative (peak area) information.

Experimental Protocol: GC-MS for Pyrimidine Analysis

  • Derivatization and Standard Preparation:

    • Prepare a stock solution of the pyrimidine reference standard in an appropriate anhydrous solvent.

    • In a sealed vial, mix a known amount of the standard solution with a derivatizing agent (e.g., 100 µL of BSTFA) and a catalyst (e.g., 50 µL of pyridine).[5]

    • Heat the mixture at 60°C for 30 minutes to ensure complete derivatization.

    • Prepare a series of calibration standards by diluting the derivatized stock solution.

  • Sample Preparation: Derivatize the sample containing the pyrimidine using the same procedure as for the standard.

  • GC-MS Conditions:

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-550.

  • Analysis: Inject the derivatized standards and sample into the GC-MS system.

  • Quantification: Construct a calibration curve from the peak areas of the derivatized standards and determine the concentration of the pyrimidine in the sample.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This makes it the gold standard for quantifying low levels of pyrimidines in complex biological matrices.[6][7]

Causality in Method Development: The choice of ionization source is critical. Electrospray ionization (ESI) is typically used for polar molecules like pyrimidines.[8] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for each analyte, minimizing matrix interference.[9]

Experimental Protocol: LC-MS/MS for Pyrimidine Metabolite Determination in Urine

  • Standard Preparation: Prepare a stock solution containing a mixture of pyrimidine standards (e.g., uracil, thymine, orotic acid) and their stable isotope-labeled internal standards in an appropriate solvent. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dilute the urine sample with an aqueous buffer to minimize matrix effects.[7] Add the internal standard mixture to both the calibration standards and the samples.

  • LC-MS/MS Conditions:

    • LC System: A UPLC system is often preferred for faster analysis times.[9]

    • Column: A C18 or a hydrophilic interaction liquid chromatography (HILIC) column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • MS System: A triple quadrupole mass spectrometer operating in ESI positive or negative ion mode.

    • MRM Transitions: Optimize the precursor and product ion masses for each pyrimidine and its internal standard.

  • Analysis: Inject the prepared standards and samples into the LC-MS/MS system.

  • Quantification: Generate calibration curves by plotting the peak area ratio of the analyte to its internal standard against the concentration. Calculate the concentration of each pyrimidine in the urine samples from their respective calibration curves.

Performance Comparison of Chromatographic Techniques
Parameter HPLC-UV GC-MS LC-MS/MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.Combines liquid chromatography with mass spectrometry for highly selective detection.
Sample Volatility Not required; ideal for non-volatile compounds.[1]Required; compounds must be volatile or made volatile through derivatization.[4]Not required.
Derivatization Not typically required.Often necessary for polar compounds like pyrimidines.[4]Not typically required.
Sensitivity Moderate (µg/mL range).High (ng/mL to pg/mL range).Very high (pg/mL to fg/mL range).[10]
Selectivity Moderate; relies on chromatographic separation and UV absorbance.High; based on both retention time and mass spectrum.Very high; based on retention time and specific MRM transitions.[6]
Throughput High.Moderate; derivatization adds to the analysis time.High; UPLC systems offer fast run times.[9]
Cost Relatively low.Moderate.High.

Spectroscopic and Diffraction Techniques for Structural Elucidation

For the unambiguous determination of the chemical structure of novel pyrimidine derivatives, spectroscopic and diffraction techniques are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the connectivity and chemical environment of atoms, while X-ray crystallography reveals the precise three-dimensional arrangement of atoms in a crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound in solution.[11] For pyrimidines, 1H and 13C NMR are the most commonly used experiments.

Principle of NMR Spectroscopy:

NMR_Principle Sample in Solvent Sample in Solvent Strong Magnetic Field (B0) Strong Magnetic Field (B0) Sample in Solvent->Strong Magnetic Field (B0) Radiofrequency Pulse Radiofrequency Pulse Strong Magnetic Field (B0)->Radiofrequency Pulse Nuclear Spin Excitation Nuclear Spin Excitation Radiofrequency Pulse->Nuclear Spin Excitation Relaxation and FID Signal Relaxation and FID Signal Nuclear Spin Excitation->Relaxation and FID Signal Fourier Transform Fourier Transform Relaxation and FID Signal->Fourier Transform NMR Spectrum NMR Spectrum Fourier Transform->NMR Spectrum

Caption: Fundamental workflow of an NMR experiment for structural analysis.

Causality in Spectral Interpretation: The chemical shift (δ) of a proton or carbon nucleus in an NMR spectrum is highly dependent on its local electronic environment. The number of signals indicates the number of chemically non-equivalent nuclei. The integration of 1H NMR signals provides the relative number of protons. Spin-spin coupling patterns (multiplicity) reveal information about neighboring protons. Two-dimensional (2D) NMR experiments, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, aiding in the complete structural assignment of complex pyrimidine derivatives.[1]

Experimental Protocol: 1H and 13C NMR of a Pyrimidine Derivative

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrimidine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

  • 1H NMR Acquisition:

    • Acquire a 1D proton NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 13C NMR Acquisition:

    • Acquire a 1D carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of 13C, longer acquisition times are generally required. Proton decoupling is used to simplify the spectrum and improve sensitivity.

  • 2D NMR Acquisition (if necessary):

    • Acquire 2D NMR spectra such as COSY (to identify coupled protons) and HSQC (to correlate protons with their directly attached carbons) to aid in complex structural assignments.

  • Data Processing and Interpretation:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Analyze the chemical shifts, integration, and coupling patterns in the 1H NMR spectrum.[12]

    • Analyze the chemical shifts in the 13C NMR spectrum.[12]

    • Use the information from all spectra to piece together the complete molecular structure.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound.[13] It provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[13]

Causality in Crystal Growth and Data Analysis: The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the pyrimidine compound.[14] The crystal is then irradiated with X-rays, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted spots are used to calculate an electron density map, from which the atomic positions can be determined.

Experimental Protocol: Single Crystal X-ray Diffraction

  • Crystal Growth: Grow a single crystal of the pyrimidine derivative of suitable size and quality (typically 0.1-0.5 mm in each dimension). This can be achieved through slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.[14]

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, high-resolution structure.

  • Structure Analysis: Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

Comparison of NMR and X-ray Crystallography for Structural Elucidation
Parameter NMR Spectroscopy X-ray Crystallography
Principle Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Measures the diffraction of X-rays by the electron clouds of atoms in a crystal.[15]
Sample State Solution; provides information about the structure in a more physiologically relevant state.[16]Solid (single crystal); the structure may be influenced by crystal packing forces.
Dynamic Information Provides information on molecular dynamics and conformational flexibility in solution.[16]Provides a static picture of the molecule in the crystal lattice.[17]
Sample Requirements Requires a highly pure and soluble sample (mg quantities).[11]Requires a high-quality single crystal.[17]
Throughput Relatively high; data acquisition can be rapid for simple molecules.Can be low; crystal growth can be a time-consuming and challenging step.[17]
Structural Information Provides information on atomic connectivity and through-space interactions.Provides precise 3D atomic coordinates, bond lengths, and bond angles.[13]
Limitations Can be challenging for large molecules (>30 kDa) and insoluble compounds.[11]Not applicable if suitable crystals cannot be grown.[17]

Method Validation: Ensuring Trustworthiness and Reliability

The validation of analytical methods is a critical requirement in drug development and quality control to ensure that the method is suitable for its intended purpose.[18] The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures.[19][20][21]

Key Validation Parameters (ICH Q2(R1))

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[18]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[18]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[22]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[18]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[22]

Self-Validating Systems: A well-designed analytical protocol should be a self-validating system. This means incorporating system suitability tests (SSTs) into the analytical run. SSTs are a set of tests to ensure that the analytical system is performing as expected. For HPLC, this might include checks on retention time, peak area, and resolution of critical pairs. For GC-MS, it could involve monitoring the performance of a check standard.

Conclusion: Selecting the Right Tool for the Job

The characterization of pyrimidines is a multifaceted task that requires a thoughtful selection of analytical techniques. This guide has provided a comparative overview of the most powerful methods available, from the robust and routine quantification by HPLC-UV to the highly sensitive and selective analysis by LC-MS/MS, and the definitive structural elucidation by NMR and X-ray crystallography.

The choice of technique should always be guided by the specific analytical challenge at hand. For quantitative analysis in complex matrices, LC-MS/MS is often the method of choice due to its superior sensitivity and selectivity. For routine quality control of bulk pyrimidine compounds, the cost-effectiveness and high throughput of HPLC-UV make it an attractive option. When the goal is to unravel the intricate three-dimensional structure of a novel pyrimidine derivative, NMR and X-ray crystallography provide complementary and invaluable information.

By understanding the principles, advantages, and limitations of each technique, and by adhering to rigorous method validation protocols, researchers can ensure the generation of high-quality, reliable data that will advance our understanding of the vital role of pyrimidines in science and medicine.

References

A Senior Application Scientist's Guide to the Synthesis of N-Arylpyrimidines: A Comparative Validation of a Novel Photoredox Route

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the N-Arylpyrimidine Scaffold

For researchers, scientists, and professionals in drug development, the N-arylpyrimidine core is a familiar and highly valued scaffold. Its prevalence in a vast array of biologically active compounds, from kinase inhibitors in oncology to anti-inflammatory and antiviral agents, underscores its significance in medicinal chemistry.[1] The ability to efficiently and selectively construct the C-N bond between an aryl group and a pyrimidine ring is therefore a critical capability in the drug discovery and development pipeline.

Historically, the synthesis of these vital compounds has been dominated by a few robust, yet often demanding, methodologies. This guide provides an in-depth, objective comparison of these established routes—the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Ullmann condensation—with a novel, visible-light-mediated, nickel/photoredox dual-catalyzed approach. By presenting supporting experimental data, detailed protocols, and a thorough analysis of the underlying chemical principles, we aim to equip you with the knowledge to select the optimal synthetic strategy for your specific research needs.

The New Frontier: Visible-Light-Mediated Nickel/Photoredox N-Arylation

The advent of photoredox catalysis has opened new avenues for bond formation under exceptionally mild conditions. Our focus here is on a cutting-edge, dual catalytic system that leverages the synergistic activity of a nickel catalyst and a photocatalyst to forge the C-N bond in N-arylpyrimidines.

Mechanism and Rationale

This reaction proceeds through a proposed Ni(0)/Ni(II)/Ni(III) catalytic cycle, initiated by visible light. The photocatalyst, upon excitation by light, facilitates the generation of the active Ni(0) species and subsequent oxidative addition of the aryl halide. The resulting Ni(II) complex then coordinates with the aminopyrimidine, and a final photochemically-mediated oxidation to a Ni(III) species enables the crucial C-N reductive elimination.[2][3]

The primary advantages of this approach are the use of an earth-abundant and less expensive nickel catalyst and the ability to conduct the reaction at ambient temperature, which enhances functional group tolerance and reduces energy consumption.[4]

Photoredox Nickel Catalysis cluster_photo Photocatalytic Cycle cluster_ni Nickel Catalytic Cycle PC PC PC_star PC* PC->PC_star Visible Light PC_reduced PC.- PC_star->PC_reduced SET NiII_Amine Ar-Ni(II)-NHR(L_n) PC_star->NiII_Amine PC_reduced->PC SET Ni0 Ni(0)L_n NiII Ar-Ni(II)-X(L_n) Ni0->NiII Oxidative Addition (Ar-X) NiII->NiII_Amine Ligand Exchange (R-NH2, Base) NiIII [Ar-Ni(III)-NHR(L_n)]+ NiII_Amine->NiIII Oxidation (from PC*) NiIII->PC_reduced NiIII->Ni0 Reduction (to PC.-) Product Ar-NHR NiIII->Product Reductive Elimination

Caption: Proposed dual catalytic cycle for Ni/photoredox N-arylation.

Experimental Protocol: Synthesis of N-phenylpyrimidin-2-amine

Materials:

  • 2-Aminopyrimidine (1.0 mmol, 1.0 equiv)

  • Bromobenzene (1.2 mmol, 1.2 equiv)

  • NiCl₂·glyme (5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)

  • 4CzIPN (photocatalyst) (1 mol%)

  • Na₂CO₃ (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (0.2 M)

Procedure:

  • To an oven-dried Schlenk tube, add 2-aminopyrimidine, bromobenzene, NiCl₂·glyme, dtbbpy, 4CzIPN, and Na₂CO₃.

  • Evacuate and backfill the tube with argon (repeat 3 times).

  • Add anhydrous 1,4-dioxane via syringe.

  • Stir the reaction mixture at room temperature under irradiation with a blue LED (440 nm) for 24 hours.

  • Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Established Synthetic Routes: A Comparative Overview

Buchwald-Hartwig Amination

A cornerstone of modern organic synthesis, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has been extensively used for the formation of C-N bonds.[5]

Mechanism and Rationale: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the N-arylated product.[6] The choice of ligand is critical for the success of this reaction, particularly with electron-deficient heterocycles like pyrimidines. Bulky, electron-rich phosphine ligands such as Xantphos are often employed to facilitate the reductive elimination step and prevent catalyst deactivation.[7][8]

Buchwald_Hartwig Pd0 Pd(0)L_n PdII_oxidative Ar-Pd(II)-X(L_n) Pd0->PdII_oxidative Oxidative Addition (Ar-X) PdII_amine [Ar-Pd(II)-NH2R(L_n)]+X- PdII_oxidative->PdII_amine Amine Coordination (R-NH2) PdII_amido Ar-Pd(II)-NHR(L_n) PdII_amine->PdII_amido Deprotonation (Base) PdII_amido->Pd0 Product Ar-NHR PdII_amido->Product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-phenylpyrimidin-2-amine

Materials:

  • 2-Chloropyrimidine (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (0.2 M)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Add 2-chloropyrimidine and anhydrous toluene.

  • Add aniline via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify by column chromatography.[9]

Suzuki-Miyaura Coupling

While primarily known for C-C bond formation, the Suzuki-Miyaura coupling can be a powerful tool for synthesizing arylpyrimidines, which can then be converted to N-arylpyrimidines if a suitable precursor is used. For direct arylation, this method is particularly effective with halogenated pyrimidines.[10]

Mechanism and Rationale: The reaction involves the oxidative addition of a halopyrimidine to a Pd(0) catalyst, followed by transmetalation with an organoboron reagent (e.g., a phenylboronic acid) in the presence of a base, and subsequent reductive elimination.[3] The base plays a crucial role in activating the boronic acid for transmetalation.[2] Chloropyrimidines are often preferred substrates due to their ready availability and sufficient reactivity.[11]

Suzuki_Coupling Pd0 Pd(0)L_n PdII_oxidative Pyr-Pd(II)-X(L_n) Pd0->PdII_oxidative Oxidative Addition (Pyr-X) PdII_transmetal Pyr-Pd(II)-Ar(L_n) PdII_oxidative->PdII_transmetal Transmetalation PdII_transmetal->Pd0 Product Pyr-Ar PdII_transmetal->Product Reductive Elimination Boronic_Acid Ar-B(OH)2 Boronic_Acid->PdII_oxidative Base Base Base->Boronic_Acid

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 4-Phenylpyrimidine

Materials:

  • 4-Chloropyrimidine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, 0.2 M)

Procedure:

  • To a microwave vial, add 4-chloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the 1,4-dioxane/water solvent mixture.

  • Seal the vial and heat in a microwave reactor at 100-120 °C for 15-30 minutes.[11]

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for forming C-N bonds. While traditional protocols often require harsh conditions, modern variations with ligands have significantly improved its applicability.[12]

Mechanism and Rationale: The reaction is believed to proceed via the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination.[12] The use of ligands, such as diamines or amino acids, can stabilize the copper catalyst and facilitate the reaction at lower temperatures.[13]

Ullmann_Condensation CuI Cu(I)X CuI_Amide Cu(I)NHR CuI->CuI_Amide Amine Coordination & Deprotonation (R-NH2, Base) CuIII Ar-Cu(III)-(NHR)X CuI_Amide->CuIII Oxidative Addition (Ar-X) CuIII->CuI Product Ar-NHR CuIII->Product Reductive Elimination

Caption: Proposed catalytic cycle for the Ullmann condensation.

Experimental Protocol: Synthesis of N-phenylpyrimidin-2-amine

Materials:

  • 2-Bromopyrimidine (1.0 mmol, 1.0 equiv)

  • Aniline (1.5 mmol, 1.5 equiv)

  • CuI (10 mol%)

  • L-Proline (20 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • Anhydrous DMSO (0.5 M)

Procedure:

  • Charge a reaction vial with CuI, L-proline, and K₂CO₃.

  • Add 2-bromopyrimidine, aniline, and anhydrous DMSO.

  • Seal the vial and heat the mixture at 90-110 °C for 24-48 hours.

  • Cool the reaction, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Objective Comparison of Synthetic Routes

To provide a clear, data-driven comparison, the following table summarizes the key performance indicators for the synthesis of a representative N-arylpyrimidine using the four described methods. The values are based on typical results reported in the literature and are intended for comparative purposes.

ParameterNi/Photoredox N-ArylationBuchwald-Hartwig AminationSuzuki-Miyaura CouplingUllmann Condensation
Typical Yield 75-95%70-90%80-95% (of arylpyrimidine)60-85%
Reaction Temp. Room Temperature80-110 °C80-120 °C (or MW)90-150 °C
Reaction Time 12-24 h12-24 h0.5-18 h24-48 h
Catalyst Nickel (earth-abundant)Palladium (precious metal)Palladium (precious metal)Copper (earth-abundant)
Catalyst Loading 1-5 mol%1-5 mol%1-5 mol%5-10 mol%
Substrate Scope Good, tolerates various functional groupsBroad, well-establishedBroad for aryl halidesModerate, can be sensitive
Green Chemistry High potential (low temp., less toxic metal)Moderate (precious metal, organic solvents)Moderate (precious metal, organic solvents)Moderate (can require harsh conditions)
Reaction Mass Efficiency (RME) *~65%~60%~70%~55%

*Reaction Mass Efficiency (RME) is calculated as (mass of product / total mass of reactants) x 100%. This is an estimated value for comparison and can vary based on specific reagents and conditions.[14]

Conclusion and Future Outlook

The synthesis of N-arylpyrimidines remains a field of active research and development. While the Buchwald-Hartwig amination and Suzuki-Miyaura coupling are highly reliable and versatile methods, they often rely on expensive and precious palladium catalysts. The Ullmann condensation , while utilizing a more economical copper catalyst, can require harsher conditions and longer reaction times.

The novel visible-light-mediated, nickel/photoredox dual-catalyzed N-arylation presents a compelling alternative. Its ability to proceed at ambient temperature with an earth-abundant metal catalyst positions it as a potentially more sustainable and cost-effective route. The mild conditions also promise broader functional group tolerance, which is a significant advantage in the synthesis of complex molecules for drug discovery. As research in this area continues, we anticipate that photoredox catalysis will play an increasingly important role in the synthesis of N-arylpyrimidines and other valuable heterocyclic compounds, paving the way for more efficient and environmentally benign drug development processes.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for 5-Methyl-4-phenylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 5-Methyl-4-phenylpyrimidin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information from authoritative sources to ensure the well-being of laboratory personnel and compliance with safety standards. The procedural guidance herein is based on the hazard profiles of structurally related aminopyrimidine compounds, establishing a robust framework for safe laboratory practices.

Hazard Identification and Risk Assessment

  • Acute Oral Toxicity: Harmful if swallowed.[1][2][3]

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Can cause significant eye irritation.[1][2][3]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2][3]

Given these potential risks, a thorough risk assessment should be conducted before commencing any work with this compound. This assessment must inform the implementation of appropriate control measures, including the mandatory use of Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent use of appropriate PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional protection.

Body Part Required PPE Rationale and Specifications
Hands Chemical-resistant glovesPrevents skin contact and potential irritation. Nitrile or neoprene gloves are generally recommended. Always check the manufacturer's glove compatibility data.[1][2]
Eyes/Face Safety glasses with side shields or safety gogglesProtects against splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1][2][4]
Body Laboratory coat or chemical-resistant apronProvides a barrier against accidental spills and contamination of personal clothing.[2][4]
Respiratory NIOSH-approved respiratorRequired when there is a potential for generating dust or aerosols, or when working outside of a well-ventilated area. The type of respirator (e.g., N95, or a full-face respirator) should be determined by the risk assessment.[2][5]
Workflow for Donning and Doffing PPE

Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1][2] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[2][6]

Procedural Steps for Handling
  • Preparation: Before handling the compound, ensure all necessary PPE is correctly donned. Designate a specific area for handling and ensure it is clean and uncluttered.

  • Weighing and Transfer: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust. Use appropriate tools (e.g., spatulas) for transfers and minimize the creation of dust.

  • In Solution: When working with the compound in solution, handle it within a fume hood to avoid inhaling any vapors.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.[1][2] Decontaminate all work surfaces and equipment.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is required to mitigate risks.

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[1]

    • Carefully sweep or scoop up the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable decontamination solution.

  • Large Spills:

    • Evacuate the laboratory immediately and alert safety personnel.

    • Prevent entry to the contaminated area.

    • Allow only trained emergency responders with the appropriate level of PPE to handle the cleanup.[1]

Disposal Plan: A Step-by-Step Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous waste in accordance with all local, state, and federal regulations.[1][2]

  • Waste Segregation: Do not mix this chemical waste with other waste streams.

  • Containerization: Collect all waste material (including contaminated PPE, absorbent materials, and empty containers) in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste" and the chemical name.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste in compliance with all regulatory requirements.

Chemical Waste Disposal Workflow

Disposal_Workflow Start Chemical Waste Generated Segregate Segregate Waste Start->Segregate Containerize Place in Labeled, Sealed Container Segregate->Containerize Store Store in Designated Hazardous Waste Area Containerize->Store Dispose Arrange for Licensed Disposal Store->Dispose End Disposal Complete Dispose->End

Caption: Step-by-step workflow for the safe disposal of chemical waste.

Conclusion: A Culture of Safety

The responsible handling of this compound is predicated on a foundational understanding of its potential hazards and a steadfast commitment to established safety protocols. By integrating the directives within this guide into your laboratory's standard operating procedures, you contribute to a robust culture of safety that protects researchers, ensures regulatory compliance, and fosters scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-4-phenylpyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Methyl-4-phenylpyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.